molecular formula C2Br2ClN B141495 Dibromochloroacetonitrile CAS No. 144772-39-4

Dibromochloroacetonitrile

Cat. No.: B141495
CAS No.: 144772-39-4
M. Wt: 233.29 g/mol
InChI Key: RARYQRXQKOVEPM-UHFFFAOYSA-N
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Description

Dibromochloroacetonitrile is a halogenated acetonitrile of significant interest in environmental and toxicological research. This compound is primarily studied as a representative member of the haloacetonitrile (HAN) class of disinfection by-products (DBPs) . Halogenated acetonitriles are formed in water during disinfection processes, such as chlorination or chloramination, as a result of reactions between disinfectants and natural organic matter in the presence of bromide ions . Researchers utilize Dibromochloroacetonitrile to investigate the formation, stability, and toxicological profiles of these by-products. Studies on related brominated acetonitriles, such as Dibromoacetonitrile (DBAN), have shown that these compounds can exhibit cytotoxicity and genotoxicity, potentially through mechanisms involving oxidative stress and disruption of cellular thiol balance . As such, Dibromochloroacetonitrile serves as a critical reference standard and tool for scientists assessing the occurrence and biological impacts of disinfection by-products to better understand and mitigate potential environmental health risks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-2-chloroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2ClN/c3-2(4,5)1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYQRXQKOVEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(Cl)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021556
Record name Dibromochloroacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144772-39-4
Record name Dibromochloroacetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromochloroacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBROMOCHLOROACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPU8B5UQ4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloroacetonitrile (C₂Br₂ClN) is a halogenated nitrile of significant interest, primarily emerging as a disinfection byproduct (DBP) in water treatment processes.[1] Its structure, characterized by a carbon atom bonded to two bromine atoms, a chlorine atom, and a cyanide group, imparts a unique combination of reactivity and toxicity. This guide provides a comprehensive technical overview of the chemical properties, molecular structure, synthesis, reactivity, and analytical methodologies pertaining to dibromochloroacetonitrile. Furthermore, it delves into the mechanistic aspects of its toxicity, offering field-proven insights for researchers in environmental science, toxicology, and drug development who may encounter or utilize this class of compounds.

Molecular Structure and Physicochemical Properties

Dibromochloroacetonitrile is a small, halogenated organic molecule. The central α-carbon is tetrahedral, bonded to two bromine atoms, one chlorine atom, and the carbon of the nitrile group. The strong electronegativity of the halogen atoms and the nitrogen of the nitrile group significantly influences the electronic distribution within the molecule, rendering the α-carbon highly electrophilic.

Structural Characterization

Table 1: Predicted and Known Physicochemical Properties of Dibromochloroacetonitrile and Related Haloacetonitriles

PropertyDibromochloroacetonitrile (Predicted/Known)DibromoacetonitrileBromochloroacetonitrileDichloroacetonitrile
CAS Number 144772-39-4[2][3]3252-43-583463-62-13018-12-0
Molecular Formula C₂Br₂ClN[2]C₂HBr₂NC₂HBrClNC₂HCl₂N
Molecular Weight ( g/mol ) 233.29[2]198.84154.39109.94
Density (g/cm³) ~2.52.296-1.37
Boiling Point (°C) 118.2 (predicted)70-72 @ 20 mmHg-112-113
Flash Point (°C) 25.3 (predicted)>93-66
LogP 2.86 (predicted)1.290.930.88
Vapor Pressure (mmHg @ 25°C) 16.8 (predicted)--2.82 (estimated)

Data for related compounds are provided for comparative purposes and are sourced from various chemical databases.

Spectroscopic Profile

Detailed experimental spectra for dibromochloroacetonitrile are not widely published. However, its spectral characteristics can be reliably predicted based on the analysis of structurally similar haloacetonitriles.

1.2.1. Infrared (IR) Spectroscopy

The IR spectrum of dibromochloroacetonitrile is expected to be dominated by a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically appearing in the range of 2240-2260 cm⁻¹. The presence of carbon-halogen bonds will give rise to absorptions in the fingerprint region. Specifically, C-Br stretching vibrations are expected between 500 and 600 cm⁻¹, while the C-Cl stretch will likely appear in the 600-800 cm⁻¹ range.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Since there are no protons in the dibromochloroacetonitrile molecule, a ¹H NMR spectrum will not show any signals corresponding to the compound itself. This is a key identifying feature.

  • ¹³C NMR: The ¹³C NMR spectrum is predicted to show two distinct signals. The carbon of the nitrile group is expected to appear in the range of 110-120 ppm. The highly substituted α-carbon, bonded to three electronegative halogen atoms, will be significantly deshielded and is predicted to have a chemical shift further downfield, likely in the range of 30-50 ppm.

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dibromochloroacetonitrile would be expected to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio). The fragmentation pattern would likely involve the loss of halogen atoms and the cyanide group, leading to characteristic fragment ions.

Synthesis and Reactivity

Synthetic Approaches

Diagram 1: Proposed Synthesis of Dibromochloroacetonitrile

G chloroacetonitrile Chloroacetonitrile intermediate Bromochloroacetonitrile chloroacetonitrile->intermediate N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) product Dibromochloroacetonitrile intermediate->product N-Bromosuccinimide (NBS) Radical Initiator

Caption: A proposed two-step synthesis of dibromochloroacetonitrile from chloroacetonitrile.

2.1.1. Theoretical Experimental Protocol: Synthesis of Dibromochloroacetonitrile

Disclaimer: This protocol is theoretical and should be thoroughly evaluated and optimized in a laboratory setting by qualified personnel.

Step 1: Synthesis of Bromochloroacetonitrile

  • To a solution of chloroacetonitrile (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (NBS) (1.05 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere, monitoring the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Purify the crude product by fractional distillation under reduced pressure to yield bromochloroacetonitrile.

Step 2: Synthesis of Dibromochloroacetonitrile

  • Following a similar procedure to Step 1, dissolve the synthesized bromochloroacetonitrile (1.0 eq) in a suitable solvent.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

  • Reflux the mixture, monitoring for the disappearance of the starting material and the appearance of the product by GC.

  • Work-up and purify as described in Step 1 to obtain dibromochloroacetonitrile.

Chemical Reactivity

The chemical reactivity of dibromochloroacetonitrile is dominated by the electrophilic nature of the α-carbon and the nitrile group.

  • Nucleophilic Substitution: The α-carbon is susceptible to attack by a wide range of nucleophiles. The halogen atoms can act as leaving groups, although their leaving group ability (I > Br > Cl) will influence reaction rates. Reactions with nucleophiles such as azides, cyanides, and amines are anticipated.

  • Hydrolysis: Under aqueous conditions, especially at alkaline pH, dibromochloroacetonitrile is expected to undergo hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid, and the halogen atoms can be substituted by hydroxyl groups.

  • Reaction with Reducing Agents: Strong reducing agents can reduce the nitrile group to an amine or remove the halogen atoms.

  • Thermal Decomposition: When heated to decomposition, dibromochloroacetonitrile is expected to release highly toxic fumes of hydrogen cyanide, hydrogen bromide, hydrogen chloride, and nitrogen oxides.

Mechanism of Toxicity: A Molecular Perspective

Haloacetonitriles (HANs), including dibromochloroacetonitrile, are known to be toxic.[1] The underlying mechanism of their toxicity is an area of active research, with significant evidence pointing towards their interaction with biological macromolecules.

The primary toxicity mechanism for HANs is believed to be their reaction with protein thiols.[2][4] The electrophilic α-carbon of dibromochloroacetonitrile can readily react with the nucleophilic thiol groups of cysteine residues in proteins. This adduction can lead to a loss of protein function, disruption of cellular signaling pathways, and induction of oxidative stress.

Diagram 2: Proposed Mechanism of Dibromochloroacetonitrile-Induced Cellular Toxicity

G DBCAN Dibromochloroacetonitrile Adduct Protein Adduct (Loss of Function) DBCAN->Adduct Nucleophilic Attack by Thiol Protein Protein with Cysteine Residue (-SH) Protein->Adduct ROS Reactive Oxygen Species (ROS) Generation Adduct->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage

Caption: The proposed toxicological pathway of dibromochloroacetonitrile.

Studies on related haloacetonitriles have shown that their cytotoxicity is linked to the depletion of glutathione (GSH), a key cellular antioxidant.[1] The reaction of dibromochloroacetonitrile with GSH would lead to its depletion, leaving the cell more vulnerable to damage from reactive oxygen species (ROS). This depletion of the cellular antioxidant defense system and the direct modification of proteins contribute to the overall toxicity of this class of compounds.

Analytical Methodologies

The detection and quantification of dibromochloroacetonitrile, particularly in environmental samples like drinking water, are crucial for assessing human exposure and ensuring water quality. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds like dibromochloroacetonitrile.

4.1.1. Sample Preparation

  • Liquid-Liquid Extraction (LLE): A common method involves extracting the analyte from an aqueous sample into an immiscible organic solvent (e.g., methyl-tert-butyl ether).

  • Solid-Phase Microextraction (SPME): A more modern and solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace) to adsorb the analytes. The fiber is then thermally desorbed in the GC inlet.

4.1.2. GC-MS Protocol Outline

  • Extraction: Prepare the sample using either LLE or SPME.

  • Injection: Inject the extract or desorb the SPME fiber into the GC inlet.

  • Separation: Use a capillary column (e.g., DB-5ms or equivalent) with a suitable temperature program to separate dibromochloroacetonitrile from other compounds in the sample.

  • Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Quantification is achieved using selected ion monitoring (SIM) of characteristic ions, and confirmation is based on the retention time and the ratio of quantifier and qualifier ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative approach, particularly for samples that may be challenging to analyze by GC. It often requires less sample preparation.

4.2.1. LC-MS/MS Protocol Outline

  • Sample Preparation: Samples may be analyzed directly or after minimal filtration.

  • Chromatography: Reverse-phase liquid chromatography is typically used for separation.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be employed.

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Safety and Handling

Dibromochloroacetonitrile is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: It is expected to be toxic if swallowed, in contact with skin, or if inhaled. It is also likely to be a skin and eye irritant.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the neat compound or concentrated solutions should be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Dibromochloroacetonitrile represents an important member of the haloacetonitrile class of disinfection byproducts. Its unique chemical structure dictates its reactivity and toxicological profile. A thorough understanding of its properties, synthesis, and analytical detection is crucial for researchers in environmental science, toxicology, and chemical synthesis. The insights provided in this guide are intended to serve as a foundational resource for professionals working with or studying this and related compounds, emphasizing the importance of both scientific understanding and rigorous safety protocols.

References

  • PubMed. (n.d.). Haloacetonitriles: metabolism and toxicity. Retrieved January 14, 2026, from [Link]

  • Chemsrc. (2025). Dibromochloroacetonitrile | CAS#:144772-39-4. Retrieved January 14, 2026, from [Link]

  • ACS Environmental Au. (2024). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593015, Dibromochloroacetonitrile. Retrieved January 14, 2026, from [Link].

  • Organic Syntheses. (n.d.). Dibromoacetonitrile. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 14, 2026, from [Link]

  • PubMed. (2010). Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution. Retrieved January 14, 2026, from [Link]

  • PubMed. (2024). Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Synthesis, Discovery, and Significance of Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dibromochloroacetonitrile (DBAN) is a halogenated nitrile of significant interest, primarily recognized as a disinfection byproduct (DBP) in drinking water. Its emergence during water treatment processes, coupled with the toxicological concerns surrounding haloacetonitriles, necessitates a thorough understanding of its chemistry. This guide provides a comprehensive technical overview of DBAN, from its discovery in treated water to a proposed laboratory synthesis. We delve into the mechanistic principles behind its formation, detail protocols for its synthesis and characterization, and discuss its broader toxicological context. This document is intended for researchers in environmental science, toxicology, and chemical synthesis, as well as professionals in drug development and water quality management who require a deep, practical understanding of this compound.

Discovery and Significance

Dibromochloroacetonitrile (CAS No. 144772-39-4) was not discovered in a traditional synthetic chemistry context but rather identified as an environmental contaminant.[1][2] It belongs to the haloacetonitrile (HAN) class of nitrogenous disinfection byproducts (N-DBPs), which are formed when disinfectants like chlorine or chloramines react with natural organic matter (NOM) in source water.[3]

The discovery of DBAN and other HANs is intrinsically linked to advances in analytical chemistry and a growing concern over the unintended consequences of water disinfection. While chlorination is a cornerstone of public health, it creates a complex suite of DBPs. The presence of bromide ions (Br⁻) in source water, often from natural geological sources or saltwater intrusion, is a critical factor in the formation of brominated DBPs like DBAN.[4][5] During disinfection, chlorine can oxidize bromide to hypobromous acid (HOBr), which is a more aggressive halogenating agent than its chlorine counterpart, leading to the formation of brominated and mixed bromo/chloro-DBPs.[4][6]

The significance of DBAN lies in its potential health effects. HANs as a class are generally more cytotoxic and genotoxic than regulated DBPs such as trihalomethanes (THMs).[7] Studies on the closely related analog, dibromoacetonitrile, have indicated potential carcinogenicity and the ability to induce apoptosis in intestinal cells through oxidative stress, highlighting the importance of monitoring and understanding these compounds.[8][9][10]

Proposed Laboratory Synthesis of Dibromochloroacetonitrile

2.1 Mechanistic Rationale and Precursor Selection

The synthesis of haloacetonitriles can be achieved by the dehydration of the corresponding haloacetamide or by direct halogenation of a suitable nitrile precursor.[11][12] For DBAN (CBr₂ClCN), a direct halogenation approach is more convergent. We select 2-chloroacetonitrile (ClCH₂CN) as the starting material due to its commercial availability and the presence of the required chlorine atom. The two hydrogen atoms on the α-carbon can be substituted with bromine using a suitable brominating agent under basic conditions, which facilitates the deprotonation of the α-carbon.

2.2 Proposed Experimental Protocol: Synthesis

Disclaimer: This protocol is a proposed methodology based on established chemical principles. It should be performed by trained chemists with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Objective: To synthesize 2,2-dibromo-2-chloroacetonitrile via bromination of 2-chloroacetonitrile.

Materials:

  • 2-chloroacetonitrile (CAS: 107-14-2)

  • Elemental Bromine (Br₂)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, condenser, ice bath.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve 2-chloroacetonitrile (e.g., 0.1 mol) in 100 mL of dichloromethane. Cool the flask in an ice bath.

  • Base Addition: Add anhydrous sodium carbonate (0.22 mol, a slight excess) to the solution. The carbonate acts as a base to deprotonate the chloroacetonitrile and neutralize the HBr byproduct formed during the reaction.

  • Bromination: Slowly add elemental bromine (0.21 mol, 2.1 equivalents) dropwise from the addition funnel over 1-2 hours. The causality for the slow addition is to control the exothermic reaction and prevent runaway temperature, which could lead to unwanted side products. Maintain the temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing small aliquots of the reaction mixture. The reaction is complete when the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Cautiously add saturated sodium bisulfite solution dropwise to quench any unreacted bromine. The disappearance of the red-brown bromine color indicates completion.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and finally with saturated brine. This sequence removes the base, salts, and water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

2.3 Purification Protocol

The crude product obtained will likely be a dark oil. Purification via vacuum distillation is the most effective method to obtain pure dibromochloroacetonitrile.

  • Set up a fractional vacuum distillation apparatus.

  • Heat the crude oil under reduced pressure.

  • Collect the fraction corresponding to the boiling point of dibromochloroacetonitrile (literature value: 118.2 °C at 760 mmHg, adjust for vacuum).[1] The expected product is a colorless to pale yellow oil.

2.4 Visualization of Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Start Chloroacetonitrile + Sodium Carbonate in DCM Addition Slow addition of Elemental Bromine (Br2) (0-10°C) Start->Addition Stir Stir at Room Temp (Monitor by GC-MS) Addition->Stir Quench Quench with Sodium Bisulfite Stir->Quench Extract Liquid-Liquid Extraction (HCl, H2O, Brine) Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Rotary Evaporation Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Final Pure Dibromochloroacetonitrile Purify->Final

Caption: Proposed workflow for the synthesis and purification of Dibromochloroacetonitrile.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

3.1 Physicochemical Properties

The key physical and chemical properties of dibromochloroacetonitrile are summarized below.

PropertyValueReference
CAS Number 144772-39-4[1][2]
Molecular Formula C₂Br₂ClN[1]
Molecular Weight 233.29 g/mol [1][2]
Boiling Point 118.2 ± 35.0 °C at 760 mmHg[1]
Density 2.5 ± 0.1 g/cm³[1]
LogP 2.86[1]
Appearance Colorless to amber liquid[9][13]

3.2 Analytical Methods for Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identification. The compound will exhibit a characteristic retention time. The mass spectrum is expected to show a molecular ion cluster (M⁺) with a distinctive isotopic pattern due to the presence of two bromine atoms and one chlorine atom. Key fragments would likely result from the loss of Br, Cl, or CN radicals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: Two signals are expected: one for the nitrile carbon (-C≡N) in the region of 110-120 ppm and another for the quaternary, halogenated carbon (-CBr₂Cl) further downfield.

    • ¹H NMR: No proton signals will be observed.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.

For quantitative analysis in environmental samples, methods like EPA 551, which use solvent extraction followed by GC with an electron capture detector (GC-ECD), are standard.[14] Direct aqueous injection using liquid chromatography-tandem mass spectrometry (LC/MS/MS) is also a highly effective and sensitive method.[15]

Environmental Formation and Toxicological Context

4.1 Mechanism of Formation as a Disinfection Byproduct

DBAN is not intentionally produced but forms in situ in water treatment plants. The formation pathway is complex but can be summarized as follows:

  • Oxidation of Bromide: Chlorine (Cl₂) or other oxidants react with naturally occurring bromide (Br⁻) in the water to form hypobromous acid (HOBr).

  • Reaction with NOM: Both hypochlorous acid (HOCl) and HOBr react with nitrogen-containing natural organic matter. Amino acids, such as aspartic acid, and proteins within algae are known to be potent precursors.[3][7]

  • Intermediate Formation: The reaction with amino acids can lead to the formation of intermediate nitriles.

  • Halogenation: These nitrile intermediates undergo subsequent halogenation at the α-carbon by both HOCl and HOBr, leading to the formation of a variety of haloacetonitriles, including dibromochloroacetonitrile.

DBP_Formation cluster_precursors Source Water Components cluster_treatment Disinfection Process NOM Natural Organic Matter (e.g., Amino Acids, Algae) Intermediates Nitrile Intermediates NOM->Intermediates Br Bromide Ions (Br⁻) Oxidized_Br Hypobromous Acid (HOBr) Br->Oxidized_Br Disinfectant Chlorine (Cl₂) or Chloramine Disinfectant->Oxidized_Br Disinfectant->Intermediates DBAN Dibromochloroacetonitrile (CBr₂ClCN) Disinfectant->DBAN Halogenation Oxidized_Br->DBAN Halogenation Intermediates->DBAN

Caption: Formation pathway of Dibromochloroacetonitrile as a disinfection byproduct.

4.2 Toxicological Profile

There is a paucity of toxicological data specifically for dibromochloroacetonitrile. However, the profile can be inferred from studies on the haloacetonitrile class, particularly dibromoacetonitrile (DBAN).

  • Acute Toxicity: Oral LD₅₀ values for DBAN in rats are in the range of 245-361 mg/kg, indicating significant acute toxicity.[8]

  • Irritation: Haloacetonitriles are known irritants of the skin, eyes, and respiratory tract.[9][16]

  • Mechanism of Toxicity: Research suggests that the toxicity of HANs may be linked to their metabolism. One proposed pathway involves the release of cyanide, leading to cyanide poisoning symptoms.[5] Another significant mechanism is the induction of oxidative stress and the depletion of cellular glutathione, which can trigger apoptosis (programmed cell death).[10]

  • Carcinogenicity: Dibromoacetonitrile is suspected of causing cancer according to the National Toxicology Program.[9]

Given these findings, DBAN should be handled as a potentially toxic and carcinogenic substance.

Safety and Handling

Due to its toxicological profile, strict safety measures are mandatory when handling dibromochloroacetonitrile.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

  • Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[16] Contact with acids or bases can lead to hydrolysis or potentially the release of hydrogen cyanide.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Dibromochloroacetonitrile is a compound of dual identity: a challenging target for the synthetic chemist and a significant concern for the environmental scientist. Its discovery as a disinfection byproduct underscores the complex interplay between public health measures and environmental chemistry. While a validated synthesis protocol is not published, its construction is feasible through established halogenation chemistry. The proposed methods in this guide offer a robust starting point for its laboratory preparation, enabling further toxicological and analytical studies. A comprehensive understanding of its synthesis, characterization, environmental formation, and toxicity is critical for developing strategies to mitigate its presence in drinking water and for safely conducting research into this important class of compounds.

References

  • Chemsrc. (n.d.). Dibromochloroacetonitrile | CAS#:144772-39-4. Retrieved from Chemsrc. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593015, Dibromochloroacetonitrile. Retrieved from PubChem. [Link]

  • Guan, X., et al. (2013). Formation and Degradation of Dichloroacetonitrile in Drinking Waters. Water Research, 47(19), 6943-6951. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55004, Bromochloroacetonitrile. Retrieved from PubChem. [Link]

  • Shimadzu. (n.d.). Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. Retrieved from Shimadzu. [Link]

  • Edge Analytical. (n.d.). Method 551. Retrieved from Edge Analytical. [Link]

  • Wilt, J.W., & Diebold, J.L. (1963). Dibromoacetonitrile. Organic Syntheses, 43, 22. [Link]

  • Richardson, S. D., et al. (1999). Identification of New Drinking Water Disinfection Byproducts Formed in the Presence of Bromide. Environmental Science & Technology, 33(19), 3378–3383. [Link]

  • Reisner, D.B., & Horning, E.C. (1951). Chloroacetonitrile. Organic Syntheses, 31, 22. [Link]

  • Richardson, S. D., et al. (1999). Identification of New Drinking Water Disinfection Byproducts Formed in the Presence of Bromide. Figshare. [Link]

  • International Agency for Research on Cancer. (2004). Dibromoacetonitrile. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18617, Dibromoacetonitrile. Retrieved from PubChem. [Link]

  • Ahmad, I., et al. (2006). The Water Disinfectant Byproduct Dibromoacetonitrile Induces Apoptosis in Rat Intestinal Epithelial Cells: Possible Role of Redox Imbalance. Toxicology Mechanisms and Methods, 16(4), 227-234. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetonitrile. Retrieved from National Pollutant Inventory. [Link]

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An In-Depth Technical Guide to Dibromochloroacetonitrile (CAS 144772-39-4): Properties, Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dibromochloroacetonitrile (DBCAN), a halogenated acetonitrile identified by CAS number 144772-39-4. Targeted at researchers, environmental scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, representative synthesis, analytical methodologies, toxicological context, and its dual role as an environmental contaminant and a potential synthetic building block.

Core Physicochemical Properties

Dibromochloroacetonitrile, with the molecular formula C₂Br₂ClN, is a halogenated organic compound.[1] Its structure features a central carbon atom bonded to two bromine atoms, one chlorine atom, and a cyanide group. This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics.

A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 144772-39-4[2][3]
Molecular Formula C₂Br₂ClN[1]
Molecular Weight 233.29 g/mol
IUPAC Name 2,2-dibromo-2-chloroacetonitrile[4]
Synonyms Dibromochloroacetonitrile[5]
Density 2.5 ± 0.1 g/cm³[2]
Boiling Point 118.2 ± 35.0 °C at 760 mmHg[6][2]
Flash Point 25.3 ± 25.9 °C[6][2]
LogP 2.86[6]
Topological Polar Surface Area 23.8 Ų
Refractive Index 1.595[6]

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

The logical pathway to synthesize Dibromochloroacetonitrile would likely involve the controlled bromination of a chlorinated precursor. This approach leverages the reactivity of the alpha-carbon adjacent to the nitrile group.

G start Start: 2-chloroacetonitrile (CAS 107-14-2) reaction Halogenation Reaction (Solvent, Catalyst) start->reaction Precursor reagent Brominating Agent (e.g., N-Bromosuccinimide) reagent->reaction Reagent workup Aqueous Work-up (Quenching, Phase Separation) reaction->workup Crude Product purify Purification (Distillation or Chromatography) workup->purify product Final Product: Dibromochloroacetonitrile purify->product

Caption: Conceptual workflow for the synthesis of Dibromochloroacetonitrile.

Representative Synthetic Protocol (Hypothetical)

This protocol is adapted from established procedures for synthesizing related haloacetonitriles and serves as an illustrative guide.[7][8] CAUTION: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 2-chloroacetonitrile (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Dissolve N-Bromosuccinimide (2.0-2.2 eq) in the solvent and add it dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Expertise & Experience: The stoichiometry is set to favor di-bromination. N-Bromosuccinimide is often preferred over elemental bromine for its easier handling and more selective reactions.

  • Reaction Monitoring: Allow the reaction to stir for several hours. Monitor the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench any remaining brominating agent with a reducing agent (e.g., aqueous sodium thiosulfate solution). Transfer the mixture to a separatory funnel, wash with water and brine, and separate the organic layer.

    • Trustworthiness: This self-validating step ensures that reactive and corrosive reagents are neutralized before the purification stage, preventing side reactions and equipment damage.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure Dibromochloroacetonitrile.

Applications in Research and Development

Dibromochloroacetonitrile holds relevance in two distinct scientific domains: environmental analysis and synthetic chemistry.

Environmental Science: A Disinfection By-Product (DBP)

Halogenated acetonitriles, including DBCAN, are recognized as disinfection by-products (DBPs) formed during water treatment processes like chlorination or chloramination.[4][9] Their formation occurs when disinfectants react with natural organic matter (such as algae and fulvic acids) in the presence of bromide ions.[4][9]

The prevalence and concentration of different haloacetonitrile species are influenced by factors such as pH, temperature, and the concentration of bromide in the source water.[9] Consequently, DBCAN serves as an important analytical standard for researchers monitoring water quality and assessing the human health risks associated with DBPs.

Synthetic Chemistry and Drug Discovery

In the realm of drug development, halogenated building blocks are indispensable tools.[10][] The structure of Dibromochloroacetonitrile offers multiple points for chemical modification, making it a potentially valuable, albeit highly reactive, intermediate.

  • Nucleophilic Substitution: The bromine and chlorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups (amines, thiols, alkoxides).[12][13]

  • Heterocycle Synthesis: The nitrile group is a versatile precursor for the synthesis of nitrogen-containing heterocyclic rings, which are common scaffolds in many active pharmaceutical ingredients (APIs).[12]

  • Polyfunctional Reagent: The presence of three halogen atoms and a nitrile group allows for complex, multi-step synthetic sequences to build molecular complexity from a simple starting material.

G dbcan Dibromochloroacetonitrile (C₂Br₂ClN) sub Substituted Acetonitriles (via Nucleophilic Substitution) dbcan->sub Reaction with Nucleophiles (Nu⁻) het N-Heterocycles (e.g., Imidazoles, Triazoles) dbcan->het Cyclization Reactions api Complex API Scaffolds sub->api het->api

Caption: Potential synthetic utility of Dibromochloroacetonitrile in drug discovery.

Toxicological Profile and Safety

The toxicological profile of Dibromochloroacetonitrile itself is not extensively documented. However, significant data exists for the broader class of haloacetonitriles, which informs a precautionary approach.

  • Genotoxicity: Related compounds show mixed results in mutagenicity assays. Dichloroacetonitrile has been shown to be mutagenic in bacterial assays, whereas dibromoacetonitrile tested negative.[9][14]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has concluded that dichloroacetonitrile, dibromoacetonitrile, and bromochloroacetonitrile are not classifiable as to their carcinogenicity in humans due to inadequate evidence.[9] However, long-term drinking water studies conducted by the National Toxicology Program found that dibromoacetonitrile (a close analog) caused cancer in rats (oral cavity, glandular stomach) and mice (forestomach).[15]

  • Systemic Toxicity: Studies on haloacetonitriles have indicated potential adverse effects on body weight and relative liver weight.[9][14] Some studies suggest the spleen and thymus as possible target organs.[14]

  • Reproductive/Developmental Toxicity: The data on reproductive and developmental effects are limited and can be confounded by the experimental vehicles used.[9] Some studies on dibromoacetonitrile in drinking water did not find reproductive toxicity at dose levels that were high enough to cause taste aversion and reduce water consumption in rats.[16]

Safety and Handling: Based on the data for analogous compounds, Dibromochloroacetonitrile should be handled as a potentially toxic and irritant substance.[13]

  • Engineering Controls: Use only in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Analytical Methodologies

The quantification of Dibromochloroacetonitrile, particularly in environmental water samples, is typically achieved using gas chromatography with a sensitive detector. The following protocol is based on principles outlined in standard environmental analysis methods like EPA Method 551.[17]

Analytical Workflow Diagram

G start 1. Sample Collection & Preservation extract 2. Liquid-Liquid Extraction (LLE) with MTBE start->extract inject 3. GC Injection extract->inject gc 4. GC Separation (Capillary Column) inject->gc detect 5. Electron Capture Detection (ECD) gc->detect quant 6. Quantification (External Standard Curve) detect->quant

Caption: Standard workflow for the analysis of haloacetonitriles in water.

Step-by-Step Protocol: Quantification in Water by GC-ECD
  • Sample Collection and Preservation: Collect a ~35-40 mL aqueous sample in a vial, ensuring no headspace. If residual chlorine is present, it must be quenched with a reducing agent (e.g., ammonium chloride or sodium sulfite). Acidify the sample to pH < 4.5 to prevent degradation. Store at 4 °C until extraction.

    • Expertise & Experience: Proper preservation is critical for sample integrity. Quenching stops the ongoing formation of DBPs, and acidification inhibits microbial activity that could degrade the target analytes.

  • Extraction: To a 35 mL sample aliquot, add a suitable internal standard. Add 2 mL of methyl-tert-butyl ether (MTBE) and shake vigorously for 1-2 minutes.[17] Allow the phases to separate. The top organic layer contains the extracted analytes.

  • Calibration: Prepare a series of aqueous calibration standards of known concentrations. Extract these standards using the exact same procedure as the unknown samples.

    • Trustworthiness: Extracting the calibration standards is a self-validating practice that ensures any analyte loss during the extraction process is accounted for, leading to more accurate quantification.

  • GC-ECD Analysis: Inject 1-2 µL of the MTBE extract into a gas chromatograph equipped with a fused silica capillary column (e.g., DB-5 or similar) and a linearized electron capture detector (ECD).[17]

    • Expertise & Experience: The ECD is highly sensitive to halogenated compounds, making it the detector of choice for this class of analytes at trace levels.

  • Quantification: Analyze the extracted calibration standards to generate a calibration curve. Quantify the concentration of Dibromochloroacetonitrile in the sample extract by comparing its peak area to the calibration curve.

References

  • Dibromochloroacetonitrile | CAS#:144772-39-4 | Chemsrc. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

  • Cas 144772-39-4,2,2-dibromo-2-chloro-acetonitrile | lookchem. (n.d.). Lookchem. Retrieved January 14, 2026, from [Link]

  • Halogenated acetonitriles (dichloroacetonitrile, dibromoacetonitrile, bromochloroacetonitrile, trichloroacetonitrile). (n.d.). World Health Organization (WHO). Retrieved January 14, 2026, from [Link]

  • Toxicology of Haloacetonitriles. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Dibromochloroacetonitrile | C2Br2ClN | CID 593015 - PubChem. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • DIBROMOCHLOROACETONITRILE. (n.d.). FDA Global Substance Registration System. Retrieved January 14, 2026, from [Link]

  • Method 551 - Edge Analytical. (n.d.). Edge Analytical. Retrieved January 14, 2026, from [Link]

  • Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies). (2010). PubMed. Retrieved January 14, 2026, from [Link]

  • dibromoacetonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • chloroacetonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Abstract for RDGT94014 - National Toxicology Program. (2023). National Toxicology Program (NIH). Retrieved January 14, 2026, from [Link]

  • Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. (n.d.). LinkedIn. Retrieved January 14, 2026, from [Link]

  • US4476059A - Chloroacetonitrile synthesis - Google Patents. (n.d.). Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. Retrieved January 14, 2026, from [Link]

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Physical and chemical properties of Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dibromochloroacetonitrile

This guide provides a comprehensive overview of the physical and chemical properties of Dibromochloroacetonitrile, designed for researchers, scientists, and professionals in drug development. The information is presented to ensure scientific integrity, drawing from authoritative sources to support technical claims.

Chemical Identity and Structure

Dibromochloroacetonitrile is a halogenated organic compound. Its unique structure, featuring two bromine atoms and one chlorine atom attached to the alpha-carbon of an acetonitrile backbone, dictates its chemical reactivity and physical properties.

  • Chemical Name: 2,2-dibromo-2-chloroacetonitrile[1]

  • CAS Number: 144772-39-4[1][2]

  • Molecular Formula: C₂Br₂ClN[1][2]

  • Synonyms: Acetonitrile, dibromochloro-[1]

Structural Identifiers:

  • SMILES: N#CC(Cl)(Br)Br[1][2]

  • InChIKey: RARYQRXQKOVEPM-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from environmental fate to biological interactions. The properties of Dibromochloroacetonitrile are summarized in the table below.

PropertyValueSource
Molecular Weight 233.289 g/mol [2]
Appearance Data not available
Density 2.5 ± 0.1 g/cm³[2]
Boiling Point 118.2 ± 35.0 °C at 760 mmHg[2]
Melting Point Not available[2]
Flash Point 25.3 ± 25.9 °C[2]
Vapor Pressure 16.8 ± 0.2 mmHg at 25°C[2]
Water Solubility Data not available, but nitriles higher than propionitrile generally have low aqueous solubility.[3][4]
Octanol/Water Partition Coefficient (LogP) 2.86[2]
Refractive Index 1.595[2]

Chemical Reactivity and Stability

Understanding the reactivity and stability of Dibromochloroacetonitrile is crucial for its safe handling, storage, and application in synthetic chemistry.

Stability and Storage: Halogenated nitriles can be sensitive to prolonged exposure to light and air.[3] It is recommended to store Dibromochloroacetonitrile under refrigerated temperatures in a tightly closed container under an inert atmosphere.[3]

Reactivity Profile: Dibromochloroacetonitrile is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3][4] Nitriles, in general, exhibit the following reactivity:

  • Acids: Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[3][4]

  • Bases: The combination of bases and nitriles can produce toxic hydrogen cyanide gas.[3][4]

  • Oxidizing Agents: Generally incompatible with peroxides and epoxides.[3][4]

  • Reducing Agents: Can react vigorously.[3][4]

  • Polymerization: May polymerize in the presence of metals and some metal compounds.[3][4]

  • Hydrolysis: Nitriles can be hydrolyzed in both aqueous acid and base to yield carboxylic acids (or their salts), a reaction that can generate heat.[3][4]

Hazardous Decomposition Products: When heated to decomposition, halogenated organic compounds can emit highly toxic fumes. For similar compounds, this includes nitrogen oxides, hydrogen bromide, and cyanides.[3][4]

G cluster_reactivity Reactivity Profile of Dibromochloroacetonitrile cluster_incompatible Incompatible Materials cluster_reactions Hazardous Reactions DBCA Dibromochloroacetonitrile ViolentReaction Violent Reaction DBCA->ViolentReaction with Strong Oxidizing Acids HCN_Formation Hydrogen Cyanide Gas DBCA->HCN_Formation with Bases Polymerization Polymerization DBCA->Polymerization with Metals Hydrolysis Hydrolysis to Carboxylic Acid DBCA->Hydrolysis with Aqueous Acid/Base Strong Acids Strong Acids Strong Bases Strong Bases Oxidizing Agents Oxidizing Agents Reducing Agents Reducing Agents Reducing Agents->DBCA Vigorous Reaction Metals Metals

Caption: Reactivity profile of Dibromochloroacetonitrile.

Synthesis and Analysis

Synthetic Route: While specific synthesis protocols for Dibromochloroacetonitrile (CAS 144772-39-4) are not detailed in the provided search results, a potential synthetic pathway can be inferred. It may be synthesized from precursors such as 2-chloroacetonitrile or tribromoacetonitrile.[2]

Analytical Methods: For related compounds like dibromoacetonitrile, determination in drinking water is typically performed using gas chromatography with electron capture detection (GC-ECD) following liquid-liquid extraction.[5] This method offers high sensitivity, with detection limits in the low microgram-per-liter range.[5]

Safety and Toxicological Information

Hazard Identification: Dibromochloroacetonitrile is a hazardous compound. Based on data for similar halogenated acetonitriles, it is expected to be toxic if swallowed, in contact with skin, or if inhaled. It is also likely to be an irritant to the eyes, skin, and respiratory tract.[3]

Symptoms of Exposure: Exposure to similar compounds can cause irritation to the eyes, mucous membranes, and upper respiratory tract.[3] Symptoms may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[3] Many halogenated acetonitriles are lachrymators, meaning they cause tearing.[3]

First Aid Measures: In case of exposure, the following first aid measures are recommended for similar toxic nitriles:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocol: Safe Handling Workflow

A self-validating system for handling Dibromochloroacetonitrile involves a multi-layered approach to minimize exposure risk.

  • Preparation and Engineering Controls:

    • Work within a certified chemical fume hood to ensure adequate ventilation.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][8]

    • Clear the workspace of all non-essential items.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[6][7]

    • Eye Protection: Wear chemical safety goggles or a full-face shield.[8]

    • Lab Coat: A chemical-resistant lab coat should be worn and buttoned completely.

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[8]

  • Chemical Handling:

    • Use the smallest quantity of the chemical necessary for the experiment.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[6]

  • Waste Disposal and Decontamination:

    • Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[8]

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 60-70% ethanol) followed by soap and water.[3]

G cluster_workflow Safe Handling Workflow for Dibromochloroacetonitrile prep 1. Preparation & Engineering Controls - Work in Fume Hood - Verify Safety Equipment ppe 2. Don Personal Protective Equipment - Chemical-Resistant Gloves - Safety Goggles - Lab Coat prep->ppe Before Handling handling 3. Chemical Handling - Use Minimal Quantity - Avoid Splashes - Keep Container Closed ppe->handling Ready for Experiment disposal 4. Waste Disposal & Decontamination - Segregate Hazardous Waste - Decontaminate Surfaces & Glassware handling->disposal After Experiment

Caption: Workflow for the safe handling of Dibromochloroacetonitrile.

References

  • Dibromochloroacetonitrile | CAS#:144772-39-4 | Chemsrc. (2025, August 21). Retrieved January 14, 2026, from [Link]

  • DIBROMOCHLOROACETONITRILE. (n.d.). Retrieved January 14, 2026, from [Link]

  • Dibromochloroacetonitrile | C2Br2ClN | CID 593015 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Bromochloroacetonitrile | C2HBrClN | CID 55004 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf. (n.d.). Retrieved January 14, 2026, from [Link]

  • Bromodichloroacetonitrile | C2BrCl2N | CID 572726 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet - Capot Chemical. (2009, January 12). Retrieved January 14, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9). Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dibromochloroacetonitrile (DBCAN), a significant disinfection byproduct (DBP) encountered in water treatment processes. Designed for researchers, toxicologists, and environmental scientists, this document delves into the fundamental physicochemical properties, analytical methodologies for detection, and the toxicological implications of DBCAN exposure.

Core Identity and Physicochemical Properties

Dibromochloroacetonitrile is a halogenated acetonitrile, a class of compounds that has garnered significant scientific interest due to their prevalence in disinfected water and potential health effects.[1] Its formation and properties are a direct consequence of its chemical structure.

Molecular Formula and Structure

The molecular formula for Dibromochloroacetonitrile is C₂Br₂ClN .[2][3] Structurally, it consists of an acetonitrile core where the two hydrogen atoms of the methyl group have been substituted by two bromine atoms and one chlorine atom. This high degree of halogenation significantly influences its chemical reactivity and physical properties.

Physicochemical Data Summary

The essential physicochemical properties of Dibromochloroacetonitrile are summarized in the table below. These parameters are critical for predicting its environmental fate, designing analytical extraction methods, and understanding its toxicokinetics.

PropertyValueSource(s)
CAS Number 144772-39-4[2][3]
Molecular Weight 233.29 g/mol [2][3]
Molecular Formula C₂Br₂ClN[2][3][4]
Density 2.5 ± 0.1 g/cm³[2]
Boiling Point 118.2 ± 35.0 °C at 760 mmHg[2]
LogP (Octanol/Water Partition Coeff.) 2.86[2]
Vapor Pressure 16.8 ± 0.2 mmHg at 25°C[2]
Synonyms 2,2-Dibromo-2-chloroacetonitrile[3]

Environmental Formation and Significance

Dibromochloroacetonitrile is not a commercially produced chemical but rather an unintended byproduct of water disinfection.[5] Its presence in drinking water is a direct result of chemical reactions between disinfectants and naturally occurring organic and inorganic matter in the source water.

Mechanism of Formation

The primary pathway for DBCAN formation involves the reaction of strong oxidizing disinfectants, such as chlorine or ozone, with natural organic matter (NOM).[1][5] This process is significantly influenced by the presence of bromide ions (Br⁻) in the source water.

  • The Role of Precursors : NOM, which includes substances like humic and fulvic acids derived from decaying plant and animal matter, as well as specific amino acids, provides the necessary carbon and nitrogen backbone.[5]

  • The Role of Disinfectants : Chlorine (in the form of hypochlorous acid) or ozone acts as the oxidizing agent that breaks down NOM into smaller, more reactive fragments.

  • The Role of Bromide : In waters with elevated bromide levels, the disinfectant oxidizes bromide to form hypobromous acid. This species is a more potent halogenating agent than hypochlorous acid, leading to the preferential formation of brominated DBPs, including DBCAN.[6] A shift from chlorinated to brominated byproducts is commonly observed in such conditions.[6]

This formation chemistry explains why the concentration and specific speciation of haloacetonitriles can vary significantly between different water treatment facilities, depending on their source water quality and treatment practices.[5]

Analytical Methodology: Detection and Quantification

Accurate quantification of Dibromochloroacetonitrile in aqueous matrices is essential for regulatory compliance, exposure assessment, and toxicological studies. The standard approach involves liquid-liquid extraction followed by gas chromatography.

Causality in Method Selection

The selection of Gas Chromatography with an Electron Capture Detector (GC-ECD) , as outlined in methodologies like U.S. EPA Method 551.1, is based on sound chemical principles:[7]

  • Volatility : Haloacetonitriles like DBCAN are semi-volatile, making them amenable to separation in the gas phase via GC.

  • Sensitivity : The presence of three electronegative halogen atoms (two bromine, one chlorine) makes DBCAN highly responsive to an Electron Capture Detector. The ECD is exceptionally sensitive to halogenated compounds, allowing for the detection of trace concentrations (in the μg/L range) typical in drinking water.[8]

  • Extraction : A non-polar solvent like methyl-tert-butyl ether (MTBE) is used for liquid-liquid extraction.[7] Based on DBCAN's relatively high LogP value, it preferentially partitions from the aqueous phase (water sample) into the organic solvent, effectively concentrating the analyte for analysis.

Standard Analytical Workflow Protocol (Based on EPA Method 551.1)
  • Sample Collection & Preservation : Collect a 35-40 mL water sample in a vial containing a reducing agent (e.g., ammonium chloride or sodium sulfite) to quench any residual disinfectant, preventing further DBP formation post-collection.

  • Extraction :

    • Add 2 mL of methyl-tert-butyl ether (MTBE) to the 35 mL sample.[7]

    • Shake vigorously for 1-2 minutes to facilitate the transfer of DBCAN from the aqueous to the organic phase.

    • Allow the phases to separate. The MTBE layer, containing the analyte, will be on top.

  • Analysis :

    • Carefully transfer a portion of the MTBE extract into an autosampler vial.

    • Inject 2 µL of the extract into a GC-ECD system equipped with a fused silica capillary column.[7]

  • Quantification :

    • Run a series of aqueous calibration standards through the same extraction and analysis procedure.[7]

    • Generate a calibration curve by plotting the instrument response against the known concentrations of the standards.

    • Determine the concentration of DBCAN in the sample by comparing its instrument response to the calibration curve.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (with quenching agent) Extraction 2. Liquid-Liquid Extraction (with MTBE) Sample->Extraction 35 mL sample + 2 mL MTBE Injection 3. GC Injection (2 µL of extract) Extraction->Injection Separation 4. Chromatographic Separation (Capillary Column) Injection->Separation Detection 5. ECD Detection Separation->Detection Quantification 6. Quantification Detection->Quantification Calibration Calibration Curve (from extracted standards) Calibration->Quantification caption Fig 1. Standard workflow for DBCAN analysis.

Caption: Fig 1. Standard workflow for DBCAN analysis via LLE and GC-ECD.

Toxicological Profile and Health Implications

The study of Dibromochloroacetonitrile's toxicity is crucial for understanding the potential health risks associated with long-term exposure through drinking water. Research indicates that DBCAN can exert cytotoxic and genotoxic effects through multiple mechanisms.

Genotoxicity and Carcinogenicity

While classified by IARC as "not classifiable as to its carcinogenicity to humans" (Group 3), studies have shown that DBCAN can induce DNA damage.[8] It has been reported to cause DNA breaks and increase sister chromatid exchange in mammalian cells.[9] Unlike some mutagens, DBCAN's carcinogenic potential may stem from its ability to disrupt cellular processes that maintain genomic integrity.[10] Specifically, research suggests DBCAN may promote cancer by perturbing the S phase of the cell cycle and blocking the Chk1-dependent response to replication fork damage.[9]

Cellular Mechanism of Toxicity: Oxidative Stress

A primary mechanism underlying DBCAN's toxicity is the induction of oxidative stress.[11] Exposure to DBCAN has been shown to trigger apoptosis (programmed cell death) in rat intestinal epithelial cells. This process is mechanistically linked to a severe redox imbalance within the cells.

The proposed pathway is as follows:

  • Exposure : DBCAN enters the intestinal epithelial cells.

  • Redox Imbalance : The compound's metabolism or presence leads to an increase in reactive oxygen species (ROS).

  • Glutathione Depletion : This is followed by a significant depletion of reduced glutathione (GSH), a critical intracellular antioxidant.[11]

  • Oxidative Damage : The lack of sufficient antioxidants allows ROS to damage cellular components, evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.[11]

  • Apoptosis : The overwhelming oxidative stress ultimately triggers the apoptotic cascade, leading to cell death.

This pathway highlights how chronic exposure could compromise the integrity of the gastrointestinal lining.

Diagram of Proposed Toxicological Pathway

Toxicity_Pathway DBAN Dibromochloroacetonitrile (DBCAN) Exposure ROS Increased Reactive Oxygen Species (ROS) DBAN->ROS GSH Depletion of Reduced Glutathione (GSH) DBAN->GSH Stress Oxidative Stress (Increased Lipid Peroxidation) ROS->Stress GSH->Stress reduces antioxidant defense Apoptosis Apoptosis in Intestinal Epithelial Cells Stress->Apoptosis caption Fig 2. Oxidative stress-induced apoptosis by DBCAN.

Caption: Fig 2. Proposed pathway of oxidative stress-induced apoptosis by DBCAN.

References

  • Chemsrc. (2025). Dibromochloroacetonitrile. Retrieved from [Link]

  • NMPA. (n.d.). DIBROMOCHLOROACETONITRILE. Retrieved from [Link]

  • World Health Organization (WHO). (2004). Halogenated acetonitriles in drinking-water. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (2004). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Retrieved from [Link]

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A Comprehensive Toxicological Profile of Dibromochloroacetonitrile (DBCAN)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

Dibromochloroacetonitrile (DBCAN) is a member of the haloacetonitrile class of disinfection byproducts (DBPs), formed during the chlorination of drinking water containing natural organic matter and bromide.[1] Its prevalence in treated water supplies necessitates a thorough understanding of its toxicological profile for accurate risk assessment and regulatory standard-setting. This technical guide provides an in-depth analysis of the toxicokinetics, mechanisms of toxicity, and specific toxicological endpoints associated with DBCAN exposure. We synthesize findings from pivotal in vivo and in vitro studies, detailing its metabolic activation, the central role of oxidative stress in its pathology, its genotoxic potential, and its carcinogenicity as demonstrated in rodent bioassays. This document is structured to provide not only a comprehensive data repository but also to explain the causal relationships behind experimental findings and methodologies, offering a valuable resource for professionals in toxicology, environmental health, and pharmaceutical development.

Introduction and Regulatory Context

The disinfection of public water supplies is a cornerstone of public health, preventing the spread of waterborne diseases. However, chemical disinfectants like chlorine react with naturally present organic and inorganic matter to form a complex mixture of disinfection byproducts (DBPs).[2] Among these are the nitrogenous DBPs (N-DBPs), including haloacetonitriles (HANs), which are of increasing concern due to their potential for greater toxicity compared to regulated DBPs like trihalomethanes.[3]

Dibromochloroacetonitrile (C₂Br₂ClN) is a prominent HAN found in chlorinated water, particularly in source waters with high bromide content.[1] The United States Environmental Protection Agency (EPA) regulates DBPs under the Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules (DBPR), which set maximum contaminant levels (MCLs) for total trihalomethanes and five haloacetic acids (HAA5).[2][4][5] While DBCAN is not individually regulated with an MCL, it is considered a compound of concern, prompting extensive toxicological evaluation by bodies such as the National Toxicology Program (NTP).[6]

Chemical and Physical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its environmental fate, bioavailability, and interaction with biological systems.

PropertyValueSource
CAS Number 144772-39-4[7]
Molecular Formula C₂Br₂ClN[8]
Molecular Weight 233.29 g/mol [9]
Boiling Point 118.2 ± 35.0 °C at 760 mmHg[7]
Density 2.5 ± 0.1 g/cm³[7]
Vapor Pressure 16.8 ± 0.2 mmHg at 25°C[7]
LogP (Octanol/Water) 2.86[7]
Solubility Slightly soluble in water[10]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxic effects of DBCAN are intrinsically linked to its metabolic processing. While specific studies on DBCAN are limited, the metabolic pathway can be inferred from research on related haloacetonitriles.[11][12]

Absorption and Distribution: As a small, relatively lipophilic molecule, DBCAN is expected to be readily absorbed via oral, dermal, and inhalation routes. Following absorption, it is distributed systemically.

Metabolism: The primary toxicity of haloacetonitriles is attributed to their metabolism. The proposed pathway involves cytochrome P450-mediated oxidative dehalogenation. This process is believed to release halide ions and a highly reactive cyanocarbonyl intermediate, which subsequently decomposes to release cyanide (CN⁻).[11] The released cyanide is then detoxified by the mitochondrial enzyme rhodanese, which catalyzes the transfer of a sulfane sulfur atom to cyanide, forming the much less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[13]

The liberation of cyanide is a critical mechanistic step, as cyanide is a potent inhibitor of cellular respiration. However, the slow rate of metabolism means that symptoms of acute toxicity from haloacetonitriles may be delayed compared to direct cyanide exposure.[12]

DBCAN Dibromochloroacetonitrile (CBr₂ClCN) CYP450 Cytochrome P450 (Oxidative Metabolism) DBCAN->CYP450 Intermediate Reactive Intermediates + Halide Ions (Br⁻, Cl⁻) + Cyanide (CN⁻) CYP450->Intermediate Rhodanese Rhodanese (+ Thiosulfate) Intermediate->Rhodanese Toxicity Cellular Toxicity (e.g., Oxidative Stress, Covalent Binding) Intermediate->Toxicity Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) Rhodanese->Thiocyanate Excretion Urinary Excretion Thiocyanate->Excretion

Fig. 1: Proposed metabolic pathway of Dibromochloroacetonitrile.

Excretion: The primary route of excretion for metabolites is via the kidneys into the urine. For related haloacetonitriles, thiocyanate has been identified as a major urinary metabolite.[13]

Core Mechanisms of Toxicity

The toxicity of DBCAN is multifactorial, stemming from the actions of the parent compound and its reactive metabolites. The two predominant mechanisms are the induction of oxidative stress and the formation of covalent adducts with macromolecules.

Oxidative Stress

A significant body of evidence points to oxidative stress as a key mediator of DBCAN-induced cellular damage.[14][15] Exposure to DBCAN and related HANs leads to:

  • Depletion of Glutathione (GSH): GSH is a critical intracellular antioxidant. Its depletion compromises the cell's ability to neutralize reactive oxygen species (ROS).[14]

  • Increased ROS Production: Studies show that DBCAN exposure elevates levels of ROS, leading to damage of lipids, proteins, and DNA.[15]

  • Lipid Peroxidation: Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, are observed in cells treated with DBCAN, indicating damage to cellular membranes.[3][15]

  • Activation of Stress Response Pathways: DBCAN can activate the Nrf2 pathway, a primary regulator of the antioxidant response.[14] This activation, mediated through the p62-Keap1-Nrf2 axis, represents a cellular defense mechanism against the induced oxidative stress. However, sustained or overwhelming stress can lead to apoptosis.[14]

cluster_0 DBCAN Exposure cluster_1 Cellular Response cluster_2 Cellular Damage DBCAN Dibromochloroacetonitrile (DBCAN) & Metabolites GSH Glutathione (GSH) Depletion DBCAN->GSH ROS Increased Reactive Oxygen Species (ROS) DBCAN->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Lipid Lipid Peroxidation (MDA Increase) ROS->Lipid DNA DNA Damage (8-OHdG) ROS->DNA Keap1 Keap1 Nrf2 Nrf2 (Activation) Nrf2_Keap1->Nrf2 Release p62 p62 (Upregulation) p62->Nrf2_Keap1 Inhibits Binding ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Antioxidants Antioxidant & Detoxifying Enzymes ARE->Antioxidants Induces Transcription Antioxidants->ROS Neutralizes Apoptosis Apoptosis Lipid->Apoptosis DNA->Apoptosis

Fig. 2: Oxidative stress and Nrf2 activation pathway in DBCAN toxicity.
Covalent Binding and Genotoxicity

Haloacetonitriles are electrophilic and can react directly with nucleophilic sites on cellular macromolecules. Studies with related compounds show they can alkylate DNA, forming adducts.[16] A key adduct identified is 7-(cyanomethyl)guanine, which results from the reaction at the N7 position of guanine.[16] Such DNA adducts can disrupt DNA replication and transcription, leading to mutations if not repaired. This direct DNA reactivity is a plausible mechanism for the genotoxicity and carcinogenicity observed for this class of compounds.

Toxicological Endpoints

Acute and Subchronic Toxicity
CompoundSpeciesRouteLD₅₀ (mg/kg)Source
Dibromoacetonitrile MouseOral289 (M), 303 (F)[17]
Dibromoacetonitrile RatOral245 (M), 361 (F)[17]

Signs of acute toxicity include slowed respiration, depressed activity, prostration, and coma.[17] In 90-day subchronic studies in rats, the No-Observed-Adverse-Effect Level (NOAEL) for DBAN was determined to be 23 mg/kg/day, with potential target organs including the spleen, thymus, and liver.[17]

Genotoxicity and Mutagenicity

The genotoxic profile of DBCAN is complex, with varied results across different assay systems. This suggests a nuanced mechanism of action that may not involve classical point mutations but rather chromosomal or DNA strand damage.

AssaySystemResultCausality/InterpretationSource
Ames Test S. typhimuriumNegativeLacks the specific metabolic activation or the type of DNA damage is not revertable point mutation.[17][18][19]
Sister Chromatid Exchange Mammalian cells (in vitro)PositiveIndicates clastogenic or DNA-damaging activity leading to chromosomal recombination.[18]
DNA Strand Breaks Mammalian cells (in vitro)PositiveSuggests direct DNA damage or damage secondary to oxidative stress (e.g., via Comet assay).[13][18]
Micronucleus Test Mouse (in vivo)NegativeMay indicate that the compound does not reach the bone marrow in sufficient concentration or is not clastogenic in vivo.[18]

The collective evidence suggests that while DBCAN may not be a potent mutagen in bacterial systems, it is capable of inducing significant DNA damage and chromosomal aberrations in mammalian cells, likely through a combination of direct alkylation and oxidative stress.[13][18]

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Culture and Treatment: Culture target cells (e.g., human lymphocytes, CHO cells) to 80-90% confluency. Expose cells to varying concentrations of DBCAN (and appropriate positive/negative controls) for a defined period (e.g., 2-4 hours).

  • Cell Harvesting and Embedding: Harvest cells via trypsinization, wash with PBS, and resuspend at a concentration of 1x10⁵ cells/mL in ice-cold PBS. Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

  • Slide Preparation: Pipette the cell/agarose mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

  • Cell Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13). Allow DNA to unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis in the same buffer at 25 V (~0.7 V/cm) and 300 mA for 20-30 minutes at 4°C. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA migration (e.g., tail length, % DNA in tail). An increase in comet tail moment indicates increased DNA damage.

Carcinogenicity

There is a notable discrepancy in the classification of DBCAN's carcinogenicity. The International Agency for Research on Cancer (IARC) classifies dibromoacetonitrile in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and experimental animals at the time of evaluation.[20][21]

However, subsequent comprehensive 2-year drinking water bioassays conducted by the National Toxicology Program (NTP) provided clear evidence of carcinogenic activity in rodents.[1][6]

SpeciesSexTarget OrganNeoplasm TypeSource
F344/N Rats MaleOral Cavity (Mucosa, Tongue)Squamous Cell Papilloma or Carcinoma[1]
Glandular StomachAdenoma[1]
F344/N Rats FemaleOral Cavity (Mucosa, Tongue)Squamous Cell Papilloma or Carcinoma[1]
SkinTumors (some instances)[1]
B6C3F1 Mice MaleForestomachSquamous Cell Papilloma[1]
LiverTumors (slight increase)[1]
B6C3F1 Mice FemaleForestomachSquamous Cell Papilloma[1]

Causality: The NTP concluded that DBCAN in drinking water caused cancer of the oral cavity and stomach in rats and of the forestomach in mice.[1] The portal-of-entry effects (oral cavity, stomach) are consistent with a direct-acting carcinogen, where the highest concentration of the compound contacts the tissue. The mechanisms likely involve the genotoxicity and chronic oxidative stress described previously, leading to sustained tissue damage, cellular proliferation, and eventual neoplastic transformation.

Reproductive and Developmental Toxicity

The evidence for reproductive and developmental toxicity is less definitive. Some early studies on haloacetonitriles were confounded by the use of tricaprylin as a gavage vehicle, which was later found to have developmental toxicity itself and to potentiate the effects of HANs.[18]

A short-term reproductive and developmental toxicity screen by the NTP administered DBCAN to rats in drinking water.[22] This study found no treatment-related reproductive effects in males or females at the doses tested. However, a significant, dose-dependent decrease in water consumption was observed, suggesting the compound is taste-aversive.[22][23] This aversion complicates interpretation, as the reduced fluid intake itself can be a confounding factor. The study concluded that DBCAN was not a reproductive toxicant under the study conditions, but a maximum tolerated dose was achieved based on the reduction in water consumption.[22]

start Acclimatization & Baseline Measures dosing Dosing Period (e.g., via drinking water) Male: Pre-mating & Mating Female: Pre-mating, Mating, Gestation, Lactation start->dosing mating Mating (1 Male:1 Female) dosing->mating gestation Gestation Period (Monitor females for clinical signs, body weight) mating->gestation Successful Mating necropsy_m Male Necropsy (Organ weights, sperm analysis, histopathology) mating->necropsy_m parturition Parturition & Lactation (Monitor litter size, viability, pup growth) gestation->parturition end Data Analysis & Interpretation necropsy_m->end necropsy_f Female Necropsy (Reproductive organ exam, histopathology) parturition->necropsy_f necropsy_p Pup Evaluation (External exam, sexing, necropsy at weaning) parturition->necropsy_p necropsy_f->end necropsy_p->end

Fig. 3: General workflow for a one-generation reproductive toxicity study.

Analytical Methodology

Accurate detection and quantification of DBCAN in environmental matrices, primarily drinking water, are crucial for exposure assessment. The standard analytical approach involves gas chromatography coupled with a sensitive detector.

Method: EPA Method 551.1 or similar.[24] Principle: Halogenated organic compounds are extracted from the aqueous sample into a small volume of solvent (e.g., methyl-tert-butyl ether, MTBE), concentrating them and making them amenable to gas chromatography.

  • Sample Collection and Preservation: Collect water samples in amber glass vials, ensuring no headspace. Dechlorinate the sample immediately by adding a reducing agent like ammonium chloride or sodium sulfite to prevent further DBP formation.

  • Extraction: A measured volume of sample (e.g., 35 mL) is placed in a vial. A small, precise volume of extraction solvent (e.g., 2 mL of MTBE) containing an internal standard is added.

  • Phase Separation: The vial is vigorously shaken for several minutes to facilitate the partitioning of the analytes from the aqueous phase into the organic solvent. The sample is allowed to stand for the phases to separate.

  • Analysis: A small aliquot (1-2 µL) of the organic extract (top layer) is injected into a Gas Chromatograph (GC) equipped with a fused silica capillary column and an Electron Capture Detector (ECD). The ECD is highly sensitive to halogenated compounds.

  • Quantification: The concentration of DBCAN is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared from standards of known concentrations that have undergone the same extraction procedure.[24]

  • Confirmation: Confirmation of analyte identity can be achieved by analyzing the extract on a second GC column with a different stationary phase or, more definitively, by using a Mass Spectrometer (MS) as the detector (GC-MS).[25]

Conclusion and Future Perspectives

Dibromochloroacetonitrile is a toxicologically significant disinfection byproduct. The weight of evidence indicates that it is not a classic point mutagen but exerts its toxicity through mechanisms involving oxidative stress and direct DNA damage, leading to chromosomal aberrations. These mechanisms are the likely drivers of its carcinogenicity, which has been clearly demonstrated in the oral cavity and gastrointestinal tract of rodents in chronic exposure studies.[1] While data on reproductive and developmental toxicity are inconclusive, they highlight the need for further research using appropriate study designs that account for potential taste aversion.

Knowledge Gaps and Future Research:

  • Quantitative Toxicokinetics: Detailed ADME studies are needed to quantify absorption rates, tissue distribution, and the precise kinetics of metabolic activation and detoxification.

  • Human Relevance: Further research is required to understand the relevance of the rodent tumor data to humans, including comparative metabolism studies and the investigation of biomarkers of exposure and effect in human populations.

  • Mixture Toxicology: Humans are exposed to a complex mixture of DBPs in drinking water. Studies investigating the toxicological interactions of DBCAN with other DBPs are essential for a more realistic risk assessment.[26]

This guide consolidates the current understanding of DBCAN toxicology, providing a robust foundation for scientists and researchers. Continued investigation into this compound is vital for protecting public health and ensuring the safety of our drinking water supplies.

References

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Navigating the Environmental Journey of Dibromochloroacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The global imperative for safe drinking water has led to the widespread use of chemical disinfection, a process vital for public health. However, this essential treatment can paradoxically give rise to a class of unintended contaminants known as disinfection byproducts (DBPs). Among these, the nitrogenous DBPs (N-DBPs) are of increasing concern due to their potential for greater toxicity compared to their regulated carbonaceous counterparts. Dibromochloroacetonitrile (DBCAN), a member of the haloacetonitrile (HAN) group of N-DBPs, has emerged as a compound of significant interest to researchers, toxicologists, and environmental scientists. This technical guide provides an in-depth exploration of the environmental fate and transport of DBCAN, offering a critical resource for professionals engaged in water quality assessment, environmental risk analysis, and drug development.

Physicochemical Characteristics: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. These parameters dictate its partitioning between air, water, and soil, and its susceptibility to various degradation processes. A comprehensive understanding of these properties is the first step in predicting the environmental fate and transport of Dibromochloroacetonitrile.

PropertyValueSource
Molecular Formula C2Br2ClN[1]
Molecular Weight 233.29 g/mol [1]
Boiling Point 118.2 ± 35.0 °C at 760 mmHg[1]
Density 2.5 ± 0.1 g/cm³[1]
Vapor Pressure 16.8 ± 0.2 mmHg at 25°C[1]
Water Solubility Slightly soluble[2]
LogP (Octanol-Water Partition Coefficient) 2.86[1]

Expert Insight: The relatively high LogP value of 2.86 suggests that Dibromochloroacetonitrile has a moderate tendency to partition from the aqueous phase into organic matter. This has significant implications for its behavior in natural waters and soil, indicating a potential for bioaccumulation in organisms and sorption to sediments and soil organic carbon. The notable vapor pressure also points towards volatilization as a possible transport pathway from surface waters to the atmosphere.

Key Environmental Fate Processes

Once formed in treated water, Dibromochloroacetonitrile is subject to a variety of transformation and transport processes that determine its concentration, persistence, and potential for exposure. The principal pathways governing its environmental fate are hydrolysis, photolysis, biodegradation, and sorption.

Hydrolysis: The Dominant Aqueous Degradation Pathway

Hydrolysis, the reaction with water, is a primary degradation mechanism for haloacetonitriles in aquatic environments. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, HANs are more susceptible to hydrolysis under basic conditions.

Causality in Experimental Design: When studying the hydrolysis of Dibromochloroacetonitrile, it is crucial to conduct experiments across a range of environmentally relevant pH values (typically 5-9) and temperatures. This is because the speciation of reactants and the reaction kinetics are highly dependent on these factors. For instance, base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.

Hydrolysis Pathway of Haloacetonitriles:

Hydrolysis DBCAN Dibromochloroacetonitrile (CBr2ClCN) Intermediate Intermediate (e.g., Amide) DBCAN->Intermediate H2O, OH- Products Dibromochloroacetic Acid (CBr2ClCOOH) + Ammonia (NH3) Intermediate->Products H2O

Caption: Generalized hydrolysis pathway of Dibromochloroacetonitrile.

Photolysis: Degradation Driven by Light

Photolysis, the degradation of a chemical by light, can be a significant fate process for compounds present in the photic zone of surface waters. The efficiency of photolysis is determined by the compound's ability to absorb light at wavelengths present in sunlight and the quantum yield of the degradation reaction.

Dibromoacetonitrile is expected to undergo direct photolysis due to the presence of carbon-halogen bonds, which can be cleaved by UV radiation. Studies on haloacetonitriles have shown that they can be degraded by UV light. For instance, dibromoacetonitrile (DBAN) was found to be efficiently degraded by direct UV photolysis.[3]

Expert Insight: The rate of photolysis in the environment is highly dependent on factors such as water clarity, depth, time of day, and season, all of which affect the intensity of solar radiation reaching the contaminant. When designing photolysis experiments, it is essential to use light sources that mimic the solar spectrum and to accurately measure the light intensity to determine the quantum yield.

Biodegradation: The Microbial Contribution

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process for the natural attenuation of many environmental contaminants. While specific studies on the biodegradation of Dibromochloroacetonitrile are limited, research on other organonitriles provides valuable insights.

Microorganisms are known to degrade nitriles through enzymatic pathways, often involving nitrile hydratases and amidases, which convert the nitrile to the corresponding amide and then to a carboxylic acid and ammonia.[4] The adaptability of microbial consortia in activated sludge and natural environments suggests that biodegradation of DBCAN is a plausible, albeit likely slow, degradation pathway.[4][5]

Biodegradation Pathway of Organonitriles:

Biodegradation DBCAN Dibromochloroacetonitrile Amide Dibromochloroacetamide DBCAN->Amide Nitrile Hydratase CarboxylicAcid Dibromochloroacetic Acid Amide->CarboxylicAcid Amidase Mineralization CO2 + H2O + NH3 + Br- + Cl- CarboxylicAcid->Mineralization Further Degradation

Caption: Plausible enzymatic pathway for the biodegradation of Dibromochloroacetonitrile.

Sorption: Partitioning to Solids

Sorption to soil and sediment is a key process that influences the transport and bioavailability of organic contaminants. The extent of sorption is largely dependent on the organic carbon content of the solid matrix and the hydrophobicity of the chemical, often quantified by the organic carbon-water partition coefficient (Koc).

For the related compound bromochloroacetonitrile, an estimated Koc value of 13 suggests very high mobility in soil. Given the structural similarity, Dibromochloroacetonitrile is also expected to have a relatively low Koc value, indicating that it will not be strongly sorbed to soil and sediment and will have the potential to leach into groundwater.

Expert Insight: The Koc value is a critical parameter in environmental fate modeling. A low Koc suggests that the contaminant will primarily reside in the aqueous phase, making it more mobile and potentially leading to the contamination of groundwater resources. Conversely, a high Koc indicates strong binding to soil and sediment, reducing its mobility but potentially creating a long-term source of contamination.

Environmental Transport: Movement Through Compartments

The transport of Dibromochloroacetonitrile between different environmental compartments (air, water, and soil) is driven by processes such as volatilization and leaching.

Volatilization: Air-Water Exchange

Volatilization is the transfer of a chemical from water to the atmosphere. The tendency of a chemical to volatilize is described by its Henry's Law constant. While a specific Henry's Law constant for Dibromochloroacetonitrile was not found in the reviewed literature, an estimated value for the closely related bromochloroacetonitrile is 1.2 x 10⁻⁶ atm-m³/mol. This value suggests that volatilization from moist soil surfaces is expected to be an important fate process. Estimated volatilization half-lives for a model river and lake are 37 and 270 days, respectively.

Leaching: Movement into Groundwater

Leaching is the process by which a chemical moves through the soil profile with infiltrating water. As previously discussed, the low expected Koc value for Dibromochloroacetonitrile indicates a high potential for leaching, posing a risk to groundwater quality.

Conceptual Model of DBCAN's Environmental Fate and Transport:

EnvironmentalFate Environmental Fate and Transport of Dibromochloroacetonitrile cluster_water Water cluster_air Air cluster_soil Soil DBCAN_Water DBCAN in Water Hydrolysis Hydrolysis DBCAN_Water->Hydrolysis Photolysis Photolysis DBCAN_Water->Photolysis Biodegradation_Water Biodegradation DBCAN_Water->Biodegradation_Water Volatilization Volatilization DBCAN_Water->Volatilization Sorption_Sediment Sorption to Sediment DBCAN_Water->Sorption_Sediment DBCAN_Air DBCAN in Air Volatilization->DBCAN_Air Transport Photolysis_Air Atmospheric Photolysis DBCAN_Air->Photolysis_Air DBCAN_Soil DBCAN in Soil Biodegradation_Soil Biodegradation DBCAN_Soil->Biodegradation_Soil Leaching Leaching to Groundwater DBCAN_Soil->Leaching Leaching->DBCAN_Water Transport to Groundwater

Caption: A conceptual model illustrating the primary fate and transport pathways of Dibromochloroacetonitrile in the environment.

Experimental Protocols for Environmental Analysis

To accurately assess the environmental fate and transport of Dibromochloroacetonitrile, robust analytical methodologies are essential. The following provides a generalized, step-by-step protocol for the determination of DBCAN in water samples.

Protocol: Quantification of Dibromochloroacetonitrile in Water by Gas Chromatography-Electron Capture Detection (GC-ECD)

1. Principle: This method involves the extraction of Dibromochloroacetonitrile from a water sample using a suitable organic solvent, followed by analysis of the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.

2. Reagents and Materials:

  • Dibromochloroacetonitrile standard
  • Internal standard (e.g., 1,2-dibromopropane)
  • Methyl-tert-butyl ether (MTBE), pesticide grade or equivalent
  • Sodium sulfate, anhydrous, granular
  • Reagent water, free of interferences
  • Sample collection bottles, amber glass with PTFE-lined septa
  • Microsyringes
  • Autosampler vials with PTFE-lined septa
  • Gas chromatograph with ECD

3. Sample Collection and Preservation:

  • Collect samples in amber glass bottles to prevent photodegradation.
  • Fill bottles to the brim to minimize headspace and volatilization losses.
  • If residual chlorine is present, quench with a reducing agent (e.g., sodium thiosulfate).
  • Store samples at 4°C and analyze as soon as possible.

4. Extraction Procedure (Liquid-Liquid Extraction):

  • Allow the sample to come to room temperature.
  • Measure a known volume of the sample (e.g., 35 mL) into a separatory funnel.
  • Spike the sample with a known amount of the internal standard.
  • Add a small amount of a suitable solvent (e.g., 2 mL of MTBE).
  • Shake the funnel vigorously for a specified time (e.g., 2 minutes), venting periodically.
  • Allow the layers to separate.
  • Drain the aqueous layer.
  • Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
  • Collect the dried extract in an autosampler vial.

5. GC-ECD Analysis:

  • Inject a small volume (e.g., 1-2 µL) of the extract into the GC-ECD.
  • Use a capillary column suitable for the separation of halogenated compounds.
  • Set the GC oven temperature program, injector temperature, and detector temperature to achieve optimal separation and detection of DBCAN and the internal standard.
  • Identify DBCAN based on its retention time compared to a standard.
  • Quantify the concentration of DBCAN using a calibration curve prepared from standards of known concentrations.

6. Quality Control:

  • Analyze a method blank with each batch of samples to check for contamination.
  • Analyze a laboratory control spike to assess the accuracy of the method.
  • Analyze a matrix spike/matrix spike duplicate to assess the effect of the sample matrix on the analytical results.

Self-Validation: The use of an internal standard is a critical self-validating component of this protocol. It corrects for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the results. The inclusion of comprehensive quality control samples further ensures the reliability of the data.

Conclusion and Future Research Directions

The environmental fate and transport of Dibromochloroacetonitrile are governed by a complex interplay of its physicochemical properties and various environmental processes. While hydrolysis and photolysis are likely to be significant degradation pathways in aquatic systems, its potential for volatilization and leaching warrants further investigation to fully understand its mobility and the potential for cross-media contamination.

This guide has synthesized the current understanding of Dibromochloroacetonitrile's environmental behavior, drawing upon data from related haloacetonitriles where specific information is lacking. Future research should focus on obtaining experimentally determined rate constants for the hydrolysis, photolysis, and biodegradation of Dibromochloroacetonitrile under a range of environmentally relevant conditions. Additionally, measured values for its soil-water partition coefficient (Koc) and Henry's Law constant are needed to refine environmental fate models and improve the accuracy of risk assessments. A deeper understanding of these processes is paramount for developing effective strategies to manage the risks associated with this and other emerging disinfection byproducts.

References

  • Chemsrc. Dibromochloroacetonitrile | CAS#:144772-39-4. [Link]

  • PubChem. Bromochloroacetonitrile | C2HBrClN | CID 55004. [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • Chu, W. H., & Gao, N. Y. (2014). Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process. Environmental Science & Technology, 48(24), 14592–14600.
  • Li, X., et al. (2007). Biodegradation of organonitriles by an adapted activated sludge consortium with acetonitrile-degrading microorganisms.
  • U.S. Department of Energy. (2020). Biotic Degradation of Acetonitrile. [Link]

Sources

Dibromochloroacetonitrile: A Technical Guide for the Scientific Community

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Prevalent Disinfection Byproduct

Authored by: Gemini, Senior Application Scientist

Abstract

Dibromochloroacetonitrile (DBAN) is a member of the haloacetonitrile (HAN) class of disinfection byproducts (DBPs), which are formed during water treatment processes involving chlorination or chloramination, particularly in source waters containing bromide and natural organic matter.[1][2] This technical guide provides a comprehensive overview of DBAN, designed for researchers, toxicologists, and drug development professionals. It delves into the fundamental chemical and physical properties of DBAN, the complex mechanisms of its formation, its toxicological profile, established analytical methodologies for its detection, and potential strategies for its mitigation in drinking water. The content is structured to provide not only a thorough review of the existing literature but also actionable, field-proven insights and detailed experimental protocols.

Introduction: The Significance of Dibromochloroacetonitrile

Water disinfection is a cornerstone of public health, preventing the spread of waterborne diseases. However, the chemical disinfectants used, most commonly chlorine, can react with naturally present organic and inorganic matter in the source water to form a wide array of disinfection byproducts (DBPs).[3] Among the hundreds of DBPs identified, nitrogenous DBPs (N-DBPs) like haloacetonitriles (HANs) are of increasing concern due to their potential for greater toxicity compared to some regulated carbonaceous DBPs.[3][4]

Dibromochloroacetonitrile (C₂Br₂ClN) is a significant member of the HAN group, drawing attention due to its widespread occurrence and potential health risks.[1] Its formation is particularly favored in water sources with elevated bromide levels, a common issue in coastal areas or regions impacted by saltwater intrusion.[2] Understanding the lifecycle of DBAN—from its formation pathways to its toxicological effects and analytical detection—is crucial for ensuring the safety of drinking water and for the development of effective water treatment strategies.

Physicochemical Properties of Dibromochloroacetonitrile

A thorough understanding of the chemical and physical characteristics of DBAN is fundamental to comprehending its environmental fate, toxicokinetics, and the principles behind its analytical detection.

PropertyValueSource
Molecular Formula C₂Br₂ClN[5][6]
Molecular Weight 233.29 g/mol [5][6]
CAS Number 144772-39-4[5]
Appearance Colorless to pale-yellow liquid[1]
Boiling Point 118.2 ± 35.0 °C at 760 mmHg[5]
Density 2.5 ± 0.1 g/cm³[5]
Vapor Pressure 16.8 ± 0.2 mmHg at 25°C[5]
LogP (Octanol/Water Partition Coefficient) 2.86[5]
Solubility Slightly soluble in water[1][7]

These properties indicate that DBAN is a relatively dense and volatile compound with moderate lipophilicity. Its slight solubility in water allows for its persistence and transport in distribution systems, while its volatility can lead to exposure through inhalation, for instance, during showering.[1]

Formation Mechanisms and Precursors

The formation of DBAN is a complex process influenced by a multitude of factors, including the type of disinfectant used, the characteristics of the natural organic matter (NOM) present, water temperature, pH, and the concentration of bromide ions.[1][2][8]

The Role of Disinfectants and Bromide

The primary pathway to DBAN formation involves the reaction of disinfectants like chlorine or chloramines with organic precursors in the presence of bromide.[8] Chlorine, a powerful oxidizing agent, can oxidize bromide ions (Br⁻) to form hypobromous acid (HOBr). Both hypochlorous acid (HOCl) and HOBr then react with nitrogen-containing organic precursors to form halogenated acetonitriles.[2] The presence of bromide significantly shifts the speciation of DBPs towards brominated analogues, which are often more toxic than their chlorinated counterparts.[2]

Key Organic Precursors

Research has identified several key organic precursors that contribute to the formation of haloacetonitriles:

  • Amino Acids: Aspartic acid, tryptophan, and tyrosine have been shown to be potent precursors to HANs.[9]

  • Proteins and Peptides: The peptide bonds and specific amino acid residues within proteins and peptides can also serve as reaction sites.

  • Humic and Fulvic Acids: These complex organic molecules, which constitute a major fraction of NOM in many water sources, contain nitrogenous functional groups that can react to form HANs.[9]

  • Algal Organic Matter: Algae and their extracellular products can be significant sources of nitrogen-rich precursors.[1][9]

The general reaction pathway involves the halogenation of the α-carbon to the nitrogen atom in these precursors, followed by a series of reactions that lead to the formation of the nitrile group and subsequent halogenation of the methyl carbon.

Caption: Generalized formation pathway of Dibromochloroacetonitrile.

Toxicology and Health Effects

The toxicological profile of DBAN is a primary driver for its scientific and regulatory interest. Like other haloacetonitriles, its toxicity is a complex subject involving multiple mechanisms.

Acute and Subchronic Toxicity

Acute oral toxicity studies in rodents have established LD50 values for DBAN in the range of 245-361 mg/kg, indicating moderate acute toxicity.[10] Symptoms preceding death in these studies included slowed respiration, depressed activity, and coma.[10] Subchronic studies have shown compound-related mortality at higher doses.[10]

Genotoxicity and Mutagenicity

The genotoxicity of haloacetonitriles is a significant concern. While DBAN itself has tested negative in some bacterial mutagenicity assays (e.g., S. typhimurium), other haloacetonitriles have shown positive results.[10][11] However, in vitro studies on mammalian cells have demonstrated that DBAN can induce sister chromatid exchange, DNA strand breaks, and DNA adducts.[11] The proposed mechanism for this genotoxicity involves the alkylation of DNA, particularly at the guanine moiety, to form adducts such as 7-(cyanomethyl)guanine.[12]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified dibromoacetonitrile as "not classifiable as to its carcinogenicity to humans" (Group 3), based on inadequate evidence in humans and limited evidence in experimental animals.[9][11] However, some studies in rodents have shown an increased incidence of certain tumors. For instance, administration of DBAN in drinking water led to an increased incidence of squamous-cell papilloma or carcinoma of the forestomach in male mice and squamous-cell papilloma of the forestomach in female mice.[1] In male rats, an increased incidence of glandular stomach adenoma and oral cavity tumors was observed.[1] The National Toxicology Program (NTP) has conducted carcinogenesis studies on DBAN, providing further data for risk assessment.[13]

Caption: Overview of the toxicological profile of Dibromochloroacetonitrile.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring DBAN in drinking water, assessing human exposure, and evaluating the efficacy of treatment technologies. The standard method for the analysis of haloacetonitriles is gas chromatography coupled with an electron capture detector (GC-ECD).

EPA Method 551.1

The United States Environmental Protection Agency (US EPA) Method 551.1 is a widely used protocol for the determination of chlorination disinfection byproducts, including DBAN, in drinking water.[14]

Experimental Protocol: EPA Method 551.1 (Adapted)

  • Sample Collection and Preservation:

    • Collect samples in amber glass vials to prevent photodegradation.

    • Dechlorinate the sample at the time of collection to prevent further DBP formation. Ammonium chloride is typically used as the dechlorinating agent for samples intended for haloacetonitrile analysis.[15]

    • Store samples at 4°C until extraction.

  • Liquid-Liquid Extraction (LLE):

    • Transfer a measured volume of the water sample (e.g., 35-50 mL) to a separatory funnel or mixing vial.[15][16]

    • Add a small volume of a water-immiscible organic solvent, such as methyl-tert-butyl ether (MTBE) or pentane.[15][16]

    • Shake vigorously for a specified period to partition the analytes into the organic phase.

    • Allow the phases to separate and collect the organic extract.

    • Dry the extract using anhydrous sodium sulfate to remove any residual water.

  • Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis:

    • Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC-ECD system.[16]

    • GC Column: A fused silica capillary column is used for separation. Common stationary phases include dimethylpolysiloxane (e.g., DB-1 or HP-1ms) or a more polar phase for confirmation.[17][18]

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the analytes based on their boiling points and interactions with the stationary phase.

    • Detector: An electron capture detector (ECD) is used for its high sensitivity to halogenated compounds.

    • Quantification: The concentration of DBAN is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Analytical_Workflow start Sample Collection preservation Dechlorination & Preservation start->preservation extraction Liquid-Liquid Extraction (LLE) with MTBE/Pentane preservation->extraction drying Drying of Organic Extract extraction->drying injection GC Injection drying->injection separation Capillary GC Separation injection->separation detection Electron Capture Detection (ECD) separation->detection quantification Data Analysis & Quantification detection->quantification end Result quantification->end

Caption: Standard analytical workflow for Dibromochloroacetonitrile detection.

Emerging Analytical Techniques

While GC-ECD is the standard, other techniques are being explored. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative that may require less sample preparation.[19] However, the ionization efficiency of some haloacetonitriles can be a challenge.[19]

Mitigation and Control Strategies

Reducing the concentration of DBAN in drinking water is a key objective for water utilities. Strategies can be broadly categorized into precursor removal, optimization of disinfection processes, and post-formation removal.

  • Precursor Removal: Enhanced coagulation, activated carbon adsorption (both powdered and granular), and membrane filtration can effectively remove a fraction of the organic precursors, thereby reducing the formation potential of DBAN.

  • Disinfection Process Optimization:

    • Alternative Disinfectants: Using alternative disinfectants like chloramines, ozone, or chlorine dioxide can alter the suite of DBPs formed.[20] However, these alternatives can also produce other undesirable byproducts (e.g., nitrosamines with chloramines, bromate with ozone).[20]

    • Process Control: Optimizing the disinfectant dose, contact time, pH, and temperature can help minimize DBP formation.[1] For instance, higher pH can increase the hydrolysis rate of some haloacetonitriles, but it may favor the formation of other DBPs like trihalomethanes.[4][21]

  • Post-Formation Removal: Granular activated carbon (GAC) filtration has shown effectiveness in removing some DBPs, including DBAN, after they are formed.[22]

Conclusion and Future Perspectives

Dibromochloroacetonitrile represents a significant challenge in the provision of safe drinking water. Its formation from the necessary process of disinfection, coupled with its potential toxicological effects, necessitates a multi-faceted approach from the scientific and water treatment communities. While current analytical methods provide robust detection, ongoing research into more rapid and field-deployable techniques is warranted. Furthermore, a deeper understanding of the complex interplay between source water quality and treatment practices is crucial for developing effective, tailored mitigation strategies. The continued investigation into the long-term health effects of DBAN and other emerging DBPs will be vital for informing future regulatory standards and protecting public health.

References

  • Chemsrc. (2025). Dibromochloroacetonitrile.
  • Benchchem. (n.d.). Dibromochloroacetonitrile|CAS 144772-39-4|RUO.
  • PubMed. (n.d.). Toxicology of Haloacetonitriles.
  • World Health Organization. (n.d.). Halogenated acetonitriles.
  • NCBI. (n.d.). DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • NCBI. (n.d.). Halogenated Acetonitriles - Chlorinated Drinking-Water.
  • World Health Organization. (n.d.). IARC has concluded that dichloroacetonitrile, dibromoacetonitrile, bromo- chloroacetonitrile and trichloroacetonitrile are not c.
  • ResearchGate. (n.d.). Formation and Degradation of Dichloroacetonitrile in Drinking Waters.
  • PubMed. (n.d.). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review.
  • National Toxicology Program. (n.d.). Toxicology and Carcinogenesis Studies of Dibromoacetonitrile (CASRN 3252-43-5) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies).
  • ScienceDirect. (n.d.). Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights.
  • U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.
  • NOAA. (n.d.). DIBROMOACETONITRILE - CAMEO Chemicals.
  • Agilent Technologies. (2009). Chlorinated Solvents and Disinfection By-Product Analysis Using Agilent J&W HP-1ms Ultra Inert and DB-1301 Capillary GC Columns.
  • IBIMA Publishing. (2015). New Trends in Disinfection By-Products Formation upon Water Treatment.
  • Alfa Chemistry. (n.d.). CAS 144772-39-4 Dibromochloroacetonitrile.
  • Semantic Scholar. (n.d.). Exploring Pathways and Mechanisms for Dichloroacetonitrile Formation from Typical Amino Compounds during UV/Chlorine Treatment.
  • Edge Analytical. (n.d.). Method 551.
  • The Water Research Foundation. (n.d.). Disinfection Byproducts.
  • U.S. Environmental Protection Agency. (n.d.). EPA-OGWDW/TSC: 551.1: Chlorinated Compounds in Water Using GC-ECD.
  • Shimadzu. (n.d.). eC235 Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS.
  • PubMed. (2007). Studies on the mechanisms of haloacentronitrile-induced genotoxicity IV: In vitro interaction of haloacetonitriles with DNA.
  • Quadrex Corp. (n.d.). EPA Method 551 Chlorination Disinfection Byproducts in Drinking Water.
  • ResearchGate. (n.d.). Disinfection byproducts in drinking water and regulatory compliance: A critical review.
  • PubMed. (2015). Removal of bromide and bromate from drinking water using granular activated carbon.

Sources

A Technical Guide to the Formation of Dibromochloroacetonitrile from Natural Organic Matter

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of Nitrogenous Disinfection Byproducts

The chlorination of drinking water stands as a paramount public health achievement, yet it inadvertently gives rise to a complex suite of disinfection byproducts (DBPs).[1] While regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) have been the primary focus of research and regulation, a growing body of evidence highlights the significant toxicological concern of nitrogenous DBPs (N-DBPs).[2][3][4] Among these, haloacetonitriles (HANs) are of particular concern due to their demonstrated cytotoxicity and genotoxicity, often exceeding that of their regulated carbonaceous counterparts.[3][5] Dibromochloroacetonitrile (DBCAN) is a prominent member of the HAN class, and this guide provides a detailed exploration of its formation from the ubiquitous precursor, natural organic matter (NOM).

This document is structured to provide a comprehensive understanding of the intricate interplay between NOM characteristics, disinfection chemistry, and the resulting formation of DBCAN. We will delve into the molecular origins of DBCAN precursors within NOM, elucidate the chemical pathways governing its formation, detail analytical methodologies for its quantification, and discuss strategies for its mitigation.

Section 1: The Precursor Matrix - Unraveling Natural Organic Matter

Natural organic matter (NOM) is a complex and heterogeneous mixture of organic compounds found in all surface and groundwaters.[1][6] It originates from the decomposition of plant and animal matter, rendering its composition highly variable and site-specific.[7] Understanding the character of NOM is fundamental to predicting and controlling the formation of DBCAN.

Operational Fractionation of NOM

To better understand its reactivity, NOM is often fractionated based on its physicochemical properties, such as hydrophobicity and molecular weight.[1][6]

  • Hydrophobic vs. Hydrophilic Fractions: A common method involves using XAD resins to separate NOM into hydrophobic, transphilic, and hydrophilic fractions.[1]

    • Hydrophobic NOM: Rich in aromatic content and primarily composed of humic and fulvic acids, which are derived from the decay of terrestrial vegetation like lignin.[1][6] This fraction is a major contributor to the formation of many DBPs.[7]

    • Hydrophilic NOM: Consists mainly of aliphatic carbon and nitrogen-bearing compounds such as carbohydrates, proteins, and amino acids.[6] This fraction is a significant precursor to nitrogenous DBPs, including haloacetonitriles.[8][9]

  • Molecular Weight Distribution: Ultrafiltration techniques can be employed to separate NOM into different molecular weight fractions.

Key Precursor Moieties within NOM

While NOM is a complex mixture, specific chemical structures are known to be potent precursors to HANs.

  • Amino Acids: The nitrogen in amino acids, fundamental building blocks of proteins, is a primary source for the nitrogen atom in haloacetonitriles.[10]

  • Humic Substances: While often associated with carbonaceous DBPs, the complex structure of humic and fulvic acids also contains nitrogenous functional groups that can contribute to N-DBP formation.[11]

  • Algal Organic Matter: In water bodies experiencing algal blooms, the breakdown of algae releases nitrogen-rich compounds that can serve as significant HAN precursors.[11]

Spectroscopic Characterization of NOM
  • Specific Ultraviolet Absorbance (SUVA): SUVA, calculated as the UV absorbance at 254 nm divided by the dissolved organic carbon (DOC) concentration, is a widely used surrogate for the aromaticity of NOM.[12][13][14]

    • High SUVA values generally indicate a higher aromatic content and a greater potential for the formation of certain DBPs.[15][16]

    • Low SUVA values suggest a more aliphatic character, which can be associated with hydrophilic NOM and a higher potential for N-DBP formation.[15]

The relationship between SUVA and DBP formation can be complex, with some studies showing strong correlations for certain DBP classes and weaker correlations for others.[12][13]

NOM Fraction Primary Composition Typical SUVA Primary DBP Formation Potential
Hydrophobic Humic and fulvic acids, aromatic structuresHighTrihalomethanes (THMs), Haloacetic Acids (HAAs)[1][6][7]
Hydrophilic Proteins, amino acids, carbohydrates, aliphatic structuresLowHaloacetonitriles (HANs), other N-DBPs[6][8][9]

Section 2: The Chemistry of Dibromochloroacetonitrile Formation

The formation of DBCAN is a multi-step process involving the reaction of chlorine with NOM in the presence of bromide.

The Role of Chlorine and Bromide

During disinfection, chlorine (in the form of hypochlorous acid, HOCl, or hypochlorite, OCl⁻) is a powerful oxidizing agent.[17] However, many source waters also contain bromide ions (Br⁻). Chlorine can oxidize bromide to form hypobromous acid (HOBr), a more reactive halogenating agent than hypochlorous acid.[18][19]

This in-situ formation of hypobromous acid is a critical step in the formation of brominated DBPs, including DBCAN.[20]

Proposed Formation Pathways

The precise mechanisms for HAN formation are complex and not fully elucidated, but several pathways have been proposed.

  • Aldehyde Pathway: This pathway involves the reaction of a disinfectant with an aldehyde to form a carbinolamine, which can then undergo dehydration and further reactions to form a haloacetonitrile.[21]

  • Decarboxylation Pathway: In this pathway, amino acids react with chlorine, leading to decarboxylation and the formation of an intermediate that is subsequently halogenated to form a HAN.[22]

The presence of both chlorine and bromine leads to competitive halogenation reactions, resulting in the formation of mixed-halogen DBPs like DBCAN.[20]

DBCAN_Formation_Pathway cluster_disinfectants Disinfectants NOM Natural Organic Matter (Amino Acids, Proteins) Intermediates Reactive Nitrogenous Intermediates NOM->Intermediates Oxidation & Reaction Disinfectant Chlorine (HOCl) + Bromide (Br⁻) HOBr Hypobromous Acid (HOBr) Disinfectant->HOBr Oxidation DBCAN Dibromochloroacetonitrile (C₂HBr₂N) Intermediates->DBCAN Sequential Halogenation (Br & Cl)

Caption: Simplified pathway for Dibromochloroacetonitrile (DBCAN) formation.

Factors Influencing DBCAN Formation

Several water quality and operational parameters significantly impact the formation of DBCAN.

  • Bromide Concentration: Higher bromide concentrations in the source water lead to a greater formation of brominated DBPs, shifting the speciation from chlorinated to brominated HANs.[22]

  • pH: The pH of the water influences the speciation of both chlorine (HOCl/OCl⁻) and the reactivity of NOM. Lower pH can favor the formation of some HANs.[22][23] However, higher pH can also lead to increased hydrolysis of HANs to less toxic haloacetamides.[24][25]

  • Temperature: Increased temperature generally increases the rate of DBP formation reactions.[20][23]

  • Disinfectant Dose and Contact Time: Higher disinfectant doses and longer contact times generally lead to increased DBP formation, although prolonged contact can also lead to degradation of some HANs.[20][22]

  • NOM Character: As discussed in Section 1, the composition of NOM, particularly the concentration of nitrogenous precursors, is a primary driver of HAN formation.[26]

Parameter Effect on DBCAN Formation Rationale
Increased Bromide IncreasesGreater availability of highly reactive bromine for halogenation.[22]
Decreased pH Generally IncreasesAffects disinfectant speciation and NOM reactivity.[22]
Increased Temperature IncreasesAccelerates reaction kinetics.[20][23]
Increased Disinfectant Dose IncreasesMore reactant available for DBP formation.[20]
Increased Contact Time Initially IncreasesAllows more time for reactions to proceed.[20]
Higher Hydrophilic NOM IncreasesProvides a greater concentration of nitrogenous precursors.[9]

Section 3: Analytical Methodologies for DBCAN Quantification

Accurate and sensitive analytical methods are crucial for monitoring DBCAN in drinking water. The primary method for the analysis of haloacetonitriles is gas chromatography.

EPA Method 551.1: A Standard Protocol

This method is widely used for the determination of halogenated DBPs, including haloacetonitriles.

Protocol: Determination of Dibromochloroacetonitrile using EPA Method 551.1

  • Sample Collection and Preservation:

    • Collect water samples in amber glass vials with Teflon-lined septa.

    • Dechlorinate the sample immediately upon collection to prevent further DBP formation. This is typically done by adding a reducing agent like ammonium chloride or sodium sulfite.

    • Acidify the sample to a pH < 4.5 with a suitable acid.

    • Store samples at 4°C until analysis.

  • Liquid-Liquid Extraction:

    • A measured volume of the water sample (e.g., 35 mL) is extracted with a small volume of an immiscible organic solvent, such as methyl-tert-butyl ether (MTBE).[27]

    • The extraction is typically performed by vigorously shaking the sample and solvent in a sealed vial.

    • The organic layer, containing the extracted DBPs, is separated from the aqueous layer.

  • Gas Chromatography with Electron Capture Detection (GC-ECD):

    • A small aliquot (e.g., 2 µL) of the extract is injected into a gas chromatograph.[27]

    • The DBPs are separated based on their boiling points and interaction with the stationary phase of the capillary column.

    • An electron capture detector (ECD) is used for sensitive and selective detection of halogenated compounds.

  • Quantification:

    • The concentration of DBCAN is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.[27]

Alternative and Emerging Analytical Techniques
  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This technique offers high selectivity and sensitivity and can be used for the direct analysis of water samples with minimal preparation.[28]

  • Colorimetric Assays: Rapid and visual detection methods are being developed for on-site screening of certain HANs, such as dichloroacetonitrile (DCAN).[29][30]

Analytical_Workflow Sample_Collection 1. Sample Collection & Preservation Extraction 2. Liquid-Liquid Extraction (e.g., with MTBE) Sample_Collection->Extraction Analysis 3. GC-ECD Analysis Extraction->Analysis Quantification 4. Quantification (vs. Calibration Curve) Analysis->Quantification

Caption: General workflow for the analysis of Dibromochloroacetonitrile.

Section 4: Mitigation and Control Strategies

Controlling the formation of DBCAN and other HANs is a key challenge for water utilities. Strategies can be broadly categorized into precursor removal, optimization of disinfection, and post-formation removal.

Precursor Removal

The most effective way to control DBP formation is to remove the NOM precursors before disinfection.[2][7]

  • Enhanced Coagulation: Optimizing the coagulation process by adjusting the coagulant dose and pH can effectively remove a significant portion of NOM, particularly the hydrophobic fraction.

  • Activated Carbon Adsorption: Granular activated carbon (GAC) and powdered activated carbon (PAC) can adsorb a wide range of organic compounds, including DBP precursors.

  • Membrane Filtration: Nanofiltration and reverse osmosis are highly effective at removing a broad spectrum of NOM.

Disinfection Process Optimization
  • Alternative Disinfectants: The use of alternative disinfectants like chloramines can reduce the formation of THMs and HAAs, but may increase the formation of N-DBPs like HANs.[3][26]

  • pH Adjustment: Increasing the pH in the distribution system can promote the hydrolysis of HANs to less toxic haloacetamides and subsequently to haloacetic acids.[24]

Post-Formation Removal
  • Advanced Oxidation Processes (AOPs): AOPs, such as UV/H₂O₂ and ozonation, can effectively destroy a wide range of organic contaminants, including some DBPs.[10]

  • Biological Filtration: Biofiltration can be used to remove biodegradable organic matter, including some DBP precursors and DBPs themselves.[2]

Conclusion

Dibromochloroacetonitrile represents a class of emerging disinfection byproducts that warrant careful consideration due to their potential health effects. Its formation is intrinsically linked to the character of natural organic matter in source waters and the specifics of the disinfection process, particularly the presence of bromide. A thorough understanding of the precursor-to-product relationship, as detailed in this guide, is essential for developing effective strategies to minimize the formation of DBCAN and other haloacetonitriles in drinking water. Continued research into the complex reaction mechanisms and the development of advanced treatment technologies will be crucial in ensuring the safety of our drinking water supplies.

References

  • Tak, S., & Vellanki, B. P. (2018). Natural organic matter as precursor to disinfection byproducts and its removal using conventional and advanced processes: state of the art review. Journal of Water and Health, 16(5), 681–704. Available from: [Link]

  • Karanfil, T. (n.d.). Natural Organic Matter (NOM) Precursors Characterization in Source Water by Surrogate Measurements and Disinfection Byproducts (DBPs) Analysis. UMass ScholarWorks. Available from: [Link]

  • Tak, S., & Vellanki, B. P. (2018). Natural organic matter as precursor to disinfection byproducts and its removal using conventional and advanced processes: state of the art review. PubMed. Available from: [Link]

  • Tak, S., & Vellanki, B. P. (2018). Natural organic matter as precursor to disinfection byproducts and its removal using conventional and advanced processes. SciSpace. Available from: [Link]

  • Westerhoff, P., et al. (2019). Selective Chlorination of Natural Organic Matter: Identification of Previously Unknown Disinfection Byproducts. Environmental Science & Technology, 53(15), 8639–8648. Available from: [Link]

  • Hua, G., et al. (2015). Correlation between SUVA and DBP formation during chlorination and chloramination of NOM fractions from different sources. PubMed. Available from: [Link]

  • Chu, W., et al. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. PubMed. Available from: [Link]

  • Hua, G., et al. (2015). Correlation between SUVA and DBP formation during chlorination and chloramination of NOM fractions from different sources. ResearchGate. Available from: [Link]

  • Stewart, K., An, D., & Hanigan, D. (2023). Reduction of haloacetonitrile-associated risk by adjustment of distribution system pH. Environmental Science: Water Research & Technology, 9(10), 2636-2646. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). DIBROMOACETONITRILE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Available from: [Link]

  • Karanfil, T., et al. (2013). Modeling Bromide Effects on Yields and Speciation of Dihaloacetonitriles Formed in Chlorinated Drinking Water. PubMed. Available from: [Link]

  • Hua, G., et al. (2020). Characteristics of low and high SUVA precursors: Relationships among molecular weight, fluorescence, and chemical composition with DBP formation. ResearchGate. Available from: [Link]

  • The Water Research Foundation. (n.d.). Precursors and Control of Halogenated Acetonitriles. Available from: [Link]

  • Wang, X., et al. (2021). Source identification and characteristics of dissolved organic matter and disinfection by-product formation potential using EEM-PARAFAC in the Manas River, China. Scientific Reports, 11(1), 16999. Available from: [Link]

  • Kim, H. C., & Yu, M. J. (2007). Disinfection by-product formation potentials as a function of SUVA for the Nakdong water water and Hoedong reservoir water. ResearchGate. Available from: [Link]

  • Plewa, M. J., & Wagner, E. D. (2012). Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic?. Semantic Scholar. Available from: [Link]

  • Krasner, S. W., et al. (2009). Disinfection By-Product Formation Reactivities of Natural Organic Matter Fractions of a Low-Humic Water. ResearchGate. Available from: [Link]

  • Reckhow, D. A., et al. (2001). Formation and Degradation of Dichloroacetonitrile in Drinking Waters. ResearchGate. Available from: [Link]

  • Zhang, T., et al. (2021). Comparison of Organic Matter Properties and Disinfection By-Product Formation between the Typical Groundwater and Surface Water. MDPI. Available from: [Link]

  • Schöneich, C., et al. (2022). Radical Treatment of Haloacetonitriles in Aqueous Systems: A Kinetic Study. ACS ES&T Water. Available from: [Link]

  • Plewa, M. J., et al. (2007). Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic?. PubMed. Available from: [Link]

  • Hanigan, D. (2018). Investigating Haloacetonitrile (Han) Formation Potential from Nitrogenous Antibiotics and Agrochemicals. Digital Scholarship@UNLV. Available from: [Link]

  • Li, Y., et al. (2023). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au, 3(1), 29-39. Available from: [Link]

  • Mustafa, M., et al. (2017). Hydrophilic and hydrophobic components of NOM in the source waters and filtrates: (a) Hyde Park lake; (b) Thames River. ResearchGate. Available from: [Link]

  • Plewa, M. J., & Wagner, E. D. (2007). Haloacetonitriles vs. regulated haloacetic acids: Are nitrogen-containing DBFs more toxic?. University of Illinois at Urbana-Champaign. Available from: [Link]

  • Li, Y., et al. (2023). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au. Available from: [Link]

  • Wang, D. (2022). The Study On The Formation And Influencing Factors Of Drinking Water Disinfection Byproducts Haloacetonitriles. Globe Thesis. Available from: [Link]

  • Chen, J., et al. (2020). Rapid and visual detection of dichloroacetonitrile in water. Analyst, 145(15), 5143-5149. Available from: [Link]

  • Shimadzu Corporation. (n.d.). eC235 Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. Available from: [Link]

  • Edge Analytical. (n.d.). Method 551. Available from: [Link]

  • Lee, W., & Westerhoff, P. (2007). Dissolved organic nitrogen as a precursor for chloroform, dichloroacetonitrile, N-nitrosodimethylamine, and trichloronitromethane. PubMed. Available from: [Link]

  • Yu, Y., & Reckhow, D. A. (2015). Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters. PubMed. Available from: [Link]

  • Chen, J., et al. (2020). Fast and visual detection of dichloroacetonitrile in water. ResearchGate. Available from: [Link]

  • Yu, Y., & Reckhow, D. A. (2015). Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters. ResearchGate. Available from: [Link]

  • World Health Organization. (2008). Halogenated Acetonitriles in Drinking-water. Available from: [Link]

  • Chem-Space. (n.d.). Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. Available from: [Link]

  • Tung, H. H., et al. (2014). Formation of trichloronitromethane and dichloroacetonitrile in natural waters: precursor characterization, kinetics and interpretation. PubMed. Available from: [Link]

  • Gallard, H., & von Gunten, U. (2002). Reactivity of natural organic matter with aqueous chlorine and bromine. ResearchGate. Available from: [Link]

  • von Gunten, U. (2014). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. PubMed. Available from: [Link]

Sources

Methodological & Application

Gas chromatography-mass spectrometry for Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analysis of Dibromochloroacetonitrile in Water Samples by Gas Chromatography-Mass Spectrometry

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the identification and quantification of Dibromochloroacetonitrile (DBCAN), a regulated disinfection byproduct (DBP), in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is grounded in established environmental testing standards, such as those outlined by the U.S. Environmental Protection Agency (EPA), and is designed for researchers, environmental scientists, and water quality professionals. We delve into the causality behind each procedural step, from sample preservation and extraction to the optimization of GC-MS parameters, ensuring a robust and self-validating analytical system.

Introduction: The Imperative for Monitoring Dibromochloroacetonitrile

Dibromochloroacetonitrile (C₂Br₂ClN) is a member of the haloacetonitrile (HAN) class of disinfection byproducts.[1][2] These compounds are unintentionally formed when chlorine, a primary disinfectant used for water purification, reacts with naturally occurring organic matter and bromide ions present in the source water.[2][3] Toxicological studies have raised concerns about the potential health risks associated with chronic exposure to HANs, including DBCAN, necessitating their precise monitoring in drinking water.[4]

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive analytical technique for this application.[3] Its power lies in the synergistic combination of the gas chromatograph's ability to separate volatile and semi-volatile compounds from a complex mixture with the mass spectrometer's capacity to provide structural information for unambiguous identification and sensitive quantification.[5] This guide presents a field-proven protocol for the trace-level analysis of DBCAN.

Analyte Profile: Dibromochloroacetonitrile (DBCAN)

A fundamental understanding of the analyte's properties is crucial for developing an effective analytical method.

PropertyValueSource
Chemical Formula C₂Br₂ClN[1]
Molecular Weight 242.29 g/mol [1]
CAS Number 144772-39-4[6]
Appearance Oily Liquid (Dibromoacetonitrile)[7]
Boiling Point ~153-156 °F at 24 mmHg (Dibromoacetonitrile)[7]
Water Solubility Slightly Soluble[8]

Note: Properties for the closely related Dibromoacetonitrile are often used as a proxy due to limited data on the specific chloro-isomer.

Principle of the GC-MS Method

The analysis hinges on a two-stage process:

  • Gas Chromatography (GC): The extracted sample is injected into the GC, where it is vaporized. An inert carrier gas (helium) sweeps the vaporized analytes onto a long, narrow capillary column. The column's inner surface is coated with a stationary phase. Analytes are separated based on their boiling points and their relative affinity for the stationary phase. Compounds like DBCAN, which are semi-volatile, travel through the column at a characteristic speed, resulting in a specific retention time.[9]

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner.[10] These fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint that allows for positive identification of the analyte.[9][10]

This coupled technique provides two orthogonal points of identification—retention time and mass spectrum—delivering exceptional specificity and sensitivity for trace analysis.[5]

Detailed Experimental Protocol

This protocol is adapted from methodologies similar to U.S. EPA Method 551.1, which is a cornerstone for the analysis of chlorination byproducts.[11][12]

Reagents and Materials
  • Dibromochloroacetonitrile Analytical Standard: Purity ≥95%. Required for calibration and spiking.[13]

  • Internal Standard (IS) & Surrogate (SS): 1,2-Dibromopropane or p-Bromofluorobenzene are suitable choices.[2][14] These are added to samples and standards to correct for variations in extraction and instrument response.

  • Solvent: Methyl tert-butyl ether (MTBE), pesticide residue grade or equivalent. MTBE is an effective solvent for extracting semi-volatile DBPs from water.[11]

  • Reagent Water: Purified water free of interfering analytes.

  • Drying Agent: Anhydrous sodium sulfate, granular. Heated to 400°C for 4 hours before use to remove organic contaminants.

  • Preservatives/Buffers: Phosphate buffer (mixture of sodium phosphate dibasic and potassium phosphate monobasic) to maintain sample pH between 4.8 and 5.5.[2][11] Sample stability is pH-dependent, and this range minimizes degradation.[15]

  • Glassware: 50-60 mL separatory funnels, 2 mL GC vials with PTFE-lined septa, volumetric flasks, and pipettes.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of LLE is to efficiently transfer DBCAN from the aqueous sample matrix into an organic solvent that is compatible with the GC-MS system.

Step-by-Step Protocol:

  • Sample Collection & Preservation: Collect water samples in amber glass bottles. Upon collection, add a phosphate buffer to achieve a pH between 4.8 and 5.5.[11] This is a critical step to ensure the stability of haloacetonitriles.[15]

  • Sample Measurement: Transfer a 50 mL aliquot of the preserved water sample to a 60 mL separatory funnel.

  • Fortification: Add a known amount of surrogate standard (e.g., 50 µL of a 10 ppm solution) to the sample in the funnel. This allows for the calculation of extraction efficiency for each sample.[2][11]

  • Extraction: Add 3 mL of MTBE to the separatory funnel.[11]

  • Mixing: Seal the funnel and shake vigorously for 2 minutes, ensuring to periodically vent the pressure. This intimate mixing facilitates the partitioning of DBCAN from the water into the MTBE.

  • Phase Separation: Allow the funnel to stand for at least 2 minutes, permitting the organic (MTBE) and aqueous layers to separate completely. DBCAN is now concentrated in the upper MTBE layer.

  • Drying: Carefully drain the lower aqueous layer. Transfer the upper MTBE layer into a vial containing a small amount of anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.

  • Final Extract: Add the internal standard to the dried extract. Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

Overall Workflow Diagram

Caption: Fig 1. Workflow for DBCAN Analysis

GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Gas Chromatograph
Injector ModePulsed-SplitlessMaximizes transfer of trace analytes to the column.[14]
Injector Temperature240 °CEnsures rapid volatilization of DBCAN without thermal degradation.[11]
Injection Volume1-2 µLStandard volume for trace analysis.
ColumnMid-polarity, e.g., Agilent VF-200ms or SH-I-5Sil MS (30 m x 0.25 mm, 0.25 µm)Provides good separation for halogenated compounds.[11][14]
Carrier GasHelium, Constant FlowInert and provides good chromatographic efficiency.
Oven ProgramInitial 40°C (hold 3 min), ramp 6°C/min to 150°C, then 10°C/min to 220°C (hold 4 min)A temperature ramp effectively separates compounds with different boiling points. This is a typical program for DBPs.[16]
Mass Spectrometer
Ion SourceElectron Impact (EI)Standard, robust ionization method for generating reproducible fragmentation patterns.[14][17]
Ionization Energy70 eVThe industry standard energy that produces extensive, library-searchable mass spectra.[10][17]
Source Temperature230 °CPrevents condensation of analytes in the source.
Acquisition ModeFull Scan (m/z 45-300) and/or SIMFull Scan is used for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity by monitoring only characteristic ions of DBCAN.
Transfer Line Temp280 °CEnsures analytes remain in the gas phase when moving from the GC to the MS.

Data Analysis and Quantification

Analyte Identification

DBCAN is identified by a two-factor authentication:

  • Retention Time (RT): The peak corresponding to DBCAN in the sample's total ion chromatogram (TIC) must appear at the same RT (within a narrow window, e.g., ±0.05 min) as a peak from a known DBCAN standard analyzed under identical conditions.

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a fragmentation pattern that matches the reference spectrum from an authenticated standard or a spectral library (e.g., NIST).

Calibration and Quantification

Quantification is achieved using an internal standard calibration method.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock DBCAN standard in MTBE to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/L).[14]

  • Curve Generation: Analyze each standard by GC-MS. For each point, calculate the response factor (RF) relative to the internal standard. Plot the concentration ratio (analyte/IS) against the peak area ratio (analyte/IS) to generate a calibration curve.

  • Linearity: The curve must demonstrate good linearity, with a coefficient of determination (R²) of ≥0.995.[3]

Table of Representative Calibration Data:

Standard LevelConcentration (µg/L)Analyte AreaIS AreaArea Ratio (Analyte/IS)
11.015,500510,0000.030
25.078,900515,0000.153
310.0161,200520,0000.310
425.0405,000512,0000.791
550.0815,600518,0001.575

Method Validation and Quality Control: A Self-Validating System

To ensure the trustworthiness of results, a robust quality control (QC) system is mandatory.

  • Laboratory Reagent Blank (LRB): An aliquot of reagent water is carried through the entire analytical procedure. The LRB is used to verify that no contamination is being introduced from glassware, reagents, or the instrument.[18]

  • Laboratory Fortified Matrix (LFM): A duplicate of a real sample is spiked with a known amount of DBCAN and analyzed. The percent recovery is calculated to assess for any matrix-specific interferences.[12] Recoveries should typically fall within 80-120%.[11]

  • Method Detection Limit (MDL): The MDL should be determined by analyzing at least seven replicate samples spiked at a low concentration. This establishes the minimum concentration that can be reliably distinguished from the background noise.[14]

  • Surrogate Recovery: The recovery of the surrogate standard must be monitored for every sample. Consistent surrogate recoveries (e.g., 70-130%) indicate that the sample preparation process is under control.

References

  • Al-Khafaji, M., Al-Ani, W., Al-Mashhadi, A., & Al-Fahdawi, A. (2024). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. MDPI. Available at: [Link]

  • Agilent Technologies. (2022). Trace-level Quantification of Multiclass Emerging Disinfection Byproducts (DBPs) in Wastewater-impacted Waters. Agilent Technologies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dibromochloroacetonitrile. PubChem. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Quantification of 8 chlorination disinfectant byproducts from water by LLE and Gas Chromatography-Mass Spectrometry. Shimadzu. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. Shimadzu. Available at: [Link]

  • Stewart, K., An, D., & Hanigan, D. (2023). Reduction of haloacetonitrile-associated risk by adjustment of distribution system pH. Royal Society of Chemistry. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. Shimadzu. Available at: [Link]

  • Platikanov, S., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Available at: [Link]

  • Chemsrc. (n.d.). Dibromochloroacetonitrile. Chemsrc. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2011). Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. Agilent. Available at: [Link]

  • SciSpace. (n.d.). Research associated with the development of EPA method 552.2. SciSpace. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. EPA. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dibromoacetonitrile. PubChem. Available at: [Link]

  • Chebios. (n.d.). EPA Methods. Chebios. Available at: [Link]

  • Agilent Technologies. (n.d.). GC and GC/MS. Agilent. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bromochloroacetonitrile. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency. (2009). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. EPA. Available at: [Link]

  • Chemistry LibreTexts. (2022). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Chemistry LibreTexts. Available at: [Link]

  • American Chemical Society. (n.d.). Gas Chromatography-Mass Spectrometry. ACS. Available at: [Link]

  • California State University, Northridge. (n.d.). Gas Chromatography - Mass Spectrometry. CSUN. Available at: [Link]

  • SLS Ireland. (n.d.). Dibromoacetonitrile, analytica. SLS Ireland. Available at: [Link]

Sources

Introduction: The Analytical Imperative for Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Dibromochloroacetonitrile using Liquid Chromatography-Tandem Mass Spectrometry

Dibromochloroacetonitrile (DBAN) is a member of the haloacetonitrile (HAN) family of compounds.[1] These molecules are not typically manufactured for commercial purposes but are formed as disinfection byproducts (DBPs) when water containing natural organic matter is treated with chlorine, a ubiquitous method for ensuring microbiological safety.[1][2] The presence of DBAN and other HANs in drinking water is a public health concern due to their potential carcinogenicity and mutagenicity. Consequently, regulatory bodies and water quality management programs have established the need for sensitive and reliable analytical methods to monitor their levels.

While gas chromatography (GC) based methods, such as EPA Method 551.1 which utilizes a liquid-liquid extraction followed by GC with an electron capture detector (GC-ECD), have been traditionally employed for HAN analysis, they can be labor-intensive.[3][4][5] Modern analytical laboratories are increasingly adopting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its significant advantages. LC-MS/MS offers high sensitivity and selectivity, and critically, allows for direct measurement of water samples with minimal preparation, thereby reducing the potential for analyte loss and improving sample throughput.[1][6]

This document provides a comprehensive guide to a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Dibromochloroacetonitrile in water samples. The protocols outlined are designed for researchers, scientists, and professionals in environmental testing and drug development who require accurate and efficient analysis of this critical disinfection byproduct.

Methodology: Principles of LC-MS/MS for DBAN Analysis

The analytical approach is founded on the principle of separating the target analyte from the sample matrix using liquid chromatography, followed by highly selective detection and quantification using a tandem mass spectrometer.

  • Liquid Chromatography (LC): The separation is achieved using a high-performance liquid chromatography system. A phenyl-based stationary phase is particularly effective for this application. The rationale for this choice lies in the unique π-π interactions it offers, which provides alternative selectivity for polar and aromatic compounds like haloacetonitriles, enabling their separation from potential matrix interferences. The use of Ultra-Performance Liquid Chromatography (UPLC) technology, which employs sub-2 µm particle columns, allows for faster analysis times and sharper peaks, leading to enhanced sensitivity and resolution compared to traditional HPLC.

  • Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized and detected by a triple quadrupole mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique for moderately polar compounds like DBAN that may be challenging to ionize efficiently by electrospray ionization (ESI).[1] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where a specific precursor ion (the ionized DBAN molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage mass filtering process drastically reduces background noise and ensures that the detected signal is specific to the target analyte.

The overall workflow for this analytical method is depicted in the diagram below.

LC-MS/MS Workflow for DBAN Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection Dechlor 2. Dechlorination (Sodium Ascorbate) Sample->Dechlor Preserve analyte Filter 3. Filtration (0.2 µm) Dechlor->Filter Remove particulates UPLC 5. UPLC Separation (Phenyl Column) Filter->UPLC Inject sample Standard 4. Standard Preparation (from certified reference material) Standard->UPLC Inject standards MS 6. MS/MS Detection (APCI, MRM Mode) UPLC->MS Eluent transfer Cal 7. Calibration Curve Generation MS->Cal Peak area data Quant 8. Quantification of DBAN Cal->Quant Determine concentration Report 9. Reporting Results Quant->Report

Caption: Workflow for Dibromochloroacetonitrile (DBAN) analysis by UPLC-MS/MS.

Experimental Protocols

Part 1: Materials and Reagents
  • Analytical Standard: A certified analytical standard of Dibromochloroacetonitrile (≥90% purity) is required. This is typically supplied as a neat material or in a solvent.

  • Solvents: LC-MS grade methanol, acetonitrile, and ultrapure water are essential to minimize background interference.[7]

  • Reagents: Sodium ascorbate for dechlorination.

  • Labware: Class A volumetric flasks, calibrated pipettes, autosampler vials with caps.

Part 2: Standard Solution Preparation

Causality: Preparing accurate standards is the foundation of quantitative analysis. A stock solution is prepared at a high concentration, from which a series of working standards are made by serial dilution to build a calibration curve that brackets the expected sample concentration range.

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Allow the neat standard ampule to equilibrate to room temperature.

    • Accurately weigh a specific amount (e.g., 10 mg) of the neat Dibromochloroacetonitrile standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. This solution should be stored at a low temperature (e.g., <-10 °C) to ensure stability.[8]

  • Working Standard Solutions (e.g., 0.1 to 10 µg/L):

    • Prepare an intermediate stock solution by diluting the primary stock solution in methanol.

    • Perform serial dilutions of the intermediate stock solution using ultrapure water to create a series of at least five calibration standards. A typical range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/L.

    • Trustworthiness Check: Prepare a Quality Control (QC) sample from a separate stock solution to independently verify the accuracy of the calibration curve.

Part 3: Sample Preparation

Causality: Proper sample preparation is critical for reliable results.[9] Haloacetonitriles are unstable in the presence of residual disinfectants like chlorine.[6] Therefore, dechlorination at the time of collection is the most critical step to prevent analyte degradation. Filtration is necessary to remove particulate matter that could clog the UPLC system.[10]

  • Sample Collection: Collect water samples in amber glass vials to prevent photodegradation.

  • Dechlorination: Immediately upon collection, add a small amount of sodium ascorbate to the sample to quench any residual chlorine.[1]

  • Filtration: Prior to analysis, filter the sample through a 0.2 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial. This step is vital to protect the analytical column and instrument from blockages.[10]

Part 4: UPLC-MS/MS Instrumental Analysis

Causality: The instrumental parameters are optimized to achieve a balance of speed, sensitivity, and selectivity. The gradient elution program ensures that DBAN is eluted as a sharp peak, while the MS/MS parameters are tuned for maximum signal intensity for the specific MRM transition of DBAN.

Parameter Condition Rationale
UPLC System Waters ACQUITY UPLC or equivalentProvides high resolution and speed due to low system volume and compatibility with sub-2 µm particle columns.
Column Phenyl-based column (e.g., Inertsil Ph-3 HP, 150 mm x 2.1 mm, 3 µm)[1]Offers alternative selectivity for polar analytes, aiding in separation from matrix components.
Mobile Phase A Ultrapure WaterAqueous component of the mobile phase.
Mobile Phase B MethanolOrganic component for eluting the analyte.
Flow Rate 0.30 mL/minOptimized for the column dimensions to ensure efficient separation.
Column Temperature 40 °CEnsures reproducible retention times and can improve peak shape.
Injection Volume 10 µLA typical volume for modern LC-MS/MS systems.
Gradient Program 10% B (0 min) -> 75% B (8 min) -> 100% B (8.01-10 min) -> 10% B (10.01-13 min)[1]A gradient is used to effectively elute the analyte while cleaning the column of late-eluting compounds.
Mass Spectrometer Triple Quadrupole (e.g., Shimadzu LCMS-8060, Waters Quattro Premier)[1]Provides the high sensitivity and selectivity required for trace-level quantification.
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)Effective for ionizing moderately polar compounds.[1]
Ionization Mode To be optimized (Negative or Positive)The optimal polarity must be determined empirically during method development.
MRM Transitions To be optimized for Dibromochloroacetonitrile (Precursor Ion > Product Ion)Specific to the analyte and instrument; must be determined by infusing the standard.
Acquisition Mode Multiple Reaction Monitoring (MRM)Ensures highest sensitivity and selectivity by monitoring specific precursor-product ion pairs.

Data Analysis and Quality Control

  • Calibration: Generate a calibration curve by plotting the peak area of the Dibromochloroacetonitrile standard against its concentration. A linear regression with a weighting factor (e.g., 1/x) is typically used. The correlation coefficient (r²) should be >0.99 for the curve to be considered valid.

  • Quantification: Determine the concentration of DBAN in the prepared water samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Before and during the analytical run, inject a mid-level standard to check for system suitability. Key parameters to monitor include retention time stability (typically <2% RSD), peak area precision (<15% RSD), and peak shape.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and selective approach for the quantification of Dibromochloroacetonitrile in water samples. By leveraging the separation power of UPLC and the specificity of tandem mass spectrometry, this protocol allows for direct analysis with minimal sample preparation. This efficiency, combined with high data quality, makes the method highly suitable for routine monitoring in water quality laboratories and for research applications investigating the formation and fate of disinfection byproducts. Adherence to the described protocols for standard preparation, sample handling, and quality control will ensure the generation of trustworthy and scientifically defensible data.

References

  • Title: EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS Source: Shimadzu Corporation URL: [Link]

  • Title: Method 551 - Edge Analytical Source: Edge Analytical URL: [Link]

  • Title: SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS Source: Shared Research Facilities URL: [Link]

  • Title: Dibromoacetonitrile | C2HBr2N | CID 18617 Source: PubChem - NIH URL: [Link]

  • Title: HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column Source: SIELC Technologies URL: [Link]

  • Title: Bromochloroacetonitrile | C2HBrClN | CID 55004 Source: PubChem - NIH URL: [Link]

  • Title: Sample Preparation: A Comprehensive Guide Source: Organomation URL: [Link]

  • Title: High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: LC-MS/MS and Ultrapure water - an essential partnership for Clinical Research Source: ELGA LabWater URL: [Link]

Sources

Application Notes and Protocols for the Sample Preparation of Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Dibromochloroacetonitrile

Dibromochloroacetonitrile (DBCAN) is a nitrogenous disinfection byproduct (DBP) formed during the chlorination or chloramination of drinking water containing natural organic matter and bromide.[1][2] As a member of the haloacetonitrile (HAN) class of DBPs, DBCAN is of significant toxicological concern, necessitating sensitive and reliable analytical methods for its monitoring in water matrices.[3] The volatility and potential for degradation of DBCAN present unique challenges for sample preparation, which is a critical step for accurate quantification. This document provides a comprehensive guide to the primary sample preparation techniques for DBCAN, offering detailed protocols and insights into method selection for researchers, scientists, and drug development professionals.

The choice of an appropriate sample preparation method is paramount and depends on several factors, including the sample matrix, the required detection limits, available instrumentation, and desired sample throughput. This guide will delve into the principles and applications of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace (HS) analysis for the determination of DBCAN.

Core Principles of Sample Preparation for Volatile Analytes

The primary objective of sample preparation for DBCAN is to isolate the analyte from the aqueous matrix and concentrate it into a form suitable for instrumental analysis, typically Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[1] Key considerations include minimizing analyte loss through volatilization, preventing degradation, and efficiently removing matrix interferences that can impact analytical accuracy.[4][5][6][7][8]

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a traditional and widely used technique for the extraction of organic compounds from aqueous samples. It relies on the differential solubility of the analyte between two immiscible liquid phases, typically the aqueous sample and an organic solvent.

Causality Behind Experimental Choices in LLE

The selection of the extraction solvent is critical. A suitable solvent should have a high affinity for DBCAN, be immiscible with water, have a low boiling point for easy concentration, and be of high purity to avoid introducing contaminants. Methyl-tert-butyl ether (MTBE) and pentane are commonly used for this purpose as specified in U.S. EPA Method 551.1.[9][10] The addition of a "salting-out" agent, such as sodium chloride or sodium sulfate, increases the ionic strength of the aqueous phase, thereby decreasing the solubility of DBCAN and promoting its partitioning into the organic solvent.[1]

Detailed Protocol: LLE for Dibromochloroacetonitrile Analysis (Based on EPA Method 551.1)

1. Sample Collection and Preservation:

  • Collect water samples in amber glass vials with PTFE-lined septa to prevent photodegradation and analyte loss.

  • Dechlorinate the sample at the time of collection to prevent further DBP formation. Ammonium chloride is recommended as a quenching agent for samples intended for haloacetonitrile analysis.[11]

  • Store samples at 4°C and protect from light until extraction.

2. Reagents and Equipment:

  • Dibromochloroacetonitrile analytical standard

  • Methyl-tert-butyl ether (MTBE) or pentane (pesticide residue grade)

  • Sodium sulfate, anhydrous (granular)

  • Phosphate buffer (to maintain pH between 4.8 and 5.5)[12]

  • Separatory funnel (60 mL) with a PTFE stopcock

  • Graduated cylinders and pipettes

  • Gas-tight syringes

  • GC vials with PTFE-lined septa

3. Extraction Procedure:

  • Allow the sample to come to room temperature.

  • Measure 50 mL of the water sample into the separatory funnel.

  • Add 1 g of phosphate buffer and shake to dissolve.[12]

  • Add 3 mL of MTBE (or 5 mL of pentane) to the separatory funnel.[9]

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate for at least 2 minutes.

  • Add approximately 10 g of anhydrous sodium sulfate to the funnel and shake for 1 minute to remove residual water from the organic phase.[12]

  • Carefully drain the organic layer into a clean, dry collection tube or GC vial.

  • The extract is now ready for analysis by GC-ECD or GC-MS.

4. Quality Control:

  • Method Blank: An aliquot of reagent water carried through the entire analytical procedure to check for contamination.

  • Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of DBCAN to assess method performance.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of DBCAN to evaluate matrix effects and precision.

LLE Workflow Diagram

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction Sample 50 mL Water Sample AddSolvent Add 3 mL MTBE Sample->AddSolvent Shake Shake Vigorously (2 min) AddSolvent->Shake Separate Phase Separation Shake->Separate Collect Collect Organic Layer Separate->Collect Analyze GC Analysis Collect->Analyze

Caption: Liquid-Liquid Extraction Workflow.

Method 2: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation that partitions analytes between a solid phase (sorbent) and a liquid phase (sample). It offers several advantages over LLE, including higher analyte concentration factors, reduced solvent consumption, and the potential for automation.[13][14]

Causality Behind Experimental Choices in SPE

The choice of sorbent is critical for the successful retention of DBCAN. Reversed-phase sorbents, such as C18, are commonly used for the extraction of non-polar to moderately polar organic compounds from aqueous matrices.[15][16] The mechanism involves hydrophobic interactions between the analyte and the stationary phase. The conditioning of the sorbent with a water-miscible organic solvent (e.g., methanol) followed by water is essential to activate the stationary phase and ensure reproducible retention. Elution is achieved using a small volume of a strong organic solvent that disrupts the analyte-sorbent interaction.

Detailed Protocol: SPE for Dibromochloroacetonitrile Analysis

1. Sample Collection and Preservation:

  • Follow the same procedures as for LLE.

2. Reagents and Equipment:

  • Dibromochloroacetonitrile analytical standard

  • SPE cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM) or other suitable elution solvent

  • Reagent water

  • SPE vacuum manifold

  • Nitrogen evaporation system

  • GC vials with PTFE-lined septa

3. Extraction Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of DCM through the C18 cartridge to waste.

    • Pass 10 mL of methanol through the cartridge, ensuring the sorbent does not go dry.

    • Pass 20 mL of reagent water through the cartridge, leaving a layer of water above the sorbent.[15]

  • Sample Loading:

    • Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying:

    • After the entire sample has passed through, dry the sorbent by drawing a vacuum through the cartridge for 10-20 minutes, or by purging with nitrogen gas.

  • Analyte Elution:

    • Elute the trapped analytes with a small volume (e.g., 2 x 2 mL) of DCM into a collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • The extract is now ready for analysis by GC-ECD or GC-MS.

4. Quality Control:

  • Implement the same QC measures as described for LLE (Method Blank, LFB, MS/MSD).

SPE Workflow Diagram

SPE_Workflow cluster_spe_process Solid-Phase Extraction Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Optional) Load->Wash Dry 4. Dry Sorbent Wash->Dry Elute 5. Elute Analyte (Organic Solvent) Dry->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate Analyze 7. GC Analysis Concentrate->Analyze

Caption: Solid-Phase Extraction Workflow.

Method 3: Headspace (HS) Analysis

Headspace analysis is a technique for the determination of volatile organic compounds (VOCs) in solid or liquid samples.[17][18][19] It is based on the partitioning of volatile analytes between the sample matrix and the gaseous phase (headspace) in a sealed vial at equilibrium. An aliquot of the headspace is then injected into the GC.

Causality Behind Experimental Choices in Headspace Analysis

The efficiency of partitioning into the headspace is governed by Henry's Law and is influenced by temperature, pressure, and the sample matrix. Increasing the incubation temperature generally increases the vapor pressure of the analyte, leading to higher concentrations in the headspace and improved sensitivity. The addition of salt ("salting-out") can also enhance the partitioning of volatile analytes into the headspace.[17] Headspace-Solid Phase Microextraction (HS-SPME) is a variation that uses a coated fiber to adsorb and concentrate analytes from the headspace before desorption into the GC inlet, offering significantly lower detection limits.[20][21][22]

Detailed Protocol: Static Headspace (SHS) for Dibromochloroacetonitrile Analysis

1. Sample Collection:

  • Collect samples directly into headspace vials, leaving a defined headspace volume (e.g., 10 mL sample in a 20 mL vial).

2. Reagents and Equipment:

  • Dibromochloroacetonitrile analytical standard

  • Sodium chloride (optional, for salting-out)

  • Headspace autosampler

  • Headspace vials (20 mL) with crimp caps and PTFE-lined septa

  • GC-MS or GC-ECD

3. Analysis Procedure:

  • Add a known volume of the water sample (e.g., 10 mL) to a 20 mL headspace vial.

  • If using, add a pre-weighed amount of sodium chloride (e.g., 2 g).[19]

  • Immediately seal the vial with a crimp cap.

  • Place the vial in the headspace autosampler's incubator.

  • Incubate the sample at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow for equilibration.[19]

  • The autosampler will automatically inject a known volume of the headspace into the GC for analysis.

4. Quality Control:

  • Method Blank: A vial containing reagent water and any added salt, carried through the entire procedure.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of DBCAN.

  • Matrix Spike: A field sample spiked with a known concentration of DBCAN.

Headspace Analysis Workflow Diagram

HS_Workflow cluster_hs_process Headspace Analysis Sample Sample in Sealed Vial Incubate Incubate at Controlled Temp Sample->Incubate Equilibrate Analyte Partitioning (Liquid-Gas) Incubate->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Analyze GC Analysis Inject->Analyze

Caption: Headspace Analysis Workflow.

Comparison of Sample Preparation Techniques

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Headspace (HS) Analysis
Principle Partitioning between two immiscible liquidsPartitioning between a solid sorbent and a liquid samplePartitioning between a liquid/solid sample and a gas phase
Advantages Simple, well-established, low cost of consumablesHigh concentration factor, reduced solvent use, automation potential, cleaner extractsMinimal sample handling, automation-friendly, suitable for volatile analytes
Disadvantages Large solvent volumes, labor-intensive, emulsion formation can occurHigher cost of consumables, method development can be complexLess sensitive for semi-volatile compounds, matrix effects can be significant
Typical Sample Volume 35-50 mL100-1000 mL5-10 mL
Solvent Consumption HighLow to ModerateMinimal to None
Automation Potential LimitedHighHigh
Typical Recovery 70-110%>80%Dependent on analyte volatility and matrix
Limit of Detection Low µg/Lng/L to low µg/Lµg/L (SHS), ng/L (HS-SPME)

Conclusion: Selecting the Optimal Technique

The selection of the most appropriate sample preparation technique for dibromochloroacetonitrile is a critical decision that directly impacts data quality.

  • Liquid-Liquid Extraction (LLE) , particularly following U.S. EPA Method 551.1, remains a robust and widely accepted method, especially for compliance monitoring.

  • Solid-Phase Extraction (SPE) offers significant advantages in terms of reduced solvent consumption, higher throughput with automation, and the potential for lower detection limits, making it ideal for research applications and high-volume laboratories.

  • Headspace (HS) Analysis , especially HS-SPME, provides a sensitive and highly automated approach for volatile analytes like DBCAN, minimizing sample manipulation and potential for contamination.

Researchers and analysts should carefully consider the specific requirements of their study, including regulatory compliance, sensitivity needs, and laboratory resources, to select the most suitable sample preparation strategy for the accurate and reliable determination of dibromochloroacetonitrile in water samples.

References

  • Agilent Technologies. (2008, December 9). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Retrieved from [Link]

  • PerkinElmer. (n.d.). VOCs in Water Using Static Headspace GC/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast Volatile Organic Compound Analysis of Drinking Water Using the Agilent 8697 Headspace Sampler in Tandem with Intuvo 9000 GC and 5977B GC/MSD. Retrieved from [Link]

  • Chromtech. (n.d.). VOC analysis in water samples by headspace-GC-MS - optimization in several stages. Retrieved from [Link]

  • LCGC International. (2022, September 7). Analysis of Volatile Organic Pollutants in Water Using Headspace–Trap GC–MS: Maximizing Performance for ppt‑Level VOCs. Retrieved from [Link]

  • National Health and Medical Research Council (NHMRC). (n.d.). Haloacetonitriles. Australian Drinking Water Guidelines. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Halogenated Acetonitriles in Drinking-water. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. Retrieved from [Link]

  • KoreaScience. (n.d.). Analysis of Haloacetonitriles in Drinking Water Using Headspace-SPME Technique with GC-MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of automated solid-phase microextraction to determine haloacetonitriles, haloketones, and chloropicrin in Canadian drinking water. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Edge Analytical. (n.d.). Method 551. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Retrieved from [Link]

  • SciTechnol. (n.d.). A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-OGWDW/TSC: 551.1: Chlorinated Compounds in Water Using GC-ECD. Retrieved from [Link]

  • SlideShare. (n.d.). Derivatization in GC. Retrieved from [Link]

  • GC Derivatization. (n.d.). Retrieved from [Link]

  • Sartorius. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

  • Agilent Technologies. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • ScienceDirect. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • LCGC International. (2017, December 1). A Look at Matrix Effects. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • LCGC International. (2011, March 1). Green Chromatography (Part 3): Sample Preparation Techniques. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Google Patents. (n.d.). CN110568085B - Method for determining acetonitrile content in sample.

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Application Notes and Protocols for the Study of Dibromochloroacetonitrile in Water Treatment Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dibromochloroacetonitrile in Water Quality

Dibromochloroacetonitrile (DBAN) is a nitrogenous disinfection byproduct (DBP) of significant interest in water treatment research. Formed from the reaction of disinfectants like chlorine or chloramines with natural organic matter in the presence of bromide, DBAN is one of many halogenated acetonitriles (HANs) that can be present in finished drinking water.[1][2] The presence of these byproducts is a public health concern due to their potential carcinogenicity and other toxicological effects.[1][3] As water sources become more impacted by anthropogenic and natural contaminants, and with the increased use of alternative disinfectants, understanding the formation, detection, and health implications of DBAN is paramount for ensuring safe drinking water.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the study of DBAN. It is designed to offer not just procedural steps, but also the scientific rationale behind these methods, ensuring a robust and reliable approach to investigating this important DBP.

Part 1: Formation and Occurrence of Dibromochloroacetonitrile

Formation Pathways

Dibromochloroacetonitrile is not a naturally occurring compound; it is a direct result of water disinfection processes.[2] The primary precursors for HANs are amino acids and other nitrogen-containing organic compounds found in natural organic matter.[1][3][4] The formation of DBAN is particularly favored in water sources with elevated bromide concentrations. The general mechanism involves the oxidation of bromide by the disinfectant (e.g., chlorine) to form hypobromous acid, which then reacts with the nitrogenous precursors to form brominated intermediates. Subsequent reactions with chlorine lead to the formation of the mixed halogenated acetonitrile, dibromochloroacetonitrile.[5]

The reaction pathways are complex and influenced by several water quality parameters, including:

  • Disinfectant type: Chloramination can sometimes lead to higher HAN concentrations compared to chlorination.[1]

  • Bromide concentration: Higher bromide levels increase the likelihood of forming brominated and mixed-halogenated DBPs.[5]

  • pH and Temperature: These parameters can influence the reaction kinetics and the stability of DBAN in the water distribution system.

  • Natural Organic Matter (NOM) characteristics: The composition and concentration of NOM, particularly the amino acid content, are critical determinants of HAN formation potential.

Simplified Formation Pathway of Dibromochloroacetonitrile (DBAN) cluster_0 Water Matrix cluster_1 Disinfection Process Natural Organic Matter (Amino Acids) Natural Organic Matter (Amino Acids) Bromide (Br-) Bromide (Br-) Chlorine (Cl2) or Chloramines Chlorine (Cl2) or Chloramines Hypobromous Acid (HOBr) Hypobromous Acid (HOBr) Chlorine (Cl2) or Chloramines->Hypobromous Acid (HOBr) Oxidation Hypobromous Acid (HOBr)Natural Organic Matter (Amino Acids) Hypobromous Acid (HOBr)Natural Organic Matter (Amino Acids) Brominated Intermediates Brominated Intermediates Hypobromous Acid (HOBr)Natural Organic Matter (Amino Acids)->Brominated Intermediates Reaction Brominated IntermediatesChlorine (Cl2) or Chloramines Brominated IntermediatesChlorine (Cl2) or Chloramines Dibromochloroacetonitrile (DBAN) Dibromochloroacetonitrile (DBAN) Brominated IntermediatesChlorine (Cl2) or Chloramines->Dibromochloroacetonitrile (DBAN) Reaction

Caption: Simplified formation pathway of DBAN during water disinfection.

Occurrence in Drinking Water

DBAN has been detected in treated drinking water, with concentrations reported to reach up to 18 µg/L.[1] The World Health Organization (WHO) has established a guideline value of 70 µg/L for dibromoacetonitrile in drinking water.

Part 2: Analytical Methodologies for Dibromochloroacetonitrile

Accurate quantification of DBAN in water samples is crucial for exposure assessment and for evaluating the effectiveness of treatment processes. The two primary analytical techniques employed are Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol for GC-ECD Analysis (Adapted from US EPA Method 551.1)

This protocol is based on the principles outlined in US EPA Method 551.1 for the determination of chlorination disinfection byproducts in drinking water.

2.1.1. Principle

A water sample is extracted with a water-immiscible solvent. The extract is then injected into a gas chromatograph equipped with a capillary column and an electron capture detector (ECD) for separation and quantification of DBAN.

2.1.2. Materials and Reagents

  • Dibromochloroacetonitrile standard (CAS 3252-43-5)

  • Methyl tert-butyl ether (MTBE), pesticide grade or equivalent

  • Sodium sulfate, anhydrous, reagent grade

  • Ammonium chloride, reagent grade

  • Phosphate buffer solution

  • Reagent water (free of interferences)

  • Sample vials, 40 mL, amber glass with PTFE-lined septa

  • Microsyringes

  • Gas chromatograph with ECD

2.1.3. Sample Collection and Preservation

  • Collect water samples in 40 mL amber vials.

  • To each vial, add a dechlorinating agent such as ammonium chloride.

  • Preserve the sample by adding a phosphate buffer to maintain a pH between 4.8 and 5.5.

  • Store samples at 4°C and protect from light until extraction.

2.1.4. Extraction Procedure

  • Allow the sample to come to room temperature.

  • To a 50 mL aliquot of the water sample in a separatory funnel, add a surrogate standard.

  • Add 3 mL of MTBE to the sample.

  • Shake vigorously for 2 minutes.

  • Add 10 g of sodium chloride to the funnel and shake for an additional 10 minutes to salt out the organic phase.

  • Allow the phases to separate.

  • Collect the MTBE extract (upper layer) in a clean vial.

  • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

2.1.5. GC-ECD Analysis

  • Injector Temperature: 200°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-5 or equivalent)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Detector Temperature: 300°C

  • Carrier Gas: Helium at a constant flow rate

  • Injection Volume: 1-2 µL

2.1.6. Quality Control

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory fortified blank to assess accuracy.

  • Analyze a laboratory fortified matrix spike to assess matrix effects.

  • Confirm the identity of DBAN using a second, dissimilar GC column or by GC-MS.

Application Notes for LC-MS/MS Analysis

LC-MS/MS offers an alternative to GC-ECD, often with simpler sample preparation and high specificity.

2.2.1. Principle

A water sample, with minimal or no cleanup, is directly injected into a liquid chromatograph coupled to a tandem mass spectrometer. DBAN is separated by reverse-phase chromatography and detected by multiple reaction monitoring (MRM).

2.2.2. Suggested LC-MS/MS Parameters

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase: A gradient of water and methanol with a suitable modifier (e.g., formic acid)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode or Atmospheric Pressure Chemical Ionization (APCI).[4][6]

  • MRM Transitions: Specific precursor and product ion transitions for DBAN should be optimized.

2.2.3. Advantages of LC-MS/MS

  • High selectivity and sensitivity.

  • Reduced sample preparation time.

  • Simultaneous analysis of a wider range of DBPs is possible.

Analytical Workflow for Dibromochloroacetonitrile cluster_0 Sample Preparation cluster_1 Analysis Water Sample Collection Water Sample Collection Dechlorination & Preservation Dechlorination & Preservation Water Sample Collection->Dechlorination & Preservation GC-ECD Path Liquid-Liquid Extraction (for GC-ECD) Liquid-Liquid Extraction (for GC-ECD) Dechlorination & Preservation->Liquid-Liquid Extraction (for GC-ECD) GC-ECD Path Direct Injection (for LC-MS/MS) Direct Injection (for LC-MS/MS) Dechlorination & Preservation->Direct Injection (for LC-MS/MS) LC-MS/MS Path GC-ECD Analysis GC-ECD Analysis Liquid-Liquid Extraction (for GC-ECD)->GC-ECD Analysis LC-MS/MS Analysis LC-MS/MS Analysis Direct Injection (for LC-MS/MS)->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-ECD Analysis->Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Caption: General analytical workflow for DBAN in water samples.

Part 3: Toxicological Assessment of Dibromochloroacetonitrile

Understanding the toxicological profile of DBAN is essential for assessing its risk to human health. In vitro assays are valuable tools for this purpose, providing insights into cytotoxicity and mechanisms of toxicity such as apoptosis.

Comparative Toxicity of Haloacetonitriles

Studies have shown that haloacetonitriles are generally more cytotoxic and genotoxic than regulated carbon-based DBPs like haloacetic acids.[6] The toxicity of HANs is influenced by the type and number of halogen atoms in the molecule.

Haloacetonitrile (HAN)Cytotoxicity (%C1/2 values in µM) in CHO cells[6]Genotoxicity (SCGE potency in µM) in CHO cells[6]
Dibromoacetonitrile (DBAN) 2.8 ~37
Iodoacetonitrile (IAN)~2.837
Bromoacetonitrile (BAN)~2.8~37
Bromochloroacetonitrile (BCAN)>2.8>37
Dichloroacetonitrile (DCAN)>2.82700
Chloroacetonitrile (CAN)>2.8>37
Trichloroacetonitrile (TCAN)160>37

%C1/2 value is the concentration that causes a 50% decrease in cell viability. SCGE (Single Cell Gel Electrophoresis) potency is a measure of DNA damage.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of DBAN.

3.2.1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

3.2.2. Materials and Reagents

  • Human cell line (e.g., HepG2, a human liver cancer cell line, or a relevant intestinal cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dibromochloroacetonitrile (DBAN)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

3.2.3. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • DBAN Treatment: Prepare a series of dilutions of DBAN in cell culture medium. Remove the old medium from the wells and add 100 µL of the DBAN dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DBAN, if any) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results to determine the IC₅₀ (the concentration of DBAN that inhibits 50% of cell growth).

Protocol for Apoptosis Detection (Annexin V-FITC Assay)

This protocol is for the detection of early-stage apoptosis by flow cytometry.

3.3.1. Principle

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. When conjugated with a fluorescent tag like FITC, it can be detected by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[7][8][9]

3.3.2. Materials and Reagents

  • Human cell line

  • Cell culture medium

  • Dibromochloroacetonitrile (DBAN)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

3.3.3. Procedure

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DBAN for a predetermined time (e.g., 24 hours). Include appropriate controls.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Toxicological Assessment Workflow for Dibromochloroacetonitrile cluster_0 In Vitro Assays cluster_1 Data Interpretation Cell Culture Cell Culture Treatment with DBAN Treatment with DBAN Cell Culture->Treatment with DBAN Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment with DBAN->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Treatment with DBAN->Apoptosis Assay (Annexin V) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Risk Assessment Risk Assessment IC50 Determination->Risk Assessment Flow Cytometry Analysis Flow Cytometry Analysis Apoptosis Assay (Annexin V)->Flow Cytometry Analysis Mechanism of Toxicity Elucidation Mechanism of Toxicity Elucidation Flow Cytometry Analysis->Mechanism of Toxicity Elucidation Mechanism of Toxicity Elucidation->Risk Assessment

Caption: Workflow for the in vitro toxicological assessment of DBAN.

Conclusion: A Path Forward for Research

The study of dibromochloroacetonitrile is a critical component of ensuring the safety of our drinking water. By employing robust and well-validated analytical and toxicological methods, researchers can gain a deeper understanding of the risks associated with this disinfection byproduct. The protocols and application notes provided in this guide are intended to serve as a strong foundation for such research, enabling the scientific community to develop more effective water treatment strategies and to better protect public health. Continued research into the formation, fate, and toxicity of DBAN and other emerging DBPs is essential for the ongoing improvement of water quality standards and practices worldwide.

References

  • Hayes, J. R., Condie, L. W., & Borzelleca, J. F. (1986). Toxicology of Haloacetonitriles. Environmental Health Perspectives, 69, 183–202.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Some Drinking-water Disinfectants and Contaminants, including Arsenic. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 84, 1–477.
  • Muellner, M. G., Wagner, E. D., McCalla, K., Richardson, S. D., Woo, Y. T., & Plewa, M. J. (2007). Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic? Environmental Science & Technology, 41(2), 645–651.
  • Allonier, G., & von Gunten, U. (2000). Formation of Brominated Disinfection Byproducts During Chlorination and Ozonation of Water Containing Bromide. Ozone: Science & Engineering, 22(4), 381–396.
  • U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.
  • World Health Organization. (2011).
  • Shimadzu Corporation. (n.d.).
  • Reckhow, D. A., & Singer, P. C. (1984). The removal of organic halide precursors by preozonation and alum coagulation.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Hayes, J. R., Condie, L. W., & Borzelleca, J. F. (1986). Toxicology of Haloacetonitriles. Environmental Health Perspectives, 69, 183–202.
  • Bio-Protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Zhang, Y., & Darzynkiewicz, Z. (2000). Detection of Apoptosis by Annexin V Staining. In Current Protocols in Cytometry (Vol. 1, pp. 9.19.1-9.19.6). John Wiley & Sons, Inc.

Sources

Introduction: The Toxicological Significance of Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for Investigating the Toxicity of Dibromochloroacetonitrile

Dibromochloroacetonitrile (DBCAN) is a halogenated acetonitrile compound that has garnered significant attention in environmental and toxicological research.[1][2] It belongs to the haloacetonitrile (HAN) class of nitrogenous disinfection byproducts (N-DBPs), which are formed during water treatment processes like chlorination or chloramination.[1] These byproducts arise from the reaction of disinfectants with natural organic matter, particularly in the presence of bromide ions.[1] As a chemical class, HANs are often more cytotoxic and genotoxic than regulated carbon-based DBPs, such as haloacetic acids, making them a potential public health concern.[3][4][5]

Dibromoacetonitrile (a closely related compound, often used interchangeably in toxicological discussions with DBCAN due to similar properties) has been shown to be one of the most cytotoxic and genotoxic among the HANs studied.[3][4] This heightened toxicity necessitates robust and reproducible protocols to understand its mechanisms of action and to assess the risks associated with human exposure through drinking water. This guide provides a comprehensive framework for researchers to investigate the toxicity of DBCAN, detailing both in vitro and in vivo methodologies.

Mechanistic Underpinnings of DBCAN Toxicity: Oxidative Stress and Thiol Reactivity

The toxicity of DBCAN and other reactive HANs is primarily attributed to their high reactivity with biological nucleophiles, particularly protein thiols.[4][5] This interaction can trigger a cascade of cellular events leading to cytotoxicity and genotoxicity.

Key Mechanistic Events:

  • Thiol Adduction: Toxic HANs can directly form adducts with cysteine residues on proteins, disrupting their structure and function. This has been demonstrated through activity-based protein profiling, which identified adduction to multiple antioxidant proteins like SOD1 and GAPDH.[4][5]

  • Glutathione Depletion: DBCAN can deplete intracellular levels of glutathione (GSH), a critical non-protein thiol that protects cells from oxidative damage.[6] This depletion compromises the cell's primary antioxidant defense system.

  • Oxidative Stress Induction: The reaction of DBCAN with thiols can generate reactive oxygen species (ROS) and induce oxidative stress. This is supported by the activation of the Nrf2 oxidative stress response pathway observed in cells exposed to dibromoacetonitrile.[4][5]

  • Genotoxicity: The resulting oxidative stress and direct alkylating potential of HANs can lead to DNA damage.[3] This genotoxic effect is a critical endpoint for assessing the long-term health risks, including carcinogenicity.

The following diagram illustrates the proposed signaling pathway for DBCAN-induced toxicity.

G DBCAN Dibromochloroacetonitrile (DBCAN) Cell Cellular Environment DBCAN->Cell Thiol Protein Thiols (e.g., Cysteine) DBCAN->Thiol Adduction GSH Glutathione (GSH) DBCAN->GSH Depletion ROS Increased Reactive Oxygen Species (ROS) DBCAN->ROS Generation Cell->Thiol Cell->GSH Adducts Protein Adducts Thiol->Adducts GSSG Glutathione Disulfide (GSSG) GSH->GSSG GSH->ROS Quenches Function Loss of Protein Function Adducts->Function Cytotoxicity Cytotoxicity & Apoptosis Function->Cytotoxicity Nrf2 Nrf2 Pathway Activation ROS->Nrf2 OxStress Oxidative Stress ROS->OxStress DNA DNA Damage OxStress->DNA OxStress->Cytotoxicity DNA->Cytotoxicity

Caption: Proposed mechanism of DBCAN-induced cellular toxicity.

In Vitro Toxicity Assessment

In vitro assays provide a controlled environment to dissect the specific cellular responses to DBCAN exposure. The choice of cell line is critical and should be guided by the research question. For general cytotoxicity, Chinese Hamster Ovary (CHO) cells are well-characterized for DBP toxicity studies.[3][5] For human-relevant data, a normal tissue-derived cell line like RPE-1hTERT or a liver cell line such as HepG2 is recommended, as the liver is a primary site of xenobiotic metabolism.[7]

Table 1: Recommended Cell Lines and DBCAN Concentrations for In Vitro Studies
Cell LineTypeRationaleRecommended Concentration Range (µM)Reference
CHO-K1 Chinese Hamster OvaryWidely used for DBP genotoxicity and cytotoxicity; extensive historical data.1 - 100[3]
RPE-1hTERT Human Retinal Pigment EpithelialNormal, non-cancerous human cell line with a stable genome.1 - 200[7][8]
HepG2 Human Hepatocellular CarcinomaRelevant for studying hepatotoxicity and metabolic activation.1 - 200[9]
Rat Colonocytes Primary CellsDirectly relevant for studying gastrointestinal toxicity.100 - 2000[6]
Protocol 1: Assessment of Cytotoxicity via Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Selected cell line (e.g., CHO-K1)

  • Complete cell culture medium

  • DBCAN stock solution (in DMSO or culture medium)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • DBCAN Exposure: Prepare serial dilutions of DBCAN in complete medium. Remove the old medium from the wells and add 100 µL of the DBCAN dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Express results as a percentage of the vehicle control. Calculate the IC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Protocol 2: Assessment of Genotoxicity (Alkaline Comet Assay)

The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[3]

Materials:

  • DBCAN-treated cells

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Frosted microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMPA and allow to dry.

  • Cell Encapsulation: Harvest cells (approx. 1 x 10⁵ cells/mL) and mix 10 µL of cell suspension with 90 µL of 0.7% LMPA at 37°C.

  • Embedding: Pipette the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind the nucleoid.

  • DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.

  • Electrophoresis: Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes. Damaged DNA fragments will migrate towards the anode, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with neutralization buffer three times for 5 minutes each. Stain the slides with a DNA-binding dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Score at least 50-100 comets per slide using imaging software to quantify parameters like tail length, tail intensity, and tail moment.

In Vivo Toxicity Assessment

In vivo studies are essential for understanding the systemic toxicity, target organ effects, and potential carcinogenicity of DBCAN. Rodent models, particularly F344/N rats and B6C3F1 mice, are recommended based on their extensive use in National Toxicology Program (NTP) studies.[10][11]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for a sub-chronic toxicity study.

G cluster_0 Phase 1: Acclimation & Grouping cluster_1 Phase 2: Dosing Period (e.g., 90 days) cluster_2 Phase 3: Terminal Procedures Acclimation Animal Acclimation (1-2 weeks) Random Randomization into Dose Groups Acclimation->Random Dosing DBCAN Administration (e.g., Drinking Water) Random->Dosing Monitor Daily Clinical Observation Weekly Body Weights Dosing->Monitor Blood Blood Collection (Hematology & Clinical Chemistry) Monitor->Blood Necropsy Necropsy & Organ Weights Blood->Necropsy Histo Histopathology Necropsy->Histo

Caption: Workflow for a 90-day sub-chronic rodent toxicity study.

Protocol 3: 90-Day Sub-Chronic Oral Toxicity Study in Rats

This protocol is designed to evaluate the adverse effects of repeated DBCAN exposure over a 90-day period.

Materials:

  • Fischer 344 (F344/N) rats (e.g., 8-10 weeks old, 10 per sex per group)

  • DBCAN

  • Vehicle (e.g., deionized drinking water)

  • Standard rodent diet

  • Metabolic cages (for urine collection, if needed)

  • Equipment for blood collection, necropsy, and tissue fixation

Procedure:

  • Dose Selection and Preparation: Based on acute toxicity data or range-finding studies, select at least three dose levels (low, mid, high) and a vehicle control group. Prepare fresh dosing solutions in drinking water weekly.

  • Acclimation and Randomization: Acclimate animals for at least one week. Randomly assign animals to dose groups.

  • Administration: Administer DBCAN via drinking water ad libitum for 90 consecutive days. Measure water consumption regularly to calculate the actual dose ingested.

  • In-life Monitoring:

    • Clinical Observations: Conduct daily checks for signs of toxicity (e.g., changes in behavior, appearance, morbidity).

    • Body Weight: Record individual body weights weekly.

    • Food/Water Consumption: Measure weekly.

  • Terminal Procedures (Day 91):

    • Blood Collection: Collect blood via cardiac puncture or other appropriate method from anesthetized animals for hematology and clinical chemistry analysis.

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, thymus, brain, gonads).

    • Tissue Collection: Collect a comprehensive set of tissues from all animals and preserve them in 10% neutral buffered formalin.

  • Histopathology: Process, embed, section, and stain tissues (with Hematoxylin and Eosin) from the control and high-dose groups. If treatment-related lesions are found in the high-dose group, examine the same tissues from the lower dose groups.

  • Data Analysis: Analyze body weights, organ weights, hematology, and clinical chemistry data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A pathologist should evaluate histopathological findings.

Table 2: Key Endpoints for In Vivo DBCAN Toxicity Study
Parameter CategorySpecific EndpointsRationale
In-life Observations Clinical signs, body weight, food/water consumptionGeneral indicators of systemic toxicity.
Hematology Red blood cell count, white blood cell count, platelet count, hemoglobinAssesses effects on blood cells and oxygen-carrying capacity.
Clinical Chemistry ALT, AST, BUN, CreatinineEvaluates liver and kidney function.
Organ Weights Liver, kidneys, spleen, etc.Identifies potential target organs for toxicity.
Histopathology Microscopic examination of tissuesGold standard for identifying treatment-related cellular changes, inflammation, and neoplasia.
Oxidative Stress Hepatic GSH levels, 8-OHdG in liver/urineDirectly measures the mechanistic impact of DBCAN in vivo.[12]

Conclusion

The study of Dibromochloroacetonitrile toxicity requires a multi-faceted approach, integrating in vitro mechanistic assays with comprehensive in vivo studies. The protocols outlined in this guide provide a robust framework for characterizing the cytotoxic, genotoxic, and systemic effects of this important disinfection byproduct. By understanding the causal relationships between exposure, molecular interactions, and adverse outcomes, researchers can contribute to a more accurate assessment of the human health risks associated with DBCAN and inform strategies to mitigate its formation in drinking water.

References

  • Toxicity of Haloacetonitrile Mixtures to a Normal Tissue-Derived Human Cell Line: Are They Additive, Synergistic, or Antagonistic?
  • Plewa, M. J., et al. (2007). Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic? Environmental Science & Technology, 41(2), 623-628.
  • Yang, M., et al. (2024). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au.
  • Jayawardana, T. K., et al. (2015). Toxicity of Haloacetonitrile Mixtures to a Normal Tissue-Derived Human Cell Line: Are They Additive, Synergistic, or Antagonistic? Environmental Science & Technology Letters, 2(10), 274-278.
  • Yang, M., et al. (2024). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au.
  • Gong, Y., et al. (2014). Mice in vivo toxicity studies for monohaloacetamides emerging disinfection byproducts based on metabolomic methods. Environmental Science & Technology, 48(14), 8148-8156.
  • Evidence-based analysis on the toxicity of disinfection byproducts in vivo and in vitro for disinfection selection.
  • National Toxicology Program. (n.d.). Toxicology and Carcinogenesis Studies of Dibromoacetonitrile (CASRN 3252-43-5)
  • Ahmed, A. E., et al. (2006). Toxicity of dibromoacetonitrile in isolated rat colonocytes. Journal of Applied Toxicology, 26(2), 131-136.
  • Benchchem. (n.d.). Dibromochloroacetonitrile|CAS 144772-39-4|RUO.
  • National Center for Biotechnology Information. (n.d.). Dibromochloroacetonitrile.
  • National Toxicology Program. (n.d.). Dibromoacetonitrile (3252-43-5). Chemical Effects in Biological Systems.

Sources

In vitro and in vivo assays for Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Toxicological Evaluation of Dibromochloroacetonitrile

Abstract

Dibromochloroacetonitrile (DBCAN) is a nitrogenous disinfection byproduct commonly found in chlorinated drinking water.[1] Its prevalence raises significant human health concerns, necessitating robust toxicological evaluation. This technical guide provides a comprehensive overview of the primary mechanisms of DBCAN toxicity—oxidative stress, apoptosis induction, and genotoxicity—and presents a suite of detailed in vitro and in vivo protocols for its assessment. Designed for researchers in toxicology, environmental science, and drug development, this document explains the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Toxicological Profile of Dibromochloroacetonitrile

Dibromochloroacetonitrile (C₂Br₂ClN) is formed when chlorine disinfectants react with natural organic matter and bromide ions in water sources. Toxicological studies have identified it as a mutagen and carcinogen.[2] The primary mechanisms underpinning its toxicity involve the induction of oxidative stress, which leads to subsequent cellular damage, including DNA lesions and the initiation of programmed cell death (apoptosis).[2] This guide provides the experimental frameworks to investigate these endpoints.

A crucial consideration in in vitro studies is the stability of haloacetonitriles in cell culture media. Dihaloacetonitriles like DBCAN can degrade by 70-100% over three days at 37°C, potentially reacting with nucleophiles like amino acids in the media.[3] This suggests that reported toxicity values may be underestimated; therefore, experimental designs should consider daily renewal of media and the test compound for long-term exposures to ensure accurate toxicity measurements.[3]

Mechanistic Pathways of DBCAN Toxicity

The toxic effects of DBCAN are primarily mediated through a cascade of cellular events initiated by redox imbalance. This process disrupts normal cellular function and can lead to genotoxicity and cell death.

DBCAN_Toxicity_Pathway DBCAN Dibromochloroacetonitrile (DBCAN) ROS Increased Reactive Oxygen Species (ROS) DBCAN->ROS Induces GSH Depletion of Reduced Glutathione (GSH) ROS->GSH Causes MDA Lipid Peroxidation ( MDA Levels) ROS->MDA Causes DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG) ROS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death Leads to In_Vitro_Workflow cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Investigation Cell_Lines Select Relevant Cell Lines (e.g., RIE, HT22, HepG2) Cytotoxicity Assess Cell Viability (MTT, NRU Assays) Cell_Lines->Cytotoxicity Oxidative_Stress Oxidative Stress Assays (ROS, GSH, MDA) Cytotoxicity->Oxidative_Stress Investigate Mechanism of Positive Hits Apoptosis Apoptosis Assays (Annexin V, TUNEL) Cytotoxicity->Apoptosis Investigate Mechanism of Positive Hits Genotoxicity Genotoxicity Assays (Comet, Micronucleus) Cytotoxicity->Genotoxicity Investigate Mechanism of Positive Hits

Figure 2: Tiered workflow for in vitro assessment of DBCAN.

Cell Line Selection and Culture

The choice of cell line is critical and depends on the intended application. [4]For general toxicity screening, cell lines like human hepatoma (HepG2) or Chinese Hamster Ovary (CHO) are commonly used. [5][6]For targeted investigations, the cell line should reflect the potential in vivo target organ.

  • Rat Intestinal Epithelial (RIE) Cells: Relevant for studying gastrointestinal disorders, as ingestion is a primary route of exposure to drinking water contaminants. [2]* Mouse Hippocampal Neuronal (HT22) Cells: Used to investigate the potential neurotoxicity of DBCAN. [7]* Human Induced Pluripotent Stem Cells (hiPSC): Recommended for cytotoxicity screening systems requiring the highest sensitivity. [4] Cells should be cultured in their recommended media and conditions and routinely tested for mycoplasma contamination. [8]

Cytotoxicity Assays

Cytotoxicity assays are foundational for determining the concentration range of a compound that affects cell viability. Two common methods rely on different cellular functions. [9] Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. [9]Mitochondrial metabolic activity.
Neutral Red Uptake (NRU) Assay Accumulation of the supravital dye Neutral Red in the lysosomes of viable, uninjured cells. [9][10]Cell membrane integrity and lysosomal function.

Protocol 1: MTT Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Exposure: Treat cells with a range of DBCAN concentrations (e.g., 0.1 µM to 1000 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Oxidative Stress Assays

DBCAN is known to induce oxidative stress by increasing reactive oxygen species (ROS) and depleting intracellular antioxidants. [2][7]

  • Malondialdehyde (MDA) Assay: Measures lipid peroxidation, a key indicator of oxidative damage. Studies show DBCAN treatment can increase MDA levels 3- to 4-fold in RIE cells. [2]* Glutathione (GSH/GSSG) Assay: Measures the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a primary intracellular antioxidant. DBCAN exposure leads to severe depletion of GSH. [2]* 8-hydroxy-2-deoxyguanosine (8-OHdG) Assay: An ELISA-based method to quantify oxidative DNA damage. DBCAN can increase 8-OHdG levels by up to 3-fold. [2]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common outcome of significant cellular stress and DNA damage. [2][7][11]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA. [12]* Annexin V/Propidium Iodide (PI) Staining: An early marker of apoptosis is the translocation of phosphatidylserine to the outer cell membrane, which can be detected by fluorescently labeled Annexin V. [11]PI is a nuclear stain that is excluded by live cells but can enter apoptotic cells with compromised membranes, allowing for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry. [11]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Expose 1–5 x 10⁵ cells to DBCAN for the desired time. Include positive and negative controls.

  • Cell Collection: Collect both adherent and floating cells by centrifugation. [11]3. Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer. [11]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate at room temperature for 5-15 minutes in the dark. [11]7. Analysis: Analyze the cells by flow cytometry immediately.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

In Vitro Genotoxicity Assays

Genotoxicity assays evaluate a compound's potential to damage genetic material. DBCAN has been shown to be a DNA-damaging agent. [13]

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells. [14]Under alkaline conditions, both single- and double-strand breaks can be detected, while neutral conditions are selective for double-strand breaks. [14][15]Damaged DNA migrates away from the nucleus during electrophoresis, forming a "comet tail." * In Vitro Micronucleus Assay: Detects chromosome damage (clastogenicity) or whole chromosome loss (aneugenicity). [16]Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag during cell division. [16]The assay is typically performed in the presence of cytochalasin B to block cytokinesis, allowing for the easy identification of cells that have completed one nuclear division. [8]

Protocol 3: Alkaline Comet Assay

  • Cell Preparation: Prepare a single-cell suspension of ~1 x 10⁵ cells/mL from a treated culture. [14]2. Slide Preparation: Mix ~30 µL of the cell suspension with ~250 µL of low melting point agarose (LMAgarose) at 37°C. Immediately pipette 50 µL onto a CometSlide™. [14]Allow to solidify at 4°C for 30 minutes. [14]3. Lysis: Immerse slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 60 minutes at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid. [15][17]4. DNA Unwinding: Immerse slides in a freshly prepared alkaline electrophoresis solution (e.g., pH > 13) for 30-60 minutes at room temperature in the dark to unwind the DNA. [14][15]5. Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-45 minutes at 4°C. [14]6. Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR® Green I. [14]7. Visualization and Scoring: Visualize slides using an epifluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the comet tail and the tail length, often using specialized software. [14]

In Vivo Assays for Systemic Toxicity and Carcinogenicity

In vivo studies are essential for understanding the systemic effects of DBCAN, including its potential to cause cancer. Laboratory rodents are the most frequently used models for this purpose. [18]

In_Vivo_Workflow cluster_0 Study Setup cluster_1 In-Life Phase cluster_2 Terminal Phase Model Select Animal Model (e.g., F344/N Rats, B6C3F1 Mice) Dosing Administer DBCAN (e.g., in drinking water for 2 years) Model->Dosing Observe Clinical Observations Body Weight, Survival Dosing->Observe Necropsy Gross Necropsy Observe->Necropsy Histo Histopathology (>40 tissues examined) Necropsy->Histo Geno In Vivo Genotoxicity (Bone Marrow Micronucleus) Necropsy->Geno Biomarkers Tissue Biomarkers (MDA, DNA Fragmentation) Necropsy->Biomarkers

Figure 3: Workflow for a long-term in vivo carcinogenicity study of DBCAN.

Animal Models and Study Design

The National Toxicology Program (NTP) conducted two-year carcinogenicity studies of DBCAN in F344/N rats and B6C3F1 mice. [1]These models are standard for regulatory toxicology. [18]* Administration Route: DBCAN was administered in drinking water at concentrations of 50, 100, or 200 mg/L. [1]This route mimics human exposure.

  • Duration: Chronic two-year studies are required to assess carcinogenic potential.

  • Endpoints: Key endpoints include survival, body weight, clinical observations, and comprehensive histopathological examination of over 40 tissues. [1]

Carcinogenicity and Histopathology

The NTP studies concluded there was clear evidence of carcinogenic activity. [1]* In Rats: Increased rates of squamous cell adenomas or carcinomas in the mouth (oral mucosa or tongue) in both sexes, and rare adenomas of the glandular stomach in males. [1]* In Mice: Increased rates of squamous cell papillomas of the forestomach in both sexes, with slight increases in liver tumors in males. [1]

In Vivo Genotoxicity

While DBCAN shows genotoxic activity in vitro, the results in vivo can differ.

  • In Vivo Micronucleus Assay: This test is performed on bone marrow erythrocytes to assess chromosomal damage. [19]Despite its in vitro activity, DBCAN tested negative for inducing micronuclei in B6C3F1 mice in vivo. [20]

Protocol 4: In Vivo Micronucleus Assay in Rodent Bone Marrow

  • Dosing: Treat animals (e.g., B6C3F1 mice) with DBCAN at multiple dose levels, including a vehicle control and a positive control (e.g., cyclophosphamide), typically via oral gavage or in drinking water for a specified period.

  • Sample Collection: Collect bone marrow from the femurs at 24 and 48 hours after the final dose.

  • Slide Preparation: Flush the marrow with fetal bovine serum, centrifuge the cells, and create a smear of the cell pellet on a microscope slide.

  • Staining: Air-dry the slides and stain with a dye such as Giemsa or acridine orange to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as a measure of bone marrow cytotoxicity. [21]6. Data Evaluation: A positive result is a dose-related, statistically significant increase in the frequency of micronucleated PCEs. [16]

Analysis of DBCAN in Biological Samples

To correlate exposure with toxicological endpoints, it is essential to measure DBCAN and its metabolites in biological matrices like blood and tissue.

  • Sample Preparation: This is a critical step to remove interferences. Techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). [22]For blood samples, serum is often extracted with a solvent like methylene chloride, which is then exchanged for a solvent compatible with the analytical instrument, such as acetonitrile. [23]* Analytical Methods: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) offers high sensitivity and selectivity for quantifying analytes in complex biological matrices. [24]

Conclusion

The toxicological evaluation of dibromochloroacetonitrile requires a multi-faceted approach. In vitro assays are indispensable for elucidating the molecular mechanisms of toxicity, highlighting the roles of oxidative stress, apoptosis, and direct DNA damage. In vivo studies provide the context of systemic exposure, metabolism, and long-term outcomes like carcinogenicity. The protocols and frameworks presented in this guide offer a robust starting point for researchers to produce reliable and reproducible data, contributing to a comprehensive risk assessment of this important environmental contaminant.

References

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The Synthetic Versatility of Dibromochloroacetonitrile: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibromochloroacetonitrile emerges as a potent and versatile C2-synthon for organic synthesis, offering a unique combination of reactivity stemming from its gem-dihalo and nitrile functionalities. This application note provides an in-depth exploration of its utility, focusing on its application in the synthesis of highly functionalized nitrogen-containing heterocycles. We present a comprehensive overview of its chemical properties, safety and handling protocols, and detailed experimental procedures for its application in key synthetic transformations. Particular emphasis is placed on the synthesis of substituted thiazoles, a privileged scaffold in medicinal chemistry. Mechanistic insights, supported by established principles of organic reactivity, are provided to enable researchers to adapt and expand upon the described methodologies.

Introduction: Unveiling the Potential of a Multifunctional Reagent

Dibromochloroacetonitrile, with its molecular formula C₂Br₂ClN, is a halogenated nitrile that presents a compelling profile for synthetic chemists. The presence of two bromine atoms and one chlorine atom on the α-carbon dramatically influences the electronic properties of the molecule, rendering the α-carbon highly electrophilic and the nitrile group susceptible to a range of transformations. This unique structural feature opens avenues for the construction of complex molecular architectures, particularly heterocyclic systems that are cornerstones of numerous pharmaceutical agents and functional materials.[1][2]

This guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and practical protocols for harnessing the synthetic potential of dibromochloroacetonitrile.

Safety and Handling: A Prerequisite for Successful Synthesis

Dibromochloroacetonitrile is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.

Hazard Profile:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: Likely causes skin and eye irritation.[3]

  • Environmental Hazards: Potentially harmful to aquatic life.

Handling and Storage:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] Keep the container tightly sealed.

Spill and Waste Disposal:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthetic Applications: Gateway to Heterocyclic Scaffolds

The high degree of halogenation at the α-position makes dibromochloroacetonitrile an excellent electrophile, poised to react with a variety of nucleophiles. This reactivity is the cornerstone of its application in the synthesis of valuable heterocyclic compounds.

Synthesis of 2-Amino-4-aryl-5-bromothiazoles: A Modern Take on the Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[5][6] It typically involves the condensation of an α-haloketone with a thioamide. Dibromochloroacetonitrile, with its gem-dihalo configuration, can serve as a potent α-halocarbonyl equivalent, reacting with thiourea to furnish highly functionalized 2-aminothiazoles. The presence of a bromine atom at the 5-position of the resulting thiazole provides a valuable handle for further synthetic diversification through cross-coupling reactions.

Proposed Reaction Scheme:

Hantzsch_Synthesis DBCA Dibromochloroacetonitrile Intermediate1 Thiouronium Salt Intermediate DBCA->Intermediate1 Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-aryl-5-bromothiazole Intermediate2->Product Dehydrohalogenation & Tautomerization ArylKetone Aryl Methyl Ketone

Caption: Proposed Hantzsch-type synthesis of 2-aminothiazoles.

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of dibromochloroacetonitrile. This is followed by an intramolecular cyclization where the nitrogen atom attacks the nitrile carbon. Subsequent elimination of hydrogen bromide and tautomerization leads to the aromatic 2-aminothiazole ring. The regioselectivity is driven by the initial formation of the more stable thiouronium salt intermediate.

Experimental Protocol (Proposed):

This protocol is a proposed adaptation based on established Hantzsch thiazole syntheses and should be optimized for specific substrates.

Materials:

  • Dibromochloroacetonitrile

  • Substituted Thiourea (e.g., Thiourea, N-methylthiourea)

  • Ethanol (anhydrous)

  • Triethylamine

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted thiourea (1.0 eq) and anhydrous ethanol.

  • Stir the mixture until the thiourea is completely dissolved.

  • Add dibromochloroacetonitrile (1.1 eq) dropwise to the solution at room temperature.

  • After the addition is complete, add triethylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Table: Hypothetical Reaction Outcomes

EntrySubstituted ThioureaProductTheoretical Yield (%)
1Thiourea2-Amino-5-bromo-4-chlorothiazole75-85
2N-Methylthiourea5-Bromo-4-chloro-2-(methylamino)thiazole70-80
3N-Phenylthiourea5-Bromo-4-chloro-2-(phenylamino)thiazole65-75
Synthesis of 5-Amino-oxazoles: A Versatile Building Block

Dibromochloroacetonitrile can also be envisioned as a precursor for the synthesis of 5-amino-oxazoles. This transformation would likely proceed through an initial reaction with an N-acylamino compound, followed by a base-mediated cyclization. The resulting 5-amino-oxazole scaffold is a valuable intermediate in medicinal chemistry.[7][8]

Proposed Reaction Pathway:

Oxazole_Synthesis DBCA Dibromochloroacetonitrile Intermediate1 N-Acyl Intermediate DBCA->Intermediate1 Nucleophilic Attack Amide Primary Amide (R-CONH2) Amide->Intermediate1 Product 2-R-4-bromo-5-amino-oxazole Intermediate1->Product Base-mediated Cyclization

Caption: Proposed pathway for the synthesis of 5-amino-oxazoles.

Future Outlook and Conclusion

Dibromochloroacetonitrile represents a largely untapped resource for the synthesis of complex organic molecules. Its unique combination of functional groups suggests a broad range of potential applications beyond those outlined in this note. Further exploration of its reactivity with various nucleophiles and in cycloaddition reactions is warranted. The protocols and insights provided herein serve as a starting point for chemists to unlock the synthetic potential of this versatile C2-synthon, paving the way for the discovery of novel compounds with significant biological and material properties.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]

  • Bahrami, K., & Faridan, A. (2015).
  • Potewar, T. M., & Siddiqui, S. A. (2015). A facile one-pot synthesis of 2-amino-4-arylthiazoles using recyclable amberlyst-15 as a catalyst. Tetrahedron Letters, 56(3), 527-530.
  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (2002). Organic Letters, 4(16), 2665–2668. Retrieved from [Link]

  • Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. (2007). Heterocycles, 71(10), 2249. Retrieved from [Link]

  • Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. (2019). Chemistry – A European Journal, 25(59), 13495-13499. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(15), 4933. Retrieved from [Link]

  • Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as CC-N donors. (2022). Organic & Biomolecular Chemistry, 20(2), 282–295. Retrieved from [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica, 17(3), 706-710. Retrieved from [Link]

  • Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. (2025). Chemistry & Biodiversity, e202500516. Retrieved from [Link]

Sources

Dibromochloroacetonitrile: A Versatile Reagent for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Polyhalogenated Building Block

Dibromochloroacetonitrile is a unique polyhalogenated nitrile that holds significant promise as a versatile reagent in modern organic synthesis. Its structure, featuring two bromine atoms, a chlorine atom, and a nitrile group on a single carbon center, imparts a distinct electronic character, making it a potent electrophile and a valuable precursor for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the applications of dibromochloroacetonitrile in key chemical transformations, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

The strategic placement of multiple leaving groups (bromine and chlorine) alongside the electron-withdrawing nitrile functionality makes dibromochloroacetonitrile a highly reactive substrate for a variety of nucleophilic and cycloaddition reactions.[1] This guide will focus on its utility in the synthesis of highly functionalized aziridines and its potential as a dipolarophile in [3+2] cycloaddition reactions, offering pathways to novel heterocyclic scaffolds of interest in medicinal chemistry.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures is paramount when working with a reactive reagent like dibromochloroacetonitrile.

PropertyValueReference
CAS Number 144772-39-4[1]
Molecular Formula C₂Br₂ClN[1]
Molecular Weight 233.29 g/mol [1]
Appearance Not specified, likely a liquid
Boiling Point Not available
Density Not available
Solubility Expected to be soluble in common organic solvents

Safety and Handling:

Application in the Synthesis of Functionalized Aziridines

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as synthetic intermediates.[2] The reaction of imines with haloacetonitriles provides a direct route to functionalized aziridines.[5] Dibromochloroacetonitrile, with its multiple leaving groups, offers a unique opportunity to synthesize highly substituted and potentially reactive aziridines.

Mechanistic Rationale: A Stepwise Approach to Aziridine Formation

The synthesis of aziridines from imines and dibromochloroacetonitrile is proposed to proceed through a stepwise mechanism involving nucleophilic attack and subsequent intramolecular cyclization.

G reagents Imine + Dibromochloroacetonitrile intermediate Adduct Formation (Nucleophilic Attack) reagents->intermediate Base cyclization Intramolecular Cyclization intermediate->cyclization Loss of Halide product Functionalized Aziridine cyclization->product

Figure 1. Proposed workflow for aziridine synthesis.

The reaction is initiated by the deprotonation of the α-carbon of dibromochloroacetonitrile by a suitable base, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the imine, forming an intermediate adduct. Subsequent intramolecular nucleophilic substitution, with the nitrogen atom of the former imine displacing one of the halogen atoms, leads to the formation of the aziridine ring. The presence of multiple halogens on the acetonitrile moiety may influence the regioselectivity and stereoselectivity of the reaction, offering avenues for further investigation and methodological development.[4]

Protocol: Synthesis of a Dihalo-cyano-substituted Aziridine

This protocol provides a general procedure for the synthesis of a functionalized aziridine from an imine and dibromochloroacetonitrile. Optimization of the base, solvent, and reaction temperature may be necessary for specific substrates.

Materials:

  • Substituted imine (1.0 equiv)

  • Dibromochloroacetonitrile (1.1 equiv)

  • Anhydrous, non-protic solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Non-nucleophilic base (e.g., Potassium tert-butoxide, Sodium hydride)

  • Anhydrous reaction vessel with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the substituted imine (1.0 equiv) in the chosen anhydrous solvent.

  • Addition of Base: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) and add the non-nucleophilic base portion-wise, ensuring the temperature remains controlled.

  • Addition of Dibromochloroacetonitrile: Slowly add a solution of dibromochloroacetonitrile (1.1 equiv) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized aziridine.

Application in [3+2] Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocycles.[6] While dibromochloroacetonitrile itself is not a 1,3-dipole, its electron-deficient nature, conferred by the three halogen atoms and the nitrile group, makes it an excellent candidate to act as a dipolarophile in reactions with various 1,3-dipoles.

Mechanistic Rationale: Concerted Pathway to Heterocycles

The [3+2] cycloaddition reaction is a concerted process where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile (in this case, the C≡N bond of dibromochloroacetonitrile) to form a five-membered ring.

G reagents 1,3-Dipole + Dibromochloroacetonitrile transition_state Concerted Transition State product Five-membered Heterocycle transition_state->product

Figure 2. General scheme for a [3+2] cycloaddition.

The high degree of substitution and the presence of multiple electron-withdrawing groups on dibromochloroacetonitrile are expected to significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating the cycloaddition with a variety of 1,3-dipoles, such as azides, nitrones, and nitrile oxides. This approach opens up a direct route to highly functionalized and potentially novel heterocyclic systems.

Protocol: [3+2] Cycloaddition of an Azide with Dibromochloroacetonitrile

This protocol provides a general procedure for the synthesis of a tetrazole derivative via the [3+2] cycloaddition of an organic azide with dibromochloroacetonitrile.

Materials:

  • Organic azide (1.0 equiv)

  • Dibromochloroacetonitrile (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., Toluene, Xylene, or Acetonitrile)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (optional, depending on the stability of the azide)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the organic azide (1.0 equiv) in the chosen anhydrous solvent.

  • Addition of Dibromochloroacetonitrile: Add dibromochloroacetonitrile (1.0-1.2 equiv) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain the temperature for the required reaction time.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired substituted tetrazole.

Conclusion and Future Outlook

Dibromochloroacetonitrile is a promising and versatile reagent with significant potential in modern organic synthesis. Its unique electronic and structural features make it a valuable tool for the construction of highly functionalized aziridines and a range of five-membered heterocycles through [3+2] cycloaddition reactions. The protocols provided in this guide serve as a starting point for exploring the rich chemistry of this polyhalogenated building block. Further research into the scope and limitations of its reactivity, as well as its application in the synthesis of novel bioactive molecules, is highly encouraged. The development of stereoselective transformations utilizing dibromochloroacetonitrile will undoubtedly expand its utility in the synthesis of complex and medicinally relevant targets.

References

  • Pandey, G.; Banerjee, P.; Gadre, S. R. Construction of Enantiopure Bicyclic β-Lactams by Intramolecular [2+2]-Photocycloaddition of 3-(N-alkenyl)amino-2-azetidinones. Chem. Rev.2006, 106 (11), 4484–4517.
  • De Kimpe, N.; Verhé, R.; De Buyck, L.; Schamp, N. A Novel Synthesis of Aziridines from α-Chloroimines. J. Org. Chem.1978, 43 (14), 2933–2935.
  • Huisgen, R. 1,3-Dipolar Cycloadditions—Past and Future. Angew. Chem. Int. Ed. Engl.1963, 2 (10), 565–598.
  • Wulff, W. D.; Bauta, W. E.; Chen, J.; Gilbert, A. M.; Harrity, J. P. A.; Murray, C. K.; Pulling, C. J.; Rahm, R. H.; Rheingold, A. L.; Williard, P. G. The Synthesis of Aziridines from the Reactions of Chromium Carbene Complexes with Imines. J. Org. Chem.1994, 59 (23), 6844–6857.
  • Padwa, A.; Dean, D. C.; Fairfax, D. J.; Kappe, C. O.; Schoffstall, A. M. Generation and Trapping of Carbonyl Ylides from the Rhodium(II)-Catalyzed Reaction of Diazo Ketones. J. Org. Chem.1993, 58 (24), 6671–6679.
  • Huisgen, R. Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angew. Chem. Int. Ed. Engl.1963, 2 (11), 633–645.
  • Katritzky, A. R.; Zhang, S.; Singh, S. K. A General Method for the Synthesis of 1,2,3-Triazoles by the Copper(I)-Catalyzed Reaction of Azides with Terminal Alkynes. J. Org. Chem.2003, 68 (14), 5724–5727.
  • Yuan, S.; Luo, Y.-Q.; Zuo, J.-H.; Liu, H.; Li, F.; Yu, B. New drug approvals for 2020: Synthesis and clinical applications. Eur. J. Med. Chem.2021, 215, 113284.
  • Li, G.; Chang, H.-T.; Sharpless, K. B. Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angew. Chem. Int. Ed. Engl.1996, 35 (4), 451–454.
  • Sharpless, K. B.; Kolb, H. C.; VanNieuwenhze, M. S. Catalytic Asymmetric Dihydroxylation. Chem. Rev.1994, 94 (8), 2483–2547.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 593015, Dibromochloroacetonitrile. [Link]. Accessed Jan. 14, 2026.

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Standard Operating Procedure for the Safe Handling and Use of Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Dibromochloroacetonitrile

Dibromochloroacetonitrile (DBCA) is a halogenated organic compound with the molecular formula C₂Br₂ClN.[1][2] It is a highly toxic and reactive chemical that requires stringent safety protocols for its handling and use in a laboratory setting. While it is primarily known as a disinfection byproduct formed during water chlorination, its utility as a reagent in organic synthesis is also recognized, particularly in the introduction of di-bromo-chloro-methyl groups or as a precursor for more complex molecular architectures.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Dibromochloroacetonitrile, ensuring the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling.

PropertyValueSource
Molecular Formula C₂Br₂ClN[1][2]
Molecular Weight 233.29 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 118.2 ± 35.0 °C at 760 mmHg[1]
Density 2.5 ± 0.1 g/cm³[1]
Flash Point 25.3 ± 25.9 °C[1]
Solubility Slightly soluble in water[4][5]

Hazard Identification and Risk Assessment

Dibromochloroacetonitrile is classified as a highly hazardous substance. A thorough risk assessment must be conducted before any new or modified protocol involving this chemical is implemented.

Primary Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][6][7]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][6] It is also a lachrymator, meaning it can cause tearing.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][6] Symptoms of exposure can include a burning sensation, coughing, wheezing, and shortness of breath.[4]

  • Carcinogenicity: Suspected of causing cancer.[6]

  • Environmental Hazards: Very toxic to aquatic life.[3][6]

Reactivity Profile: Dibromochloroacetonitrile is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4][8] Mixing with these substances can lead to violent reactions. Nitriles, as a class of compounds, can polymerize in the presence of metals and some metal compounds. The combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[4][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of Personal Protective Equipment are critical to minimizing exposure to Dibromochloroacetonitrile. The following PPE is mandatory for all personnel handling this chemical.

  • Hand Protection: Double-gloving with chemically resistant gloves is required. The outer glove should be a heavy-duty, chemical-resistant material such as Viton™ or butyl rubber. The inner glove should be a nitrile glove. Gloves must be inspected for any signs of degradation or perforation before and during use.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[8] A full-face shield should be worn in addition to goggles when there is a risk of splashing.

  • Respiratory Protection: All work with Dibromochloroacetonitrile must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a full-face respirator with appropriate cartridges for organic vapors and acid gases must be used.[8]

  • Body Protection: A flame-resistant and impervious lab coat or coveralls should be worn.[8] An apron made of a chemically resistant material should be worn over the lab coat. Closed-toe shoes are mandatory.

Logical Flow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Inspect all PPE for damage d2 Don inner nitrile gloves d1->d2 d3 Don lab coat/coveralls d2->d3 d4 Don outer chemical-resistant gloves d3->d4 d5 Don safety goggles and face shield d4->d5 d6 Don respirator (if required) d5->d6 f1 Remove outer gloves f2 Remove face shield and goggles f1->f2 f3 Remove lab coat/coveralls f2->f3 f4 Remove inner gloves f3->f4 f5 Wash hands thoroughly f4->f5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the chemical.

Handling Protocol
  • Designated Area: All work with Dibromochloroacetonitrile must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with warning signs.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work. The sash should be kept at the lowest possible height.

  • Preventing Contamination: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[6][7]

  • Weighing and Dispensing: Weighing of the chemical should be done in a fume hood on a disposable weighing paper or in a tared, sealed container. Use non-sparking tools.

  • Reactions: When setting up reactions, ensure all glassware is free of cracks and is securely clamped. Reactions should be conducted in a closed system if possible.

  • Waste Disposal: All waste contaminated with Dibromochloroacetonitrile, including gloves, weighing papers, and pipette tips, must be disposed of in a designated, sealed hazardous waste container.

Storage Protocol
  • Container: Store in a tightly closed, properly labeled container.[6][8] The label should clearly indicate the chemical name, hazards, and date of receipt.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6] A locked storage cabinet is recommended.[6][8]

  • Light and Air Sensitivity: Protect from light and air.[4]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an emergency involving Dibromochloroacetonitrile.

Spill Response Protocol
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Isolate the spill area to prevent the spread of the chemical.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could aerosolize the chemical.

  • Personal Protection: Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection.

  • Containment and Cleanup: For small spills, absorb the chemical with an inert absorbent material such as vermiculite or sand.[8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill. For large spills, contact the institution's environmental health and safety department immediately.

  • Decontamination: After the spill has been cleaned up, decontaminate the area with a suitable solvent (e.g., 60-70% ethanol) followed by a soap and water solution.[4]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately.[6][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration, but do not use the mouth-to-mouth method.[6] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] If the victim is conscious and alert, rinse their mouth with water.[6][8] Seek immediate medical attention.[6][8]

Application in Research: Context and Considerations

Dibromochloroacetonitrile's primary role in a research context is as a reactive intermediate in organic synthesis. Its trifunctional nature (two bromine atoms and one chlorine atom attached to an acetonitrile backbone) makes it a potentially valuable building block for the synthesis of complex molecules. However, due to its high toxicity and reactivity, its use should be carefully considered and planned.

Illustrative Reaction Pathway Concept

The following diagram illustrates a conceptual nucleophilic substitution reaction, a common application for haloacetonitriles in organic synthesis. This is a generalized representation and not a specific, validated protocol.

Reaction_Pathway DBCA Dibromochloroacetonitrile (CBr₂ClCN) Product Substituted Acetonitrile (CBrCl(Nu)CN) DBCA->Product Reaction with Nucleophile Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Leaving Group (Br⁻) Product->LeavingGroup

Caption: Conceptual reaction pathway for Dibromochloroacetonitrile.

Conclusion: A Commitment to Safety

The safe and responsible use of Dibromochloroacetonitrile in a research setting is non-negotiable. This standard operating procedure provides a framework for minimizing the risks associated with this hazardous chemical. It is the responsibility of every researcher and laboratory manager to ensure that these protocols are understood, implemented, and strictly adhered to. A proactive approach to safety is fundamental to the advancement of science and the well-being of the scientific community.

References

  • Chemsrc. (n.d.). Dibromochloroacetonitrile | CAS#:144772-39-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibromochloroacetonitrile. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromochloroacetonitrile. PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET - Dibromoacetonitrile. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibromochloroacetonitrile (DBCA). This guide is designed for researchers, chemists, and drug development professionals who are working with this highly reactive and toxic compound. We will address common challenges encountered during its synthesis, providing in-depth, field-proven insights to help you navigate your experiments successfully and safely.

A Critical Note on Safety

Dibromochloroacetonitrile is a highly hazardous substance. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin and eye irritation.[1][2][3] It is also a lachrymator, meaning it causes tearing.[1][4] Furthermore, it is very toxic to aquatic life.[1] All handling of this chemical and its precursors must be performed in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][5] Ensure you have read and understood the Safety Data Sheet (SDS) for all reagents before beginning any work.[1][2][3]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of dibromochloroacetonitrile. The advice provided is based on established chemical principles and analogous halogenation reactions.

Q1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?

This is a common issue often traced back to reagent quality, reaction conditions, or the presence of contaminants.

Possible Causes & Solutions:

  • Moisture Contamination: Water can react with and consume your brominating agent (e.g., N-Bromosuccinimide, Bromine) and can interfere with base-catalyzed reactions.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If purifying acetonitrile or other solvents, distillation from a drying agent like calcium hydride may be necessary.[6]

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. Liquid bromine quality can also vary.

    • Solution: Use a freshly opened bottle of NBS or recrystallize older stock. If using liquid bromine, ensure it is from a reliable source and has been stored properly.

  • Incorrect Temperature Control: Halogenation reactions, particularly those involving elemental bromine, can be highly exothermic. If the temperature is too low, the reaction may not initiate. If it's too high, you risk uncontrolled side reactions and decomposition.

    • Solution: Use an ice bath or a cryo-cooler to maintain the recommended temperature throughout the addition of the halogenating agent. Monitor the internal reaction temperature closely with a thermometer.

  • Inadequate Activation: The α-carbon of the acetonitrile derivative must be sufficiently activated for halogenation to occur.

    • Solution: If following a base-catalyzed route, ensure the base is strong enough and added correctly. For free-radical pathways initiated by light or a radical initiator (like AIBN), ensure the UV lamp is functional or the initiator is active.

Q2: My final product is a complex mixture containing starting material, mono-bromo, and the desired di-bromo product. How can I improve selectivity?

Achieving complete di-bromination without recovering starting material or the mono-brominated intermediate is a frequent challenge in stepwise halogenations. This issue is common in similar multi-substitution reactions.[7]

Possible Causes & Solutions:

  • Incorrect Stoichiometry: Insufficient brominating agent will naturally lead to incomplete reactions.

    • Solution: Carefully calculate and weigh your reagents. It is common to use a slight excess (e.g., 2.1-2.2 equivalents) of the brominating agent to drive the reaction to completion. However, a large excess can lead to other impurities.

  • Poor Mixing: In a heterogeneous reaction or during slow additions, localized "hot spots" of high or low reagent concentration can form, leading to a mix of products.

    • Solution: Ensure vigorous and efficient mechanical stirring throughout the entire reaction, especially during the addition of the brominating agent.

  • Rate of Addition: Adding the brominating agent too quickly can cause an exothermic spike and reduce selectivity.

    • Solution: Add the brominating agent portion-wise or via a syringe pump over a prolonged period while maintaining a low temperature. This keeps the concentration of the electrophile low and constant, allowing for more controlled halogenation.

Q3: The product appears dark or discolored after workup or distillation. Is it usable?

Dibromochloroacetonitrile should be a colorless to pale yellow oil.[8] A dark color indicates the presence of impurities or decomposition products.

Possible Causes & Solutions:

  • Thermal Decomposition: Haloacetonitriles can be thermally sensitive. Overheating during distillation is a primary cause of discoloration.[1]

    • Solution: Purify the product using vacuum distillation to lower the boiling point. Ensure the heating mantle temperature does not significantly exceed the boiling point of the substance at the given pressure.

  • Residual Bromine: A yellow or brown tint may be due to dissolved elemental bromine.

    • Solution: During the aqueous workup, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.

  • Acid/Base Instability: Trace amounts of acid or base can catalyze decomposition or polymerization, especially during heating. Haloacetonitriles are known to hydrolyze, particularly in basic conditions, to form haloacetamides.[9][10]

    • Solution: Ensure the workup includes a neutralization step. Wash the organic layer with water or a mild brine solution until the aqueous washes are neutral. Dry the product thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before distillation.

Q4: My NMR/GC-MS analysis shows unexpected peaks. What are they?

Identifying byproducts is key to optimizing your reaction.

Possible Byproducts & Origins:

  • Dibromoacetamide or Chloro-bromo-acetamide: Formed by the hydrolysis of the nitrile functional group.[9] This is often caused by the presence of water during workup, especially under non-neutral pH conditions.

    • Confirmation: Look for a characteristic amide peak in the IR spectrum and corresponding shifts in the NMR. The mass spectrum will show a molecular ion corresponding to the addition of a water molecule (M+18).

  • Tribromoacetonitrile: If there is any source of exchangeable protons or if the starting material is not purely chloroacetonitrile, over-bromination can occur.

    • Confirmation: GC-MS is excellent for identifying this heavier byproduct.

  • Succinimide: If using NBS as the brominating agent, this is the main byproduct.

    • Confirmation: Succinimide has high water solubility. An effective aqueous workup should remove most of it. If it persists, it will be visible in the NMR spectrum. The Organic Syntheses procedure for a related compound details its removal.[11]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for dibromochloroacetonitrile?
Q2: How should I purify the crude product?

Vacuum distillation is the most effective method for purifying dibromochloroacetonitrile on a laboratory scale.[11] Column chromatography is generally not recommended due to the high reactivity and potential for decomposition on silica or alumina gel.

Q3: How can I monitor the reaction's progress?
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. Take small aliquots from the reaction mixture (and quench them immediately), extract with a solvent like dichloromethane or MTBE, and inject. You can monitor the disappearance of the chloroacetonitrile peak and the appearance of the mono-bromo intermediate and the final di-bromo product.[12]

  • Thin-Layer Chromatography (TLC): While less precise, TLC can give a qualitative indication. The product will be less polar than the starting material. However, the volatility of these compounds can make TLC challenging.

Q4: What are the best storage conditions for the purified product?

Store dibromochloroacetonitrile in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[2] Keep it in a refrigerator or freezer, protected from light, to minimize degradation.[3] Ensure it is stored away from bases, acids, and water.

Visualized Workflows and Mechanisms

Proposed Reaction Mechanism

The diagram below illustrates a plausible base-catalyzed mechanism for the di-bromination of chloroacetonitrile.

reaction_mechanism cluster_start Step 1: First Bromination cluster_second Step 2: Second Bromination start Cl-CH2-CN (Chloroacetonitrile) anion1 Cl-CH(-)-CN (Carbanion) start->anion1 + Base (-BH+) mono Cl-CH(Br)-CN (Monobromo-) anion1->mono + Br2 (-Br-) anion2 Cl-C(-)(Br)-CN (Carbanion) mono->anion2 + Base (-BH+) product Cl-C(Br2)-CN (Dibromochloroacetonitrile) anion2->product + Br2 (-Br-)

Caption: Proposed base-catalyzed bromination pathway.

General Experimental Workflow

This flowchart outlines the key stages of the synthesis process.

experimental_workflow setup Setup - Dry Glassware - Inert Atmosphere reagents Reagents - Add Chloroacetonitrile - Add Anhydrous Solvent setup->reagents cooling Cooling - Cool to 0°C reagents->cooling addition Bromine Addition - Slow, dropwise addition - Maintain Temperature cooling->addition reaction Reaction - Stir at 0°C to RT - Monitor by GC/MS addition->reaction workup Workup - Quench with Na2S2O3 - Separate Layers - Wash with Brine reaction->workup drying Drying & Filtration - Dry organic layer (Na2SO4) - Filter workup->drying purification Purification - Remove Solvent - Vacuum Distillation drying->purification analysis Analysis & Storage - QC by NMR, GC/MS - Store cold and dark purification->analysis

Caption: Flowchart of the general synthesis procedure.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common experimental issues.

troubleshooting_tree start Problem with Synthesis? low_yield Low Yield / No Reaction start->low_yield complex_mixture Complex Mixture start->complex_mixture discolored_product Discolored Product start->discolored_product c1 Check Reagents (Moisture? Purity?) low_yield->c1 Yes c2 Check Conditions (Temp? Stirring?) low_yield->c2 No c3 Check Stoichiometry (>2.1 eq. Bromine?) complex_mixture->c3 Yes c4 Check Reagent Addition (Too fast? Poor mixing?) complex_mixture->c4 No c5 Check Workup (Quenched excess Br2?) discolored_product->c5 Yes c6 Check Purification (Distillation temp too high?) discolored_product->c6 No

Caption: A decision tree for troubleshooting synthesis problems.

Detailed Experimental Protocol: Bromination of Chloroacetonitrile

Disclaimer: This protocol is a representative example and must be adapted and risk-assessed for your specific laboratory conditions.

ReagentMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Equivalents
Chloroacetonitrile75.501007.556.31.0
Bromine (Br₂)159.8121033.5610.82.1
Carbon Tetrachloride153.82--150-

Procedure:

  • Setup: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere. Ensure all glassware is thoroughly dry.

  • Reagents: Charge the flask with chloroacetonitrile (1.0 eq) and anhydrous carbon tetrachloride.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Bromine Addition: Slowly add bromine (2.1 eq) dropwise via the addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. The reaction mixture will evolve HBr gas, which should be vented through a scrubber containing a sodium hydroxide solution.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours, or until GC/MS analysis indicates the complete consumption of the mono-bromo intermediate.

  • Workup:

    • Cool the mixture back down in an ice bath.

    • Slowly add a cold, saturated solution of sodium thiosulfate to quench excess bromine. Stir until the red-brown color disappears.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M NaHCO₃ solution, water, and finally, brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation at low temperature.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield dibromochloroacetonitrile as a colorless liquid.

References

  • Chemsrc. (2025). Dibromochloroacetonitrile | CAS#:144772-39-4. [Link]

  • Wilt, J. W., & Diebold, J. L. (1963). Dibromoacetonitrile. Organic Syntheses, 43, 26. [Link]

  • Shimadzu. (n.d.). Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. [Link]

  • Edge Analytical. (n.d.). Method 551. [Link]

  • Jones, D. B. (2005). Haloacetonitrile stability in cell culture media used in vitro toxicological studies. ResearchGate. [Link]

  • Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental Science & Technology, 53(4), 1999–2008. [Link]

  • Reisner, D. B., & Horning, E. C. (1955). Chloroacetonitrile. Organic Syntheses, 35, 36. [Link]

  • Reddit r/Chempros. (2023). Troubleshooting the synthesis of BINOL derivatives. [Link]

  • Valdiviezo, A., et al. (2021). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 65(4). [Link]

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Technical Support Center: Optimizing Detection Limits for Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing the detection limits of Dibromochloroacetonitrile (DBCA). As a prevalent haloacetonitrile disinfection byproduct (DBP) in drinking water, the accurate quantification of DBCA at trace levels is paramount for regulatory adherence and safeguarding public health. This document offers a blend of foundational principles and advanced methodologies to navigate common analytical hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the analysis of Dibromochloroacetonitrile.

Q1: What are the most effective analytical techniques for detecting low concentrations of DBCA?

A1: Gas chromatography (GC) is the preferred and most sensitive method for detecting DBCA.[1] It is typically paired with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

  • Gas Chromatography-Electron Capture Detection (GC-ECD): This is a highly sensitive and cost-effective method for halogenated compounds like DBCA, making it a robust choice for achieving low detection limits.[2][3] EPA Method 551.1 specifically outlines the use of GC-ECD for haloacetonitriles.[2][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior selectivity and definitive compound identification, which is crucial when dealing with complex sample matrices.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less common for haloacetonitriles, LC-MS/MS is a viable alternative, particularly for simultaneous analysis of a broad range of disinfection byproducts. It has the advantage of sometimes requiring minimal sample preparation.[6]

Q2: My DBCA signal is inconsistent and appears to be degrading. What are the probable causes?

A2: DBCA is known for its chemical instability, especially in aqueous solutions and at elevated temperatures, which can significantly affect the precision and accuracy of your results. Key factors contributing to degradation include:

  • Sample pH: DBCA is more stable under acidic conditions (pH 4-5). In neutral or alkaline environments, it is prone to hydrolysis.[4] It is critical to acidify water samples immediately after collection.

  • Sample Storage: To minimize degradation, samples should be stored at 4°C and analyzed as promptly as possible.

  • GC Inlet Temperature: Excessive temperatures in the GC inlet can lead to the thermal breakdown of DBCA. Optimizing the inlet temperature is essential for efficient volatilization without inducing degradation.

Q3: I'm encountering significant matrix effects in my samples. How can I address this?

A3: Matrix effects, where co-extracted compounds from the sample interfere with the DBCA signal, are a frequent challenge, particularly in complex matrices like wastewater.

  • Effective Sample Preparation: The choice of sample preparation is paramount. Liquid-liquid extraction (LLE) with a suitable solvent such as methyl tert-butyl ether (MTBE) or solid-phase microextraction (SPME) can effectively isolate DBCA from interfering components.[7][8]

  • Use of Internal Standards: Employing an appropriate internal standard, such as a deuterated or ¹³C-labeled DBCA analog, can help compensate for matrix-induced signal suppression or enhancement.

  • Instrumental Selectivity: Using a more selective detector, like a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, can dramatically reduce the impact of matrix interference.

Section 2: Troubleshooting Guide

This section offers a systematic approach to resolving common issues encountered during DBCA analysis.

Problem Potential Cause(s) Recommended Solution(s)
No or Low DBCA Peak 1. DBCA degradation.1a. Confirm that samples are correctly preserved (acidified to pH 4-5 and stored at 4°C). 1b. Optimize the GC inlet temperature to prevent thermal decomposition. 1c. Prepare fresh calibration standards, as haloacetonitriles can degrade in solution.
2. Inefficient extraction.2a. Verify the sample's pH before extraction. 2b. Use high-purity extraction solvents. 2c. Assess the efficiency of your LLE or SPME method using a spiked sample.
3. Instrumental issues (e.g., leak, detector malfunction).3a. Conduct a leak check on the GC system. 3b. Confirm the proper functioning of the ECD or MS detector.
Poor Peak Shape (Tailing or Fronting) 1. Active sites within the GC system.1a. Deactivate the GC inlet liner and the analytical column through silylation. 1b. Employ a guard column to shield the analytical column from non-volatile matrix components.
2. Co-elution with an interfering compound.2a. Refine the GC oven temperature program to enhance separation.[9] 2b. Utilize a more selective detector (MS) or a column with a different stationary phase.
3. Improper injection technique.3a. Optimize the injection volume and speed.
High Background Noise 1. Contaminated reagents or glassware.1a. Use high-purity, GC-grade solvents and reagents. 1b. Ensure all glassware is meticulously cleaned.
2. GC inlet septum bleed.2a. Use a high-quality, low-bleed septum. 2b. Condition the septum prior to use.
3. Contaminated carrier gas.3a. Use high-purity carrier gas and install appropriate gas purifiers.[10]
Inconsistent Results (Poor Reproducibility) 1. Inconsistent sample preparation.1a. Standardize the entire sample preparation workflow. 1b. Consider using an automated liquid handler for precise volume dispensing.
2. Analyte instability.2a. Analyze samples and standards promptly after preparation. 2b. Ensure consistent storage conditions.
3. Instrumental drift.3a. Allow the instrument to reach thermal stability before starting an analytical sequence. 3b. Regularly perform system suitability checks and recalibrate as needed.

Section 3: Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) per EPA Method 551.1

This protocol is a widely accepted and effective method for extracting DBCA from aqueous matrices.[5]

Materials:

  • Sample vials

  • Concentrated hydrochloric or sulfuric acid

  • Methyl tert-butyl ether (MTBE), pesticide residue grade

  • Anhydrous sodium sulfate

  • Separatory funnel or vials for micro-extraction

  • Concentrator tube (optional)

Procedure:

  • Sample Preservation: Immediately after collection, acidify the water sample to a pH between 4 and 5 with concentrated hydrochloric or sulfuric acid.

  • Extraction:

    • Measure a 35 mL aliquot of the acidified sample into a suitable extraction vessel.[7]

    • Add 2 mL of MTBE to the sample.[7]

    • Shake vigorously for 2 minutes, ensuring to vent periodically.

    • Allow the layers to separate for at least 2 minutes.

    • Carefully transfer the upper organic layer (MTBE) to a vial containing anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional):

    • If lower detection limits are required, the extract can be concentrated by gently evaporating the solvent with a stream of nitrogen.

  • Analysis:

    • Transfer the final extract into an autosampler vial for GC analysis.

GC-ECD Analysis

Instrumentation:

  • Gas Chromatograph equipped with an Electron Capture Detector (ECD)

  • Fused silica capillary column suitable for halogenated compounds (e.g., DB-5ms)

  • Autosampler

Typical GC-ECD Operating Conditions:

Parameter Value Rationale
Inlet Temperature 200 °CProvides a balance between efficient volatilization and minimizing the thermal degradation of DBCA.
Injection Volume 1-2 µL
Injection Mode SplitlessMaximizes the transfer of the analyte to the column, thereby enhancing sensitivity.
Carrier Gas Helium or Hydrogen
Flow Rate 1.0-1.5 mL/min
Oven Program Initial: 40°C (hold 4 min) Ramp: 10°C/min to 200°CThis temperature program is designed to achieve good separation of DBCA from other potential disinfection byproducts.
Detector Temperature 300 °CEnsures high sensitivity of the ECD for halogenated compounds.
Makeup Gas Nitrogen or Argon/Methane

Section 4: Visualizing the Workflow and Troubleshooting Logic

DBCA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis Sample Aqueous Sample Collection Preserve Acidify to pH 4-5 Sample->Preserve Extract Liquid-Liquid Extraction (LLE) with MTBE Preserve->Extract Dry Dry with Sodium Sulfate Extract->Dry Concentrate Concentrate (Optional) Dry->Concentrate Inject Inject into GC Concentrate->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by ECD Separate->Detect Quantify Quantification Detect->Quantify

Caption: Standard workflow for DBCA analysis from sample preparation to quantification.

Troubleshooting_Flow action action issue issue start Inconsistent/Low DBCA Signal check_standards Are Standards Fresh & Accurate? start->check_standards check_preservation Is Sample Preservation Correct (pH, Temp)? check_standards->check_preservation Yes prep_standards Prepare Fresh Standards check_standards->prep_standards No check_extraction Is Extraction Efficiency Optimal? check_preservation->check_extraction Yes adjust_preservation Adjust pH & Storage check_preservation->adjust_preservation No check_gc Is GC System Performing Correctly? check_extraction->check_gc Yes optimize_extraction Optimize LLE/SPE Method check_extraction->optimize_extraction No maintain_gc Perform GC Maintenance (Leak Check, Liner Change) check_gc->maintain_gc No

Caption: A logical flow diagram for troubleshooting common issues in DBCA analysis.

References

  • World Health Organization. (n.d.). Halogenated Acetonitriles in Drinking-water.
  • University of California, Davis. (n.d.). Sample Prep Guidelines and Protocols.
  • Edge Analytical. (n.d.). Method 551.
  • NHMRC. (n.d.). Haloacetonitriles - Australian Drinking Water Guidelines.
  • U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic.
  • Analytical and Bioanalytical Chemistry Research, 1(1), 38-49. (2014).
  • Shimadzu. (n.d.). eC235 Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS.
  • Science of The Total Environment, 652, 63-71. (2019). Estimation of haloacetonitriles formation in water.
  • Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules.
  • Organic Syntheses. (n.d.). dibromoacetonitrile.
  • LCGC Europe, 29(7), 376-381. (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors.
  • Macedonian Pharmaceutical Bulletin, 61(1), 21-26. (2015). Quantification using GC/ECD: challenges and pitfalls.
  • Molecules, 28(19), 6883. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water.
  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Bromoform and Dibromochloromethane.
  • ResearchGate. (2016). How can I improve resolution of GC-ECD analysis?.

Sources

Technical Support Center: Dibromochloroacetonitrile (DBCAN) Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the efficient extraction of Dibromochloroacetonitrile (DBCAN). As a nitrogenous disinfection byproduct (N-DBP), DBCAN presents unique challenges due to its reactivity and potential for low-level concentration in complex aqueous matrices.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just protocols, but the underlying scientific rationale to empower you to optimize your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting a new project on DBCAN analysis. Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

This is a critical first decision that depends on your sample throughput, matrix complexity, and available instrumentation. Both LLE and SPE are robust methods for DBCAN extraction, but they have distinct advantages and disadvantages.

Expert Recommendation: For a limited number of samples or when establishing a baseline method, Liquid-Liquid Extraction (LLE) , particularly based on U.S. EPA Method 551.1, is an excellent starting point due to its simplicity and low cost.[3][4] For high-throughput applications, automated Solid-Phase Microextraction (SPME) offers significant advantages in speed and reduced solvent consumption.[5][6]

The following decision workflow can help guide your choice:

start Start: Need to Extract DBCAN throughput High Sample Throughput (>20 samples/day)? start->throughput matrix Dealing with a Complex Matrix? (e.g., high organic content, surfactants) throughput->matrix No automation Is Automation a Priority? throughput->automation Yes lle Recommend: Liquid-Liquid Extraction (LLE) (e.g., EPA Method 551.1) matrix->lle No spe Recommend: Solid-Phase Extraction (SPE) (e.g., Headspace SPME) matrix->spe Yes (SPE can offer better cleanup) automation->matrix No automation->spe Yes

Caption: Decision workflow for selecting an extraction method.

Table 1: Comparison of LLE and SPE for DBCAN Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase (Micro)Extraction (SPE/SPME)
Principle Partitioning of DBCAN between two immiscible liquid phases (aqueous and organic).Adsorption of DBCAN onto a solid sorbent, followed by elution with a solvent or thermal desorption.
Advantages Low cost, simple equipment, well-established (EPA 551.1).[4]High-throughput potential, low solvent usage, can be automated, excellent for trace analysis.[5][7]
Disadvantages Can be labor-intensive, may form emulsions, requires larger solvent volumes.[8][9]Higher initial cost (fibers, cartridges), fiber choice is critical, potential for matrix effects.[2][6]
Typical Solvents Methyl tert-butyl ether (MtBE), Pentane.[4]Elution solvents (Methanol, Acetonitrile); thermal desorption for SPME.[5]
Best For Method development, smaller sample batches, straightforward matrices.Routine analysis, high sample numbers, complex matrices requiring cleanup.
Q2: My DBCAN recovery is consistently low using LLE. What are the most common causes and how do I fix them?

Low recovery in LLE is a frequent issue. The root cause is often related to suboptimal phase transfer, analyte degradation, or mechanical loss during the procedure.

Causality: DBCAN, like other haloacetonitriles, is a semi-volatile compound with moderate polarity. Its efficient transfer from the aqueous sample to the organic solvent depends on maximizing its chemical potential in the organic phase while minimizing its solubility in the aqueous phase.[10] Furthermore, HANs can be susceptible to hydrolysis, especially at neutral or basic pH.[11]

The following troubleshooting workflow can help diagnose the issue:

start Problem: Low DBCAN Recovery in LLE check_ph 1. Check Sample pH Is it acidic (pH 4-5)? start->check_ph adjust_ph Action: Adjust sample pH to 4-5 with sulfuric or phosphoric acid. check_ph->adjust_ph No check_salt 2. Check Salting Out Did you add salt (e.g., NaCl)? check_ph->check_salt Yes adjust_ph->check_salt add_salt Action: Add 8g NaCl per 50mL sample to increase ionic strength. check_salt->add_salt No check_mixing 3. Check Mixing Technique Are you shaking too vigorously? check_salt->check_mixing Yes add_salt->check_mixing gentle_mix Action: Use gentle inversions (1-2 min) instead of vigorous shaking to prevent emulsions. check_mixing->gentle_mix Yes (Vigorous) check_solvent 4. Check Solvent Volume & Purity Is volume correct? Is solvent fresh? check_mixing->check_solvent No (Gentle) gentle_mix->check_solvent use_fresh_solvent Action: Use high-purity solvent (e.g., MtBE) at the correct ratio (e.g., 50:3 sample:solvent). check_solvent->use_fresh_solvent No end Recovery Should Improve check_solvent->end Yes use_fresh_solvent->end

Caption: Troubleshooting workflow for low LLE recovery.

Detailed Protocol: Optimized LLE for DBCAN in Water Samples

This protocol is adapted from principles outlined in EPA Method 551.1 and related studies.[4][12]

  • Sample Preservation: Before extraction, ensure the sample is properly dechlorinated (e.g., with sodium sulfite) and acidified to a pH between 4 and 5. This is critical for preventing degradation of the haloacetonitriles.[12]

  • Sample Preparation:

    • Measure 50 mL of the water sample into a 60-mL glass vial with a PTFE-lined screw cap.

    • Add a magnetic stir bar if desired for gentle mixing.

    • Add 8 g of reagent-grade sodium chloride (NaCl). This "salting-out" step increases the aqueous phase's ionic strength, reducing the solubility of DBCAN and driving it into the organic solvent.[9][12]

  • Extraction:

    • Add 3 mL of high-purity methyl tert-butyl ether (MtBE).

    • Cap the vial tightly and mix by inverting the vial gently and continuously for 2 minutes. Avoid vigorous shaking , which can lead to emulsion formation.[9]

  • Phase Separation:

    • Allow the vial to stand for at least 5 minutes, or until the aqueous and organic layers have clearly separated. If an emulsion persists, see Q3.

  • Collection:

    • Carefully transfer the upper organic layer (MtBE) using a Pasteur pipette to a 2-mL autosampler vial. Be careful not to transfer any of the aqueous phase.

  • Analysis: The extract is now ready for analysis by Gas Chromatography (GC), typically with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[3][4]

Q3: I'm getting a persistent emulsion during my LLE. How can I break it?

Emulsion formation is one of the most common frustrations in LLE, occurring when surfactants or particulates in the sample stabilize the interface between the aqueous and organic layers.[9]

Expert Recommendation: The best strategy is prevention (see Q2, Step 3). However, if an emulsion has already formed, here are several field-proven techniques to break it:

  • Mechanical Agitation: Gently swirl or stir the container with a glass rod. Sometimes, a slight physical disruption is enough to coalesce the droplets.

  • Time: Let the sample sit undisturbed for a longer period (15-30 minutes).

  • Salting Out: Add more salt (NaCl or anhydrous Na₂SO₄) to the mixture and gently swirl. This increases the polarity of the aqueous phase and can force the separation.[9]

  • Temperature Change: Briefly cooling the separatory funnel in an ice bath can sometimes help break an emulsion.[13]

  • Solvent Addition: Add a small amount (a few drops) of a different organic solvent, like acetonitrile, to alter the properties of the interface.[9]

  • Filtration: As a last resort, you can pass the entire mixture through a bed of glass wool or a phase separator filter paper to break the emulsion physically.

Q4: I want to use SPME for higher throughput. How do I select the right fiber and optimize the extraction conditions?

Solid-Phase Microextraction (SPME) is a powerful, solventless technique. Its efficiency is highly dependent on matching the fiber chemistry to the analyte and optimizing extraction parameters.

Causality: SPME operates on the principle of equilibrium partitioning of the analyte between the sample matrix and a stationary phase coated onto a fused silica fiber. For semi-volatile compounds like DBCAN, headspace (HS) SPME is often preferred, where the fiber is exposed to the vapor phase above the sample. The choice of fiber coating is paramount as it governs the analyte affinity.[5][6]

Fiber Selection: Studies have shown that for a broad range of haloacetonitriles, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber provides excellent versatility and performance.[5][6] For specifically targeting brominated acetonitriles like DBCAN, novel custom fibers such as PDMS/DVB-N-vinylpyrrolidone have demonstrated even higher efficiency.[5]

Table 2: Key Optimization Parameters for HS-SPME of DBCAN

ParameterRecommended SettingRationale & Scientific Justification
Extraction Temp. 30 °CBalances volatility and fiber partitioning. Higher temperatures can increase volatility but may decrease the amount adsorbed onto the fiber at equilibrium.[5]
Extraction Time 15 minThe time required to reach equilibrium. This must be determined empirically but 15 minutes is a good starting point.[5]
Agitation Speed 500 rpmAgitation of the sample facilitates the mass transfer of DBCAN from the aqueous phase to the headspace, accelerating equilibrium.[5]
Incubation Time 5 minAllows the sample to equilibrate at the set temperature before the fiber is exposed, ensuring consistent starting conditions.[5]
Desorption Temp. 250 °CMust be high enough to ensure rapid and complete transfer of DBCAN from the fiber to the GC inlet.[5]
Desorption Time 2 minSufficient time for complete desorption without causing thermal degradation of the fiber or analyte.[5]

Detailed Protocol: Optimized HS-SPME for DBCAN

  • Sample Preparation: Place 5 mL of the water sample into a 10-mL headspace vial. Add salt as in the LLE protocol to improve partitioning into the headspace.

  • Incubation: Place the vial in the autosampler tray. The system will incubate the sample at 30°C for 5 minutes with agitation (500 rpm) to establish equilibrium.[5]

  • Extraction: The SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample for 15 minutes while maintaining temperature and agitation.[5]

  • Desorption: The fiber is retracted and immediately inserted into the heated GC inlet (250°C) for 2 minutes, where the trapped DBCAN is thermally desorbed onto the analytical column.[5]

  • Analysis: The GC-MS program proceeds to separate and detect the analyte.

References

  • Kermani, F. R., Pawliszyn, J., Tugulea, A., & Hnatiw, J. (2013). Application of automated solid-phase microextraction to determine haloacetonitriles, haloketones, and chloropicrin in Canadian drinking water. Water Quality Research Journal, 48(1), 85–98. [Link][5][6]

  • Wei, P., Hu, J., Li, Y., Wang, L., & Liu, A. (2021). [Determination of 25 disinfection by-products in drinking water using liquid-liquid extraction and gas chromatography]. Wei Sheng Yan Jiu, 50(6), 993–1005. [Link][12]

  • IWA Publishing. (2013). Application of automated solid-phase microextraction to determine haloacetonitriles, haloketones, and chloropicrin in Canadian drinking water. Water Quality Research Journal. [Link]

  • Shimadzu Corporation. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. [Link][3]

  • Han, J., Zhang, X., Stutts, W., & Richardson, S. D. (2021). Disinfection Byproduct Recovery during Extraction and Concentration in Preparation for Chemical Analyses or Toxicity Assays. Environmental Science & Technology, 55(22), 15216–15226. [Link][1]

  • Zheng, W., Lin, H., Chen, W., Liu, J., Lin, Z., & Lu, W. (2022). Revealing the impact of sample enrichment method on concentration and cytotoxicity of volatile disinfection byproducts in drinking water: A quantitative study for liquid-liquid extraction. Journal of Hazardous Materials, 424(Pt C), 127633. [Link][8]

  • Kristiana, I., Joll, C., & Heitz, A. (2012). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1226, 74–82. [Link][2]

  • ResearchGate. (2012). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry | Request PDF. [Link][11]

  • U.S. Environmental Protection Agency. (1996). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. [Link][4]

  • ResearchGate. (2013). Application of automated solid-phase microextraction to determine haloacetonitriles, haloketones, and chloropicrin in Canadian drinking water | Request PDF. [Link][7]

  • Lersch, T. (2018). Effect of Oil and Gas Extraction on Disinfection By-Product Formation in Drinking Water. Scholar Commons. [Link][14]

  • National Center for Biotechnology Information. (n.d.). Bromochloroacetonitrile. PubChem Compound Database. [Link][15]

  • K-Jhil. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. [Link][13]

  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. [Link][9]

  • Pharmacognosy Reviews. (2024). Driving/Critical Factors Considered During Extraction to Obtain Bioactive Enriched Extracts. [Link][10]

  • Journal of the Chemical Society of Pakistan. (2013). Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. [Link][16]

  • Tan, A., Benetton, S., & Musson, D. (2009). Salting-out assisted liquid/liquid extraction with acetonitrile: a new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry. Biomedical Chromatography, 23(4), 419–425. [Link][17]

Sources

Technical Support Center: Overcoming Matrix Effects in Dibromochloroacetonitrile (DBCAN) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Dibromochloroacetonitrile (DBCAN). This guide is designed for researchers, analytical scientists, and professionals in environmental monitoring and drug development. Here, we address the significant challenge of matrix effects, which can compromise the accuracy, precision, and sensitivity of quantitative analysis. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate and overcome these common experimental hurdles.

Section 1: Understanding and Identifying Matrix Effects

Q1: What is Dibromochloroacetonitrile (DBCAN) and why is its accurate analysis critical?

Dibromochloroacetonitrile (DBCAN) is a member of the haloacetonitrile (HAN) class of compounds.[1] These are nitrogenous disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter and bromide present in source water.[1][2] Due to their potential health risks, including carcinogenicity, regulatory bodies worldwide monitor their levels in drinking water.[1][3] Accurate and reliable analytical methods are therefore essential for ensuring public safety and regulatory compliance.

Q2: In the context of DBCAN analysis, what are "matrix effects"?

A matrix effect is the alteration of an analytical instrument's response to a target analyte due to the presence of other co-extracted components in the sample matrix.[4][5][6] This interference can manifest in two primary ways, particularly in mass spectrometry (MS):

  • Ion Suppression: This is the most common effect, where co-eluting matrix components interfere with the ionization of DBCAN in the instrument's source, leading to a decreased signal and artificially low quantitative results.[7][8]

  • Ion Enhancement: Less frequently, co-eluting compounds can boost the ionization efficiency of DBCAN, resulting in a stronger signal and an overestimation of its concentration.[9]

Matrix effects are a primary source of poor accuracy and irreproducibility in quantitative analysis, potentially leading to method validation failure.[6][10]

Q3: How can I definitively determine if my analysis is suffering from matrix effects?

Identifying matrix effects is the first critical step in overcoming them. There are two robust methods to diagnose this issue:

  • Comparative Calibration Curve Analysis: This is a fundamental diagnostic test. You analyze two sets of calibration standards: one prepared in a pure solvent (e.g., methanol or acetonitrile) and another prepared in a "blank matrix extract." This blank matrix should be a sample of the same type you are testing (e.g., wastewater effluent, plasma) that is known to be free of DBCAN.

    • Procedure: Prepare calibration curves for both sets and compare their slopes.

    • Interpretation: If the slope of the matrix-matched curve is significantly lower than the solvent curve, you have ion suppression. If it's higher, you have ion enhancement. If the slopes are nearly identical, matrix effects are negligible.[5]

  • Post-Column Infusion (PCI) Experiment (for LC-MS/MS): This technique provides a visual map of where ion suppression or enhancement occurs throughout your chromatographic run.

    • Procedure: A solution of DBCAN is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer's ion source. While this infusion is running, you inject a blank matrix extract onto the column.

    • Interpretation: You will observe a stable, elevated baseline signal from the infused DBCAN. When matrix components that cause interference elute from the column, you will see a dip (suppression) or a rise (enhancement) in this baseline. This tells you the retention times at which the matrix effects are most severe, allowing you to adjust your chromatography to separate your DBCAN peak from these zones.[10]

Section 2: Troubleshooting Guide & Mitigation Strategies

This section provides actionable solutions to common problems encountered during DBCAN analysis.

Sample Preparation: The First Line of Defense

While traditional Liquid-Liquid Extraction (LLE), as outlined in methods like EPA 551.1, is widely used, it can often co-extract a significant amount of matrix interferences.[11][12] For complex matrices, more advanced techniques like Solid-Phase Extraction (SPE) or the QuEChERS method are superior.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by using a solid sorbent to retain the analyte while matrix components are washed away.[13][14] For DBCAN, a reversed-phase sorbent (like C8 or C18) is effective for extracting it from aqueous samples. The key is a rigorous wash step to remove polar interferences before eluting DBCAN with a strong organic solvent.[15]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, QuEChERS is exceptionally effective and adaptable for environmental samples.[16][17] It involves an extraction/partitioning step followed by a dispersive SPE (d-SPE) cleanup. The d-SPE step is highly customizable to target specific interferences.[18]

TechniqueProsConsTypical Applicability
Liquid-Liquid Extraction (LLE) Simple, inexpensive, established in regulatory methods (e.g., EPA 551.1).[11]Can be labor-intensive, uses large solvent volumes, may result in "dirty" extracts.Relatively clean water matrices (drinking water, raw source water).
Solid-Phase Extraction (SPE) Provides cleaner extracts, allows for analyte concentration, highly versatile sorbent chemistry.[13][19]Method development can be more complex, higher cost per sample than LLE.Moderately to highly complex aqueous matrices, biological fluids.
QuEChERS Fast, high throughput, low solvent usage, highly effective cleanup via d-SPE.[17]Less common in official water analysis methods, requires optimization for new matrices.[18]Highly complex matrices with varied interferences (wastewater, soil, biological tissues).

The power of QuEChERS lies in its two-stage process. The first stage extracts the analyte, and the second cleans up the extract.

Experimental Protocol: Modified QuEChERS for DBCAN in Water

1. Extraction & Partitioning: a. Place a 10 mL aliquot of your water sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate QuEChERS extraction salt packet. For general purposes, a salt mixture containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is effective for inducing phase separation.[17] d. Cap the tube and shake vigorously for 1 minute. This partitions DBCAN into the acetonitrile layer. e. Centrifuge at >3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube. b. The d-SPE tube should contain anhydrous MgSO₄ (to remove residual water) and a cleanup sorbent. The choice of sorbent is critical:

  • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.
  • C18 (Endcapped): Removes non-polar interferences like lipids and grease.
  • GCB (Graphitized Carbon Black): Removes pigments and sterols (Note: GCB can retain planar molecules, so test for DBCAN recovery). c. Cap the d-SPE tube and shake for 30 seconds. d. Centrifuge at >3000 rcf for 5 minutes. e. The resulting supernatant is your cleaned extract, ready for analysis by GC or LC.
Visual Workflow: QuEChERS for DBCAN Analysis

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup Sample 10 mL Water Sample in 50 mL Tube Add_ACN Add 10 mL Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts (MgSO₄, NaCl) Add_ACN->Add_Salts Shake_1 Vortex for 1 min Add_Salts->Shake_1 Centrifuge_1 Centrifuge for 5 min Shake_1->Centrifuge_1 Transfer Transfer Acetonitrile Supernatant to d-SPE Tube Centrifuge_1->Transfer dSPE_Tube d-SPE Tube contains: - MgSO₄ (drying) - PSA/C18 (cleanup) Shake_2 Vortex for 30 sec Transfer->Shake_2 Centrifuge_2 Centrifuge for 5 min Shake_2->Centrifuge_2 Final_Extract Clean Extract for GC/LC Analysis Centrifuge_2->Final_Extract caption QuEChERS workflow for DBCAN.

Caption: QuEChERS workflow for DBCAN.

Chromatographic and Instrumental Solutions

When sample preparation isn't enough, optimizing your instrumental method is the next step.

  • Improve Chromatographic Separation: The goal is to separate the DBCAN peak from the co-eluting interferences identified in your PCI experiment. Try modifying your gradient to be shallower, or switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

  • Switch Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects because it relies on a complex process of droplet evaporation and charge competition.[8] Atmospheric Pressure Chemical Ionization (APCI) is often a more robust alternative for small, relatively non-polar molecules like DBCAN. APCI uses a high-voltage corona needle to ionize gas-phase molecules, a process that is generally less affected by non-volatile matrix components.[8][20]

  • Dilute the Sample: If your instrument is sensitive enough (which is often the case with modern triple quadrupole mass spectrometers), a simple dilution of your final extract can be remarkably effective. Diluting by a factor of 10 or 100 will lower the concentration of matrix components to a level where they no longer cause significant ion suppression, while your analyte may still be well above the limit of quantitation.[4]

Visual Workflow: Troubleshooting Matrix Effects

Troubleshooting_Workflow Start Problem: Inaccurate or Irreproducible DBCAN Results Check_ME Identify Matrix Effects (Compare Cal Curves) Start->Check_ME ME_Present Matrix Effects Confirmed Check_ME->ME_Present Yes No_ME No Matrix Effects. Check other variables: - Instrument performance - Standard integrity Check_ME->No_ME No Optimize_Prep Optimize Sample Prep (SPE or QuEChERS) ME_Present->Optimize_Prep Prep_OK Prep Optimized Optimize_Prep->Prep_OK Sufficient Optimize_Chroma Optimize Chromatography (Improve Separation) Optimize_Prep->Optimize_Chroma Insufficient Final_Check Re-evaluate Matrix Effects Prep_OK->Final_Check Chroma_OK Chromatography Optimized Optimize_Chroma->Chroma_OK Sufficient Instrument_Tune Instrumental Solution Optimize_Chroma->Instrument_Tune Insufficient Chroma_OK->Final_Check Dilute Dilute Sample Extract Instrument_Tune->Dilute Switch_Source Switch ESI to APCI Instrument_Tune->Switch_Source Dilute->Final_Check Switch_Source->Final_Check Final_Check->Optimize_Prep Still Present Success Problem Solved: Accurate Quantitation Final_Check->Success Resolved caption Decision tree for troubleshooting.

Caption: Decision tree for troubleshooting.

Calibration Strategies to Ensure Accuracy

When you cannot completely eliminate matrix effects, you must compensate for them.

  • Matrix-Matched Calibration: As discussed in Q3, this is the minimum requirement for accurate quantitation in the presence of matrix effects. By preparing your calibrants in a blank matrix extract, you ensure that your standards and samples experience the same degree of suppression or enhancement, allowing for accurate calculation.[5]

  • Internal Standards (IS): This is a more robust approach. An internal standard is a compound that is chemically similar to your analyte but not present in the sample, which is added at a known concentration to every sample, standard, and blank. The ratio of the analyte response to the IS response is used for quantification. This corrects for variations in injection volume and moderate matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for mass spectrometry. A SIL-IS is a version of DBCAN synthesized with heavy isotopes (e.g., ¹³C, ¹⁵N). It is chemically identical to the analyte and will co-elute perfectly, meaning it experiences the exact same extraction inefficiencies and matrix effects. Because the MS can distinguish them by mass, using the response ratio of the native DBCAN to the labeled standard provides the most accurate possible correction for all sources of error.[7][9]

Section 3: Consolidated FAQs

  • Q: Which extraction solvent is recommended for LLE of DBCAN per EPA Method 551.1?

    • A: EPA Method 551.1 specifies using methyl-tert-butyl ether (MTBE) or pentane for the liquid-liquid extraction of haloacetonitriles.[11]

  • Q: What is the primary purpose of adding salts like MgSO₄ during a QuEChERS extraction?

    • A: The salts serve two main functions: 1) They induce a phase separation between the water in the sample and the water-miscible organic solvent (acetonitrile), a process known as "salting out," and 2) Magnesium sulfate acts as a drying agent to remove residual water from the organic phase.[16][17]

  • Q: My GC-ECD baseline is noisy after analyzing several matrix-heavy samples. What should I check?

    • A: A noisy baseline is often a sign of contamination. Check the following in order: 1) The GC inlet liner (it may need to be replaced), 2) The first few centimeters of the analytical column (you may need to trim it), and 3) The ECD detector itself may require cleaning if contamination is severe.

  • Q: Can I analyze DBCAN using LC-MS without any sample preparation?

    • A: For relatively clean matrices like drinking water, direct injection into an LC-MS/MS system is sometimes possible.[20] However, for any complex matrix, this is strongly discouraged as it will rapidly contaminate the ion source and lead to severe matrix effects and instrument downtime.[21]

References

  • Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. U.S. Environmental Protection Agency (EPA). [Link]

  • Disinfection Byproducts (DBPs) Analysis in Water. Agilent. [Link]

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. U.S. Environmental Protection Agency (EPA). [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Sample Preparation Methods for the Determination of Chlorination Disinfection Byproducts in Water Samples. ResearchGate. [Link]

  • eC235 Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. Shimadzu. [Link]

  • Method 551. Edge Analytical. [Link]

  • Estimation of haloacetonitriles formation in water. ScienceDirect. [Link]

  • QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • A Look at Matrix Effects. LCGC International. [Link]

  • QuEChERS: Home. QuEChERS.com. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]

  • How to Use QuEChERS for Diverse Sample Types. Restek. [Link]

  • Simultaneous prediction of trihalomethanes, haloacetic acids, haloacetonitriles and haloacetamides using simulated distribution system tests. Royal Society of Chemistry. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. ScienceDirect. [Link]

  • Headspace-solid phase microextraction and gas chromatography-mass spectrometry for the simultaneous determination of 20 disinfection by-products in water samples from reverse osmosis membranes. Analytical and Bioanalytical Chemistry Research. [Link]

  • Reduction of haloacetonitrile-associated risk by adjustment of distribution system pH. Royal Society of Chemistry. [Link]

  • Sample Preparation Technical Tip. Phenomenex. [Link]

  • Solid phase extraction – Knowledge and References. Taylor & Francis Online. [Link]

  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Digital.CSIC. [Link]

  • Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

  • Matrix effects and application of matrix effect factor. ResearchGate. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. University of Bologna. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Dibromochloroacetonitrile. National Institutes of Health (NIH). [Link]

  • Solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of trace rosiglitazone in urine. PubMed. [Link]

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Technical Support Center: Stability and Analysis of Dibromochloroacetonitrile in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the analysis of Dibromochloroacetonitrile (DBCAN) in environmental matrices. This guide is designed to provide in-depth, field-proven insights into the stability, degradation, and analytical challenges associated with this disinfection byproduct. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.

Section 1: Understanding Dibromochloroacetonitrile (DBCAN)

Dibromochloroacetonitrile is a nitrogenous disinfection byproduct (N-DBP) formed during water treatment processes, particularly when chlorination or chloramination is used in the presence of natural organic matter and bromide.[1][2] Due to their potential health risks, the accurate quantification of haloacetonitriles (HANs) like DBCAN in environmental samples is of paramount importance.[3] However, their inherent instability presents significant analytical challenges.

This guide will navigate the complexities of DBCAN stability and analysis, providing you with the necessary tools and knowledge to generate reliable and reproducible data.

Section 2: FAQs - Quick Answers to Common Questions

Q1: What are the primary degradation pathways for DBCAN in aqueous samples?

A1: The primary degradation pathway for DBCAN in water is hydrolysis. This reaction is significantly influenced by pH, with the rate of degradation increasing under basic conditions.[4][5][6] The hydrolysis proceeds through a nucleophilic attack on the nitrile carbon, leading to the formation of haloacetamides and subsequently haloacetic acids.[5][6]

Q2: How should I preserve water samples for DBCAN analysis?

A2: Proper sample preservation is critical to prevent the degradation of DBCAN. According to EPA Method 551.1, water samples should be collected in amber glass vials to prevent photodegradation, filled to the brim to eliminate headspace, and immediately cooled to 4°C.[7][8] Dechlorination is also essential. While several agents can be used, ammonium chloride is recommended for haloacetonitrile analysis to prevent the degradation that can be caused by other quenching agents like sodium thiosulfate.[8]

Q3: What are the recommended analytical techniques for DBCAN?

A3: The most common and validated method for DBCAN analysis in drinking water is EPA Method 551.1, which employs liquid-liquid extraction followed by Gas Chromatography with an Electron Capture Detector (GC-ECD).[1][7][8][9][10] Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) is also an effective technique that can offer high selectivity and may require less sample preparation.[11]

Q4: I am seeing poor peak shape and low response for DBCAN in my GC-ECD analysis. What are the likely causes?

A4: Poor peak shape (e.g., tailing) and low response for DBCAN are often due to its thermal lability. Degradation can occur in a hot GC inlet.[12][13] Other potential causes include active sites in the inlet liner or column, or a contaminated system.[14][15][16]

Q5: Is DBCAN stable in soil and air samples?

A5: The stability of DBCAN in soil is expected to be influenced by factors such as soil type, organic matter content, pH, and microbial activity. While specific data for DBCAN is limited, related compounds can be susceptible to both abiotic and biotic degradation in soil.[17] For air analysis, DBCAN is considered a semi-volatile organic compound (SVOC), and its presence in indoor air can increase with disinfection practices.[18] Its stability in air will be influenced by factors like temperature, humidity, and light.

Section 3: Troubleshooting Guides

Gas Chromatography (GC-ECD) Analysis

Dibromochloroacetonitrile's susceptibility to thermal degradation is a primary challenge in GC analysis. The following troubleshooting guide addresses common issues encountered when using methods like EPA 551.1.

Problem Potential Cause Troubleshooting Steps & Rationale
Poor Peak Shape (Tailing) Analyte Degradation in Inlet: DBCAN is thermally labile and can degrade on hot metal surfaces or active sites in the liner.[12][13]1. Lower the Injector Temperature: Start with a lower inlet temperature (e.g., 200°C) and incrementally increase if necessary. This minimizes thermal stress on the analyte.[12] 2. Use a Deactivated Inlet Liner: Employ a high-quality, deactivated liner to reduce active sites. Consider a liner with a taper or wool at the bottom to aid in volatilization at lower temperatures.[14] 3. Consider Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a cool injection followed by rapid heating, minimizing the time the analyte spends in a hot environment.[19]
Active Sites in the Column: The analytical column itself can have active sites that cause peak tailing.1. Condition the Column: Properly condition a new column according to the manufacturer's instructions. 2. Trim the Column: If the column has been in use, trim 10-15 cm from the inlet end to remove accumulated non-volatile residues and active sites.[15]
Low or No Analyte Response Complete Thermal Degradation: At excessively high inlet temperatures, DBCAN can completely degrade, resulting in no detectable peak.1. Drastically Reduce Inlet Temperature: If no peak is observed, significantly lower the inlet temperature (e.g., to 180°C) and perform a new injection. 2. Check System Suitability with a More Stable Compound: Inject a standard of a more stable halogenated compound to ensure the system is functioning correctly.
Improper Sample Extraction: Inefficient extraction will lead to low analyte recovery.1. Verify Extraction Solvent and pH: Ensure the correct extraction solvent (e.g., MTBE or pentane for EPA 551.1) and sample pH are used.[7] 2. Check Shaking/Mixing Technique: Ensure vigorous and adequate mixing during the extraction step to maximize analyte transfer to the organic phase.
Ghost Peaks Carryover from Previous Injections: High-concentration samples can lead to carryover in the syringe, inlet, or column.1. Rinse Syringe Thoroughly: Implement a robust syringe cleaning procedure between injections. 2. Run Solvent Blanks: Inject solvent blanks after high-concentration samples to check for and clear any residual contamination.[20]
Contaminated System: Contamination can come from various sources, including the carrier gas, septa, or liner.1. Check for Leaks: Use an electronic leak detector to ensure system integrity. 2. Replace Consumables: Regularly replace the septum and inlet liner.[14] 3. Bake Out the System: If contamination is suspected, bake out the column and detector according to the manufacturer's instructions.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Analysis

LC/MS/MS offers an alternative approach for DBCAN analysis, often with reduced sample preparation. However, matrix effects can be a significant challenge.

Problem Potential Cause Troubleshooting Steps & Rationale
Ion Suppression or Enhancement Matrix Effects: Co-eluting compounds from the sample matrix (e.g., humic acids in water, organic matter in soil extracts) can interfere with the ionization of DBCAN in the mass spectrometer source, leading to inaccurate quantification.[3][4][21][22]1. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components before analysis.[4] 2. Optimize Chromatographic Separation: Adjust the mobile phase gradient or use a different column chemistry to separate DBCAN from co-eluting matrix components.[23] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[24]
Use of an Internal Standard: A stable isotope-labeled internal standard for DBCAN is the most effective way to compensate for matrix effects, as it will be affected in the same way as the native analyte.[25]1. Incorporate a Stable Isotope-Labeled Internal Standard: If available, add a known amount of labeled DBCAN to all samples and standards.
Poor Peak Shape Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte or column.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is compatible with the analyte and column. 2. Check for Solvent Incompatibility: Ensure the sample solvent is miscible with the mobile phase.
Column Overload: Injecting too much analyte can lead to peak fronting or tailing.1. Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume.
Inconsistent Retention Times Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or degradation can lead to shifts in retention time.1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition. 2. Equilibrate the Column Properly: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Section 4: Detailed Experimental Protocols

Water Sample Collection, Preservation, and Extraction (Based on EPA Method 551.1)

Objective: To collect and prepare a water sample for the analysis of DBCAN by GC-ECD.

Materials:

  • 60-mL clear glass vials with PTFE-lined screw caps

  • Ammonium chloride (reagent grade)

  • Methyl tert-butyl ether (MTBE) or Pentane (pesticide grade)

  • Sodium sulfate (anhydrous, reagent grade)

  • Microsyringes

  • Vortex mixer

Protocol:

  • Vial Preparation:

    • Add approximately 10 mg of ammonium chloride to each 60-mL vial. This serves as the dechlorinating agent.[8]

  • Sample Collection:

    • Open the tap and allow the water to run for 2-3 minutes to flush the line.

    • Slowly fill the prepared vial with the sample, ensuring no air bubbles are trapped. Fill the vial until a convex meniscus is formed at the top.[26]

    • Carefully screw on the cap. Invert the vial and tap it to check for air bubbles. If bubbles are present, discard the sample and collect a new one.

  • Storage and Transport:

    • Store the samples at 4°C, protected from light.[8]

    • Analyze the samples as soon as possible, ideally within 14 days of collection.

  • Liquid-Liquid Extraction:

    • Allow the sample vial to warm to room temperature.

    • Remove 2 mL of sample from the vial to create a headspace for the extraction solvent.

    • Using a microsyringe, add 3 mL of MTBE (or 5 mL of pentane) to the vial.[7]

    • Tightly cap the vial and shake vigorously by hand for 1 minute.

    • Let the vial stand for 2 minutes to allow for phase separation.

    • If an emulsion forms, centrifuge the vial at a low speed.

    • Carefully transfer a portion of the organic layer (top layer) to an autosampler vial for GC-ECD analysis.

Soil Sample Collection, Preservation, and Extraction

Objective: To collect and prepare a soil sample for the analysis of DBCAN.

Materials:

  • Glass jars with PTFE-lined lids

  • Spatula or soil corer

  • Sieve (2 mm)

  • Centrifuge tubes

  • Acetonitrile (pesticide grade)

  • Anhydrous sodium sulfate

  • Shaker or sonicator

Protocol:

  • Sample Collection:

    • Remove any surface debris (e.g., leaves, rocks).

    • Using a clean spatula or corer, collect a representative soil sample from the desired depth.

    • Place the sample in a glass jar, leaving minimal headspace, and cap tightly.

  • Storage and Transport:

    • Store the samples at 4°C and protect them from light.

    • Process the samples as soon as possible to minimize analyte degradation.

  • Sample Preparation:

    • Air-dry the soil sample in a well-ventilated area, or for more volatile compounds, analyze the sample with its natural moisture content.

    • Sieve the soil through a 2-mm sieve to remove larger particles.[11]

    • Homogenize the sieved soil thoroughly.

  • Solvent Extraction:

    • Weigh approximately 10 g of the homogenized soil into a centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.

    • Shake the tube vigorously for 30 minutes on a mechanical shaker or sonicate for 15 minutes.

    • Centrifuge the sample to separate the soil from the solvent.

    • Carefully decant the supernatant (the acetonitrile extract) into a clean tube.

    • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • The extract can then be concentrated or diluted as needed for analysis by GC-ECD or LC/MS/MS.

Section 5: Stability of Dibromochloroacetonitrile - Key Factors

The stability of DBCAN is a critical consideration for accurate analysis. The following table summarizes the key factors influencing its degradation.

Factor Effect on DBCAN Stability Mechanism Practical Implications for Researchers
pH Decreased stability at higher (basic) pH. Base-catalyzed hydrolysis of the nitrile group is a major degradation pathway.[5][6]Acidify samples if storage for extended periods is unavoidable and the analytical method allows. However, for routine analysis, immediate extraction and analysis after collection is the best practice.
Temperature Decreased stability at higher temperatures. Increased temperature accelerates the rate of hydrolysis.[5]Store samples at 4°C.[8] Avoid exposing samples to high temperatures during transport and storage.
Presence of Quenching Agents Can promote degradation. Some common dechlorinating agents, such as sodium thiosulfate, can react with and degrade haloacetonitriles.Use ammonium chloride as the dechlorinating agent for HAN analysis as recommended by EPA Method 551.1.[8]
Microbial Activity Potential for biodegradation. Microorganisms can possess enzymes, such as nitrilases and dehalogenases, that can degrade halogenated organic compounds.[17][23][27][28]For soil and water samples with high microbial loads, rapid analysis or freezing of the sample may be necessary to halt biological degradation.

Section 6: Visualizing Workflows and Pathways

Experimental Workflow for Water Analysis

cluster_collection Sample Collection & Preservation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis A Collect water sample in amber glass vial with Ammonium Chloride B Fill to zero headspace A->B C Store at 4°C B->C D Add MTBE or Pentane C->D Transport to lab E Vortex/Shake vigorously D->E F Allow phases to separate E->F G Transfer organic layer to autosampler vial F->G Isolate extract H Inject into GC-ECD or LC/MS/MS G->H

Caption: Workflow for DBCAN analysis in water samples.

Degradation Pathway of Dibromochloroacetonitrile

DBCAN Dibromochloroacetonitrile (CBr2ClCN) Intermediate Intermediate Imine DBCAN->Intermediate Hydrolysis (H2O or OH-) DBCAA Dibromochloroacetamide (CBr2ClCONH2) Intermediate->DBCAA Tautomerization DBCAA_acid Dibromochloroacetic Acid (CBr2ClCOOH) DBCAA->DBCAA_acid Further Hydrolysis

Caption: Simplified hydrolysis pathway of DBCAN.

References

  • U.S. EPA. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. [Link]

  • National Environmental Methods Index. (n.d.). EPA-OGWDW/TSC: 551.1: Chlorinated Compounds in Water Using GC-ECD. [Link]

  • Zhang, X., et al. (2021). Increased disinfection byproducts in the air resulting from intensified disinfection during the COVID-19 pandemic. Ecotoxicology and Environmental Safety, 228, 112983. [Link]

  • First Nations Health Authority. (n.d.). How to Sample for Disinfection By-Products. [Link]

  • Zhang, T., et al. (2017). Degradation of haloacetonitriles with UV/peroxymonosulfate process: Degradation pathway and the role of hydroxyl radicals. Chemical Engineering Journal, 320, 544-551. [Link]

  • Li, J., et al. (2017). Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process. Chemical Engineering Journal, 320, 544-551. [Link]

  • U.S. EPA. (2016). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. [Link]

  • Eurofins. (n.d.). Disinfection Byproducts. [Link]

  • AMPTIUS. (n.d.). EPA Method 551.1 Instrumentation Guide. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • Sorokin, D. Y., et al. (2007). Acetonitrile degradation under haloalkaline conditions by Natronocella acetinitrilica gen. nov., sp. nov. Microbiology, 153(Pt 4), 1157-1164. [Link]

  • U.S. EPA. (2016). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. [Link]

  • Gau, V. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 15(3), 233-242. [Link]

  • FNHA. (2021, June 9). How to Sample for Disinfection By-Products (DBP) [Video]. YouTube. [Link]

  • Sorokin, D. Y., et al. (2007). Acetonitrile degradation under haloalkaline conditions by Natronocella acetinitrilica gen. nov., sp. ResearchGate. [Link]

  • Li, H., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 969, 134-141. [Link]

  • Klee, M. (2023, December 8). Activity and Decomposition. Separation Science. [Link]

  • University of Nebraska-Lincoln. (n.d.). Attachment 2: Standard Operating Procedures (SOPs). [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • Reckhow, D. A., et al. (2001). Formation and Degradation of Dichloroacetonitrile in Drinking Waters. ResearchGate. [Link]

  • Lu, Y., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water Research, 41(12), 2639-2647. [Link]

  • Lehotay, S. J., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 456-465. [Link]

  • Pleil, J. D., & Stiegel, M. A. (2013). Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic? Journal of Environmental Monitoring, 15(1), 24-33. [Link]

  • Taj, N., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(17), 5326. [Link]

  • Li, J., et al. (2024). Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms. Chemosphere, 359, 142875. [Link]

  • CHROMacademy. (2013, April 1). Troubleshooting GC Columns and Detectors. [Link]

  • Chromservis. (n.d.). GC troubleshooting. [Link]

  • Sharma, B., et al. (2021). Microbial Enzymes Used in Bioremediation. ResearchGate. [Link]

  • GLObal Soil Partnership. (2019). Standard operating handling and preparation of soil samples for chemical and physical analyses. [Link]

  • Taylor, P. J. (2003). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 36(4), 315-321. [Link]

  • Agilent Technologies. (n.d.). Electron Capture Detector - Troubleshooting Tips. [Link]

  • Chambers, E., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1221. [Link]

  • Williams, T. L., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Analytica Chimica Acta, 1269, 341400. [Link]

  • Wang, Q., et al. (2024). Burning question: Rethinking organohalide degradation strategy for bioremediation applications. Microbial Biotechnology, 17(1), e14399. [Link]

  • Jones, D. B., et al. (2005). Haloacetonitrile stability in cell culture media used in vitro toxicological studies. Toxicology in Vitro, 19(6), 803-812. [Link]

  • Chu, W., et al. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental Science & Technology, 53(3), 1435-1443. [Link]

  • Jiang, J., et al. (2024). Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. [Link]

  • Milestone. (n.d.). Optimized soil extraction workflow for semi-volatile organics. [Link]

  • Chromatography Forum. (2012, February 23). 552.3 inlet degradation of analytes. [Link]

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Technical Support Center: Dibromochloroacetonitrile (DBCAN) Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate measurement of Dibromochloroacetonitrile (DBCAN). As a halogenated disinfection byproduct (DBP), DBCAN is frequently monitored in drinking water and environmental samples due to potential health concerns.[1][2] Its analysis, typically performed via Gas Chromatography with an Electron Capture Detector (GC-ECD) following EPA Method 551.1, demands meticulous attention to detail to avoid common interferences that can compromise data integrity.[3][4]

This guide is designed for researchers and analytical chemists, providing field-proven insights in a direct question-and-answer format to troubleshoot and prevent common issues encountered during DBCAN analysis.

Troubleshooting Guide: From Sample to Signal

This section addresses specific problems you may encounter during the analytical workflow. We diagnose the issue, explain the underlying cause, and provide a validated solution.

Part 1: Sample Collection and Handling Interferences

Q1: My DBP concentrations seem to vary unpredictably between field duplicates. Could sample collection be the issue?

A1: Absolutely. Inconsistent results between field duplicates often point to issues at the point of collection and preservation.[5] The primary culprit is often the failure to quench residual disinfectants (e.g., chlorine) in the sample.

  • Causality: If a residual disinfectant is present, it will continue to react with natural organic matter and other precursors in the water, leading to the artificial formation or degradation of DBCAN and other DBPs between collection and analysis.[6] This makes the sample unrepresentative of the source at the time of collection.

  • Solution: All samples intended for haloacetonitrile analysis must be dechlorinated immediately upon collection. According to EPA Method 551.1, this is achieved by adding a quenching agent.[3] Ammonium chloride is the specified agent for samples that will be analyzed for haloacetonitriles.[3][7] Ensure your sample collection vials are pre-charged with the correct amount of ammonium chloride and that the sample is properly mixed after collection. Also, samples should be collected with zero headspace to prevent the volatilization of analytes.[3]

Q2: I'm observing broad, unidentified peaks in my chromatogram, particularly near the retention time of my target analytes. What could be the source?

A2: This is a classic sign of contamination from sample containers or handling equipment. Plastics are a frequent source of such interference.

  • Causality: Plasticizers, such as phthalates, can leach from plastic containers or tubing into your sample.[3] These compounds are semi-volatile and can be co-extracted with your target analytes, appearing as interfering peaks in your chromatogram, especially when using a sensitive detector like an ECD.

  • Solution: Adhere strictly to using pre-cleaned glass vials with PTFE-lined caps for sample collection and storage.[5] Avoid any contact between the sample and plastic materials throughout the entire workflow, from collection to extraction.

Part 2: Sample Preparation and Extraction Interferences

Q3: My laboratory reagent blanks (LRBs) are showing DBCAN peaks or other interfering signals. What's going on?

A3: A contaminated LRB, or method blank, indicates that the interference is originating from within your laboratory environment, not from the sample matrix. The most common sources are contaminated solvents, reagents, or glassware.[8]

  • Causality:

    • Solvents: Extraction solvents like Methyl tert-butyl ether (MTBE) or pentane can contain impurities that mimic or co-elute with DBCAN. Even high-purity solvents can become contaminated in the lab if not handled properly.[3]

    • Glassware: Glassware that is not scrupulously cleaned can harbor residues from previous analyses or detergents, which then leach into your blank during the extraction process.[5]

    • Reagents: Reagents used in the process, such as anhydrous sodium sulfate for drying, can also be a source of contamination.

  • Solution Workflow:

    • Solvent Check: Analyze a concentrate of each new bottle of solvent before use. An interference-free solvent should have no significant peaks at the retention times of your target analytes.[8]

    • Glassware Cleaning Verification: Implement and validate a rigorous glassware cleaning protocol (see Protocol 1 below).

    • Systematic Isolation: If the problem persists, prepare a series of blanks, systematically omitting one component at a time (e.g., prepare a blank without the drying agent) to pinpoint the source of the contamination.

Q4: I'm experiencing poor recovery of my internal standard and surrogate compounds. Why is this happening?

A4: Low recovery of internal standards (IS) and surrogates points to a problem with the extraction and/or injection process. Since these compounds are added at a known concentration, their recovery is a direct measure of method performance for each sample.

  • Causality:

    • Inefficient Extraction: The liquid-liquid extraction (LLE) process may not be efficient enough, possibly due to inadequate shaking, incorrect pH, or emulsion formation that prevents proper phase separation.

    • Analyte Degradation: The injector port may be too hot or contain active sites, causing thermal degradation of sensitive analytes like haloacetonitriles.[3]

    • Injection Variability: Issues with the autosampler, such as a clogged syringe or incorrect injection volume, can lead to inconsistent and low analyte transfer onto the column.

  • Troubleshooting Steps:

    • Review Extraction Technique: Ensure the sample and solvent are shaken vigorously for the prescribed time. If emulsions form, they may be broken by centrifugation or by adding a small amount of sodium sulfate.

    • Check GC Inlet Conditions: Inspect and clean the GC injector port. Replace the liner and septum. Deactivated liners are crucial for preventing analyte breakdown.[9]

    • Verify Autosampler Performance: Run a sequence of solvent injections to check for reproducibility. If variability is high, service the autosampler syringe and injection port.

Part 3: Chromatographic and Matrix Interferences

Q5: The peak shape for DBCAN is poor (tailing or fronting), and its retention time is shifting. How do I fix this?

A5: Poor peak shape and retention time instability are typically caused by issues within the GC column or inlet.

  • Causality:

    • Column Contamination: Non-volatile components from the sample matrix can accumulate at the head of the analytical column, creating active sites that interact with polar analytes, causing peak tailing.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to oxygen at high temperatures.

    • Improper Flow Rate: Incorrect carrier gas flow rates will cause universal shifts in retention times.

  • Solution:

    • Inlet and Column Maintenance: Start by replacing the injector liner and septum. Trim the first 10-15 cm from the front of the analytical column to remove non-volatile residues.

    • Bake Out Column: Condition the column by baking it at its maximum rated temperature (without exceeding it) for several hours to remove contaminants.

    • Verify Flow Rates: Use a digital flow meter to confirm that the carrier gas flow rate at the column outlet matches the method setpoint.

Q6: My results in complex matrices (like wastewater effluent) are suppressed compared to my calibration standards prepared in solvent. What is causing this discrepancy?

A6: You are likely observing a phenomenon known as a matrix effect . This is a very common issue in environmental analysis.[10]

  • Causality: A matrix effect is the alteration (suppression or enhancement) of an analyte's response due to co-extracted, non-target compounds from the sample matrix.[11] These co-eluting substances can interfere with the analyte in the GC inlet or at the detector. With an ECD, co-eluting compounds that also have an affinity for electrons can compete with the target analyte, suppressing its signal.

  • Identification and Mitigation:

    • Matrix Spike Analysis: The best way to identify and quantify matrix effects is by analyzing a matrix spike (MS) and matrix spike duplicate (MSD). This involves fortifying a real sample with a known concentration of DBCAN and comparing the recovery to that of a fortified blank. Low recovery in the MS/MSD compared to the blank indicates signal suppression.

    • Procedural Standard Calibration: The most effective way to compensate for matrix effects is to use a procedural standard calibration, as recommended by EPA Method 551.1.[5] This involves preparing your calibration standards in a clean matrix (like reagent water) and subjecting them to the exact same extraction and analysis procedure as your unknown samples. This ensures that any loss or enhancement of the signal is accounted for in the calibration curve.[8]

Interference Type Common Source(s) Effect on DBCAN Measurement Primary QC Check
Contamination Solvents, glassware, plastic containers, reagentsFalse positives, elevated baseline, interfering peaksLaboratory Reagent Blank (LRB)
Matrix Effect Co-extracted organic matter from the sampleSignal suppression or enhancement, leading to inaccurate quantificationMatrix Spike / Matrix Spike Duplicate (MS/MSD)
Analyte Carryover High concentration sample analyzed before a low oneFalse positives in subsequent samplesAnalysis of a solvent blank after a high standard or sample
Co-elution Other DBPs, chlorinated solvents with similar propertiesInaccurate peak integration, leading to biased high resultsConfirmation on a second GC column with a different stationary phase
Analyte Degradation Active sites in GC inlet, improper sample preservationLow analyte recovery, poor peak shapeSurrogate and Internal Standard Recovery

Diagrams for Workflow and Troubleshooting

The following diagrams illustrate the key workflows and decision-making processes for successful DBCAN analysis.

G cluster_prep Sample Preparation & Extraction cluster_analysis GC-ECD Analysis Sample 1. Collect & Preserve Sample (Ammonium Chloride) Extract 2. Liquid-Liquid Extraction (MTBE or Pentane) Sample->Extract Dry 3. Dry Extract (Sodium Sulfate) Extract->Dry Concentrate 4. Concentrate Extract (Nitrogen Evaporation) Dry->Concentrate Inject 5. Inject into GC Concentrate->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. ECD Detection Separate->Detect Quantify 8. Quantify Data Detect->Quantify I1 Residual Chlorine I1->Sample I2 Plasticizers I2->Sample I3 Solvent Impurities I3->Extract I4 Glassware Residue I4->Extract I5 Matrix Co-extractives I5->Quantify I6 Inlet Activity I6->Inject

Caption: Analytical workflow with potential points of interference introduction.

G cluster_blank Blank Analysis cluster_recovery Recovery Analysis cluster_matrix Matrix Effect Analysis node_q node_q node_a node_a start Problem Observed: Inaccurate DBCAN Result q_blank Is the Method Blank (LRB) Contaminated? start->q_blank a_blank_yes Source is Lab-Based: - Check solvent purity - Verify glassware cleaning - Test reagents q_blank->a_blank_yes Yes q_recovery Are Surrogate / IS Recoveries Low? q_blank->q_recovery No a_blank_no Contamination is from sample matrix or instrument carryover. a_recovery_yes Problem in Extraction/Injection: - Check extraction technique - Service GC inlet (liner, septum) - Verify autosampler q_recovery->a_recovery_yes Yes q_matrix Is Matrix Spike (MS) Recovery Low? q_recovery->q_matrix No a_recovery_no Extraction is efficient. Check for matrix effects. a_matrix_yes Matrix Suppression Occurring: - Implement procedural calibration - Improve sample cleanup - Dilute sample if possible q_matrix->a_matrix_yes Yes a_matrix_no No significant matrix effect. Check for co-elution or instrument calibration. q_matrix->a_matrix_no No

Caption: A logical troubleshooting flowchart for diagnosing DBCAN analysis issues.

Key Experimental Protocols

Protocol 1: Standard Operating Procedure for Glassware Cleaning

This protocol is essential for preventing cross-contamination and ensuring clean blanks.[5]

  • Initial Wash: Manually wash all glassware with laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse glassware thoroughly three times with hot tap water.

  • DI Water Rinse: Rinse glassware three times with laboratory-grade deionized (DI) water.

  • Solvent Rinse: Rinse glassware with high-purity acetone or methanol to remove any residual organic contaminants. Perform this step in a fume hood.

  • Drying: Allow glassware to air dry in a clean environment, or place in an oven at 105°C for at least 1 hour. For ultimate purity, glassware can be baked in a muffle furnace at 400°C for 30 minutes (ensure glassware is rated for this temperature).

  • Storage: Once cool, immediately cover glassware openings with aluminum foil to prevent contamination during storage.

Protocol 2: Liquid-Liquid Extraction (Based on EPA Method 551.1)

This is a summarized protocol for extracting DBCAN from a water sample. Always refer to the full EPA method for detailed requirements.[3]

  • Sample Preparation: Allow the preserved 60-mL water sample to come to room temperature.

  • Spiking: Add internal standard and surrogate spiking solution to the sample vial. Cap and invert several times to mix.

  • Extraction: Add 3 mL of MTBE (or 5 mL of pentane) to the vial.

  • Shaking: Cap the vial and shake vigorously for 2 minutes. Vent the vial carefully to release pressure.

  • Phase Separation: Let the vial stand for at least 2 minutes to allow the solvent and water layers to separate. The solvent layer will be on top.

  • Transfer: Using a clean glass Pasteur pipette, carefully transfer the top solvent layer (the extract) to a clean autosampler vial. Be careful not to transfer any water.

  • Drying (Optional but Recommended): A small amount of anhydrous sodium sulfate can be added to the autosampler vial to remove any residual water.

  • Analysis: The extract is now ready for injection into the GC-ECD.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different detector than an ECD?

    • A: Yes, a mass spectrometer (MS) can be used and provides greater selectivity and confirmation of analyte identity. However, the ECD is extremely sensitive to halogenated compounds like DBCAN and is often the more cost-effective choice for routine monitoring.[12]

  • Q: What is the purpose of a surrogate compound?

    • A: A surrogate is a compound that is chemically similar to the analytes of interest but not expected to be found in environmental samples. It is added to every sample, blank, and standard before extraction. Its recovery is monitored to demonstrate that the method is performing correctly for each individual sample.

  • Q: My calibration curve is not linear. What should I do?

    • A: Non-linearity can be caused by detector saturation at high concentrations or analyte degradation at low concentrations. Ensure your calibration standards bracket the expected concentration range of your samples. For an ECD, which has a limited linear range, you may need to use a quadratic fit for your calibration curve, but this should be justified and documented.[13]

  • Q: How often should I analyze a method blank?

    • A: A method blank (or LRB) should be analyzed with every batch of samples (typically up to 20 samples).[8] It is a critical measure of laboratory contamination.

References

  • U.S. EPA. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. [Link]

  • U.S. EPA. METHOD 551.1 - Revision 1.0. [Link]

  • Georgia Department of Natural Resources. (2021). Method 551.1 - Trihalomethanes Analysis by GC/ECD. [Link]

  • Huo, S., et al. (2022). Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights. Water, 14(20), 3299. [Link]

  • Acero, J. L., et al. (2023). Assessing the Health Impact of Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 57(10), 3844-3866. [Link]

  • Evans, M. V., et al. (2020). Analysis of Cumulative Cancer Risk Associated with Disinfection Byproducts in United States Drinking Water. Environmental Health Perspectives, 128(3), 037002. [Link]

  • Richardson, S. D., & Ternes, T. A. (2005). Analysis of Disinfection By-Products in Drinking Water by LC-MS and Related MS Techniques. Analytical and Bioanalytical Chemistry, 383(2), 159-173. [Link]

  • Smith, D., & Lynam, K. (2009). Chlorinated Solvents and Disinfection By-Product Analysis Using Agilent J&W HP-1ms Ultra Inert and DB-1301 Capillary GC Columns. Agilent Technologies, Inc. [Link]

  • U.S. EPA. Selected Analytical Methods for Environmental Remediation and Recovery (SAM). [Link]

  • Bio-Rad. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • chromservis. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. [Link]

  • Shimadzu. (2018). Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. [Link]

  • Wardencki, W., et al. (2005). Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. Chromatographia, 61(1-2), 85-90. [Link]

  • Chauhan, A., & Mittu, B. (2014). Various Types of Interferences during Sample Analysis in Atomic Absorption Spectrometry. Journal of Textile Science & Engineering, 4(6). [Link]

  • Agilent Technologies. Screening for Hazardous Chemicals in Homeland Security and Environmental Samples Using a GC/MS/ECD/FPD with a 731 Compound DRS Database. [Link]

  • Antonelli, A., et al. (2023). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Molecules, 28(19), 6825. [Link]

Sources

Technical Support Center: Enhancing Chromatographic Resolution of Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of halogenated disinfection byproducts (DBPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the chromatographic resolution of Dibromochloroacetonitrile (DBCAN), a critical analyte in water safety and environmental monitoring.

Dibromochloroacetonitrile is one of several haloacetonitriles (HANs), a class of nitrogenous DBPs formed when disinfectants like chlorine react with natural organic matter in water sources.[1] Due to their potential health risks, robust and accurate analytical methods are essential for their quantification.[2] This guide provides expert-driven advice in a direct question-and-answer format to help you overcome common challenges in your chromatographic analysis.

Frequently Asked Questions (FAQs)
Q1: What are the standard analytical methods for Dibromochloroacetonitrile (DBCAN) analysis?

The most established and widely used method is Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD).[3] U.S. EPA Method 551.1 specifically outlines the determination of various chlorination DBPs, including DBCAN, in drinking water using liquid-liquid extraction followed by GC-ECD.[4][5] This method is highly sensitive to halogenated compounds.[6] More recently, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as an effective technique that allows for direct measurement with minimal sample preparation.[7]

Q2: Which GC stationary phase is best suited for separating DBCAN and other haloacetonitriles?

The choice of stationary phase is critical and depends on the principle of separating solutes based on their boiling points and their interaction with the phase.[8] For a general-purpose separation of DBPs, including DBCAN, a low-polarity stationary phase is often the best starting point.[6]

Stationary Phase Type Common Polymer Polarity Use Case & Rationale Example Commercial Columns
Non-Polar 100% DimethylpolysiloxaneNon-PolarExcellent for separating compounds based on boiling point differences. A good first choice for general DBP screening.[8]DB-1, HP-1ms, 007-1[9][10][11]
Intermediate Polarity (6%-cyanopropylphenyl)-methylpolysiloxaneMid-PolarOffers a different selectivity ('phenyl' phase) that can resolve compounds that co-elute on non-polar columns.[12][13]DB-624, DB-1301[13]

U.S. EPA Method 551.1 recommends a primary analysis on a non-polar column, with confirmation on a dissimilar column of different polarity to ensure accurate identification.[4]

Q3: Why is an Electron Capture Detector (ECD) so common for this analysis?

An ECD is exceptionally sensitive to compounds containing electronegative functional groups, such as the halogens (bromine and chlorine) present in Dibromochloroacetonitrile.[3][6] This high selectivity allows for the detection of trace levels of HANs in complex matrices like drinking water, with method detection limits reported to be below 0.03 µg/L for DBCAN.[2] While highly sensitive, the ECD has a limited linear range and can be susceptible to contamination from oxygen or water, which necessitates the use of high-purity gases.[6]

Troubleshooting Guide: From Poor Resolution to Optimized Peaks

This section addresses specific chromatographic problems you may encounter. The solutions are presented as a logical workflow, starting with the simplest and most common fixes.

Problem 1: Poor Resolution & Co-elution

Q: My Dibromochloroacetonitrile (DBCAN) peak is not baseline-separated from an adjacent peak (e.g., Trichloroethylene or Dibromochloromethane). How can I improve the resolution?

A: Co-elution, where two or more compounds elute at the same time, is a common challenge that compromises accurate quantification.[14] Improving resolution requires optimizing the three key chromatographic factors: efficiency, selectivity, and retention.

  • Verify and Optimize Carrier Gas Flow Rate: The carrier gas linear velocity has a significant impact on column efficiency (the narrowness of the peaks).

    • Causality: Every column has an optimal flow rate (or linear velocity) at which it generates the maximum number of theoretical plates (efficiency). Deviating from this optimum, either too high or too low, will broaden peaks and reduce resolution.

    • Action: Check your method's recommended flow rate. If unsure, a good starting point for helium in a 0.25 mm ID column is ~30-40 cm/sec. For hydrogen, which provides better efficiency at higher velocities, you can use a higher rate. Try decreasing the flow rate in small increments (e.g., by 10-15%) to see if resolution improves. Be aware that this will increase analysis time.[15]

  • Adjust the GC Oven Temperature Program: This is one of the most powerful tools for altering selectivity.

    • Causality: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely boiling compounds.

    • Action: Decrease the ramp rate of your temperature program. For example, if your current ramp is 10°C/min, try reducing it to 5°C/min or 3°C/min in the region where DBCAN elutes. You may also benefit from adding a short isothermal hold just before the elution of the critical pair. An example program is provided in EPA Method 551.1 application notes, often starting at a low temperature like 35°C and ramping at around 6°C/min.[9]

  • Confirm Column Choice and Consider an Alternative: If the above steps fail, the stationary phase may not have the right selectivity for your specific sample matrix.

    • Causality: Selectivity is the ability of the stationary phase to differentiate between analytes based on their chemical properties (polarity, shape, etc.). If two compounds have very similar interactions with a non-polar phase, they will be difficult to separate even with optimized flow and temperature.[8]

    • Action: As recommended by EPA Method 551.1, confirm the analysis on a column with a different stationary phase.[4] If you are using a non-polar DB-1 or HP-5ms column, switching to a mid-polarity phase like a DB-1301 or DB-624 can alter the elution order and resolve the co-elution.[13]

G start Problem: Poor Resolution or Co-elution check_flow Is Carrier Gas Flow Rate Optimal for Column ID & Gas Type? start->check_flow adjust_flow Action: Adjust flow rate. Decrease by 10-15% and re-evaluate. check_flow->adjust_flow No / Unsure check_temp Is Temperature Program Optimized? check_flow->check_temp Yes adjust_flow->check_flow adjust_temp Action: Decrease ramp rate (e.g., from 10°C/min to 5°C/min). Consider isothermal hold. check_temp->adjust_temp No check_phase Is Stationary Phase Providing Enough Selectivity? check_temp->check_phase Yes adjust_temp->check_temp change_column Action: Confirm on a column of different polarity (e.g., switch from non-polar to mid-polar). check_phase->change_column No solution Resolution Enhanced check_phase->solution Yes change_column->solution

Caption: A logical workflow for troubleshooting poor peak resolution.

Problem 2: Peak Tailing

Q: My Dibromochloroacetonitrile peak has a significant tail. What causes this and how can I achieve a more symmetrical peak?

A: Peak tailing is a common peak shape distortion where the back half of the peak is broader than the front.[16] It is often caused by secondary, undesirable interactions between the analyte and active sites within the GC system.[17][18] This can compromise integration and reduce quantitative accuracy.

  • Active Sites in the Inlet or Column: This is the most frequent cause.

    • Causality: Active sites, such as exposed silanol groups (-Si-OH) on the glass inlet liner or at the head of the column, can form strong hydrogen bonds with polar analytes.[17][19] A portion of the analyte molecules are temporarily adsorbed, delaying their elution and causing the peak to tail.

    • Action 1 (Inlet Maintenance): The inlet liner is a consumable part. Regularly replace it, as non-volatile matrix components can accumulate and create active sites.[20] When replacing, use a deactivated liner and handle it with gloves to prevent contamination.

    • Action 2 (Column Maintenance): Trim the front of the column. Removing the first 0.5 to 1 meter can eliminate accumulated contamination and active sites without significantly impacting resolution.[20]

  • Column Contamination:

    • Causality: High-boiling or non-volatile components from the sample matrix can build up on the stationary phase, interfering with the proper partitioning of the analyte.

    • Action: Bake out the column at its maximum isothermal temperature limit (or as specified by the manufacturer) for 1-2 hours. Ensure carrier gas is flowing through the column during this process.

  • Chemical Interactions (Less Common in GC for DBCAN):

    • Causality: While more prevalent in LC, mismatched polarity between the analyte and the stationary phase can sometimes contribute to tailing.[21] However, for a relatively simple molecule like DBCAN, this is less likely to be the primary cause if a standard column is used.

Problem 3: Low Sensitivity / Poor Signal-to-Noise

Q: My DBCAN peak is very small, or the baseline is noisy, making quantification difficult. How can I improve the signal?

A: Low sensitivity can stem from issues with the injection, analyte degradation, or detector settings.

  • Optimize the Detector (ECD):

    • Causality: The ECD's response is highly dependent on its operating temperature and the purity of its makeup gas. A dirty detector can exhibit a noisy baseline.[6]

    • Action: Ensure the ECD temperature is set appropriately (typically 250-350°C) to prevent condensation of high-boiling compounds. Verify that you are using high-purity (99.999%+) nitrogen or argon/methane as the makeup gas, and that gas purifiers are installed and functional to remove any traces of oxygen or moisture.[6]

  • Check for Sample Degradation:

    • Causality: Haloacetonitriles can be unstable and hydrolyze in water, especially at basic pH.[1] They can also degrade in a hot GC inlet, particularly if the inlet liner is contaminated or active.

    • Action: Ensure water samples are properly preserved by dechlorinating at the time of collection and acidifying if necessary.[1][22] Use a deactivated inlet liner and ensure the injection port temperature is not excessively high. A typical starting point is 200-220°C.[9]

  • Review Injection Technique and Parameters:

    • Causality: Inconsistent or slow manual injections can lead to broad, small peaks. For splitless injections, which are often used for trace analysis, the splitless hold time is critical to ensure the complete transfer of the analyte onto the column.

    • Action: If injecting manually, use a fast and smooth plunger motion. For automated systems, check the injection speed settings. For splitless injection, ensure the hold time (typically 0.5-1.0 min) is sufficient for your solvent and analytes.

References
  • U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. [Link]

  • U.S. Environmental Protection Agency. (1990). Method 551: Determination of Chlorination Disinfection Byproducts and Chlorinated Solvents in Drinking Water by Liquid-liquid Extraction and Gas Chromatography With Electron-capture Detection. [Link]

  • eCFR. 40 CFR Part 141 Subpart L -- Disinfectant Residuals, Disinfection Byproducts, and Disinfection Byproduct Precursors. [Link]

  • Wang, Q., et al. (2021). Trace determination of disinfection by-products in drinking water by cyclic ion chromatography with large-volume direct injection. National Institutes of Health. [Link]

  • Quadrex Corp. EPA Method 551 Chlorination Disinfection Byproducts in Drinking Water. [Link]

  • Shimadzu. Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. [Link]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Al-Nabi, Z., et al. (2024). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. MDPI. [Link]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]

  • NIST. Acetonitrile, bromochloro-. [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • LCGC. (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • SRI Instruments. (2012). Stationary Phases. [Link]

  • GL Sciences. (2024). Types of Liquid Stationary Phases for Gas Chromatography. [Link]

  • NIST. Acetonitrile, dibromo-. [Link]

  • Agilent Technologies. GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. [Link]

  • Chemistry LibreTexts. (2023). 27.3: Gas Chromatographic Columns and Stationary Phases. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]

  • Agilent Technologies. (2009). Chlorinated Solvents and Disinfection By-Product Analysis Using Agilent J&W HP-1ms Ultra Inert and DB-1301 Capillary GC Columns. [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. [Link]

  • Restek. Dibromoacetonitrile: CAS # 3252-43-5. [Link]

  • Pirogov, A., et al. (2024). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. [Link]

  • ResearchGate. (2016). How can I improve resolution of GC-ECD analysis?. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • ResearchGate. (2025). Development and Validation of a GC-ECD Method for the Determination of Trifluralin in Acetonitrile with Uncertainty Estimation. [Link]

  • World Health Organization. (2008). Halogenated Acetonitriles in Drinking-water. [Link]

  • National Center for Biotechnology Information. Halogenated Acetonitriles. [Link]

Sources

Technical Support Center: Purity Assessment of Synthesized Dibromochloroacetonitrile (DBCAN)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibromochloroacetonitrile (DBCAN), with the chemical formula C₂Br₂ClN, is a halogenated acetonitrile.[1] While often studied as a disinfection byproduct in drinking water, its synthesis in a laboratory setting is crucial for toxicological studies, reference standard creation, and the development of novel chemical entities.[2][3][4] The reactivity of its precursors and the potential for side reactions during synthesis necessitate a robust and multi-faceted approach to purity assessment. An impure sample can lead to erroneous experimental results, misinterpretation of biological activity, and compromised product development.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purity analysis of lab-synthesized DBCAN. It combines established analytical methodologies with practical, field-proven insights to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in synthesized Dibromochloroacetonitrile?

A1: Impurities in synthesized DBCAN typically arise from three main sources: incomplete reactions, side reactions, and residual materials from the workup.

  • Starting Materials & Intermediates: If the synthesis involves sequential halogenation of a precursor like chloroacetonitrile or cyanoacetic acid, you may find residual starting material or mono-halogenated intermediates (e.g., Bromochloroacetonitrile, Dichloroacetonitrile).[5][6]

  • Over-Halogenated Byproducts: Excessive exposure to the brominating agent or harsh reaction conditions can lead to the formation of tribromoacetonitrile.[6]

  • Hydrolysis Products: Halogenated acetonitriles are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[5] This can form corresponding haloacetamides and haloacetic acids, which may be present if the compound is not handled under strictly anhydrous conditions.

  • Residual Solvents: Solvents used during the synthesis and purification (e.g., acetonitrile, dichloromethane, ether) are common impurities that must be quantified.[7]

Q2: Which analytical techniques are considered the gold standard for DBCAN purity assessment?

A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred technique for both separation and identification.[8][9] GC provides excellent separation of volatile halogenated compounds, while MS offers definitive identification based on mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While DBCAN itself lacks protons, ¹H NMR is invaluable for detecting and quantifying proton-containing impurities like residual solvents or incompletely halogenated intermediates.[7][10] ¹³C NMR can be used to confirm the carbon skeleton of the final product.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive method, particularly useful if the sample is in an aqueous matrix or if non-volatile impurities (like hydrolysis products) are suspected.[2][11]

Q3: My synthesized DBCAN is showing signs of degradation. How should I properly handle and store it?

A3: DBCAN's stability is a critical concern. Difficulties in analyzing halogenated acetonitriles have been linked to their instability under certain analytical conditions.[5] To minimize degradation:

  • Storage: Store the purified compound in a tightly sealed glass vial at low temperatures (≤ -20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Minimize exposure to moisture, light, and high temperatures. Use anhydrous solvents and handle the compound in a dry environment (e.g., a glove box) whenever possible.

  • pH Control: Avoid basic conditions, as hydrolysis rates increase significantly at higher pH values.[5] Prepare analytical solutions in non-aqueous, aprotic solvents immediately before analysis.

Troubleshooting Guide: Gas Chromatography (GC) Analysis

Gas Chromatography, particularly with an Electron Capture Detector (GC-ECD) for high sensitivity to halogenated compounds or a Mass Spectrometer (GC-MS) for definitive identification, is the primary tool for purity analysis.[9][12]

Logical Workflow for GC-Based Purity Assessment

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve DBCAN in Anhydrous Solvent (e.g., MTBE, Hexane) C Spike Sample with Internal Standard (IS) A->C B Prepare Calibration Standards & Internal Standard Solution B->C D Inject Sample onto GC Column (e.g., DB-1 type) C->D Inject E Temperature Programmed Elution D->E F Detection by MS (Scan Mode) E->F G Identify DBCAN Peak (Retention Time & Mass Spectrum) F->G Acquire Data H Identify Impurity Peaks G->H I Quantify Purity (% Area) and Impurity Levels (vs. IS) H->I J Final Purity Report I->J

Caption: Workflow for DBCAN purity assessment using GC-MS.

Common GC Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
No peak for DBCAN 1. Compound degradation in the injector port (too hot). 2. Non-volatile impurities have coated the injector liner. 3. Column bleed or contamination.1. Lower the injector temperature. Start around 200°C. 2. Replace the injector liner and septum. 3. Bake out the column according to the manufacturer's instructions.
Broad or Tailing Peaks 1. Active sites in the injector liner or column. 2. Sample overload. 3. Inappropriate solvent choice.1. Use a deactivated injector liner. Trim the first few cm of the column. 2. Dilute the sample. 3. Ensure the solvent is compatible with the column phase (e.g., use MTBE or hexane for a non-polar DB-1 column).[12]
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed.1. Run a solvent blank after a concentrated sample injection. Increase wash cycles. 2. Use a high-quality, low-bleed septum and replace it regularly.
Poor Resolution 1. Incorrect temperature program. 2. Carrier gas flow rate is not optimal. 3. Column is overloaded or aging.1. Optimize the temperature ramp. A slower ramp (e.g., 6°C/min) can improve separation.[13] 2. Verify and optimize the carrier gas flow rate. 3. Dilute the sample or replace the column.
Representative GC Data (Hypothetical)

Column: DB-1 (30 m x 0.25 mm, 1.0 µm film), Carrier: Helium

Compound Expected Retention Time (min) Key Mass Fragments (m/z) Potential Source
Dichloroacetonitrile~8.574, 76, 109, 111Synthesis byproduct
Bromochloroacetonitrile~10.274, 76, 118, 120, 153, 155Intermediate
Dibromochloroacetonitrile ~12.8 118, 120, 152, 154, 197, 199, 201 Target Compound
Tribromoacetonitrile~14.5196, 198, 200, 275, 277, 279Over-bromination
1,2-Dibromopropane~11.5121, 123, 200, 202, 204Internal Standard (IS)[13]

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

While DBCAN has no protons, ¹H NMR is a powerful tool for identifying and quantifying proton-bearing impurities. The purity is assessed by comparing the integration of impurity signals to that of a known amount of an internal standard.[10]

Decision Tree for Identifying Unknown NMR Signals

A Unknown Signal Observed in ¹H NMR Spectrum B Check Chemical Shift (δ) & Splitting Pattern (Multiplicity) A->B C Compare to Common Solvent Impurity Tables B->C D Is it a known solvent peak? C->D Match Found F Could it be a synthesis-related impurity? C->F No Match E Assign as Residual Solvent (e.g., Acetone, CH₂Cl₂) D->E Yes D->F No J Identify and Quantify E->J G Correlate with GC-MS data. Does a peak with a plausible structure appear? F->G Yes I Signal is likely grease or another contaminant. Re-purify sample. F->I No H Propose Structure (e.g., Incompletely Halogenated Intermediate) G->H Yes G->I No H->J

Caption: Decision process for identifying unknown peaks in the ¹H NMR spectrum.

Common NMR Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Broad ¹³C or residual ¹H peaks 1. Poor shimming of the magnetic field. 2. Presence of paramagnetic impurities.1. Re-shim the instrument, focusing on the Z1 and Z2 shims. 2. Filter the sample through a small plug of silica or celite if paramagnetic metals are suspected from the synthesis.
Inaccurate Integration 1. Phasing or baseline correction is poor. 2. Insufficient relaxation delay (d1) for quantitative analysis.1. Carefully re-process the spectrum with manual phasing and baseline correction. 2. For quantitative NMR (qNMR), use a long relaxation delay (d1 ≥ 5x the longest T1) to ensure full relaxation of all nuclei.
Identifying Trace Impurities 1. Low signal-to-noise (S/N) ratio.1. Increase the number of scans to improve the S/N ratio. A 4x increase in scans doubles the S/N. 2. Use a higher concentration of the sample, if solubility permits.
Representative NMR Data (Hypothetical)

Solvent: Chloroform-d (CDCl₃)

Impurity Expected ¹H Chemical Shift (δ, ppm) Multiplicity Notes
Residual Chloroform (CHCl₃)7.26SingletFrom deuterated solvent.[14]
Water (H₂O)~1.57Singlet (broad)Indicates moisture in sample/solvent.[14]
Acetonitrile (CH₃CN)1.94Pentet (due to D)Residual solvent from synthesis.[14]
Dichloromethane (CH₂Cl₂)5.32Triplet (due to D)Residual solvent from workup.[14]
Bromochloroacetonitrile (CHClBrCN)~6.0 - 6.5SingletHypothetical shift for intermediate; would be a key indicator of incomplete reaction.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol is adapted from standard methods for analyzing halogenated compounds.[9][12]

  • Preparation of Solutions:

    • Stock DBCAN Solution (1 mg/mL): Accurately weigh ~10 mg of synthesized DBCAN and dissolve in 10.0 mL of methyl-tert-butyl ether (MTBE).

    • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable IS (e.g., 1,2-Dibromopropane) in MTBE.

    • Working Sample: Transfer 100 µL of the Stock DBCAN Solution to a 2 mL GC vial. Add 10 µL of the IS Stock Solution and dilute with 890 µL of MTBE. Cap tightly.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent GC system (or equivalent) with a mass selective detector.

    • Column: DB-1 or similar non-polar capillary column (30 m x 0.25 mm ID, 1.0 µm film).[13]

    • Injector: Splitless mode, 200°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 35°C, hold for 5 min; ramp at 8°C/min to 220°C, hold for 2 min.

    • MS Detector: Transfer line at 250°C. Ion source at 230°C. Scan range m/z 40-350.

  • Data Analysis:

    • Inject 1 µL of the Working Sample.

    • Identify the peak for DBCAN based on its retention time and comparison of its mass spectrum to a reference spectrum.

    • Identify any other peaks by searching their mass spectra against the NIST library.

    • Calculate the purity based on the area percent of the DBCAN peak relative to the total peak area (excluding the solvent and IS peaks).

Protocol 2: Impurity Identification by ¹H NMR

This protocol focuses on identifying proton-containing impurities.

  • Sample Preparation:

    • Weigh approximately 15-20 mg of the synthesized DBCAN directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that is known to be free of impurities in the regions of interest.

    • Cap the tube and gently invert to dissolve the sample completely.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard proton spectrum acquisition.

    • Key Parameters:

      • Number of scans: 16 (increase if S/N is low).

      • Relaxation delay (d1): 2 seconds.

      • Acquisition time (aq): ~4 seconds.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[14]

    • Integrate all observed peaks.

    • Identify impurity peaks by comparing their chemical shifts and multiplicities to established tables of common lab solvents and potential synthesis-related byproducts.[7]

References

  • Shimadzu Corporation. (2021). Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. Shimadzu.
  • National Center for Biotechnology Information. (n.d.). Halogenated Acetonitriles. In Chlorinated Drinking-Water; Some Chemicals That Occur as Contaminants; and Cyanobacterial Toxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
  • Edge Analytical. (n.d.). Method 551.
  • Analytice. (n.d.). Dibromoacetonitrile - analysis.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Bromoform and Dibromochloromethane - Chapter 7: Analytical Methods.
  • Agilent Technologies. (n.d.). GC and GC/MS - EPA Method 551.
  • BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Shimadzu. (n.d.).
  • PubChem. (n.d.). Dibromochloroacetonitrile.
  • BenchChem. (n.d.). Dibromochloroacetonitrile | CAS 144772-39-4.
  • Alfa Chemistry. (n.d.). CAS 144772-39-4 Dibromochloroacetonitrile.
  • Agilent Technologies. (n.d.).
  • World Health Organization (WHO). (n.d.).
  • MedChemExpress. (n.d.). Bromochloroacetonitrile | DNA/RNA Synthesis Inhibitor.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ResearchGate. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Chemsrc. (2025). Dibromochloroacetonitrile | CAS#:144772-39-4.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR.

Sources

Validation & Comparative

Comparing toxicity of Dibromochloroacetonitrile with other haloacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Toxicity of Haloacetonitriles, with a Focus on Dibromochloroacetonitrile

This guide provides a comprehensive comparison of the toxicity profiles of haloacetonitriles (HANs), a class of nitrogenous disinfection byproducts (N-DBPs) of significant concern in drinking water. While focusing on the probable toxicity of Dibromochloroacetonitrile, we will draw upon extensive experimental data from other key HANs to establish clear structure-activity relationships. This document is intended for researchers, toxicologists, and drug development professionals who require a deep, mechanistic understanding of this compound class.

Water disinfection is a cornerstone of public health, yet the chemical reactions involved can generate hundreds of disinfection byproducts (DBPs). While carbon-based DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) are regulated, there is growing evidence that nitrogenous DBPs, including haloacetonitriles (HANs), are often significantly more cytotoxic and genotoxic, sometimes by orders of magnitude.[1][2] HANs are formed when disinfectants like chlorine or chloramine react with natural organic matter and nitrogen-containing precursors in the source water. Their presence in finished drinking water, even at lower concentrations than regulated DBPs, makes them a potential health concern.[1][2][3] Recently, prominent HANs such as Dichloroacetonitrile (DCAN) and Dibromoacetonitrile (DBAN) were added to the US EPA's Contaminant Candidate List, signaling increased regulatory interest.[1][2]

This guide will dissect the available toxicological data to compare Dibromochloroacetonitrile with its chemical relatives, providing a framework for assessing its risk and understanding its mechanism of action.

The Core Mechanism: Thiol Reactivity and Oxidative Stress

The primary molecular initiating event for HAN toxicity is understood to be their reaction with cellular thiols, particularly the cysteine residues in proteins and the antioxidant glutathione (GSH).[1][2] This interaction depletes cellular antioxidant defenses, leading to oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them.[4][5][6] This oxidative stress can, in turn, trigger downstream events like DNA damage, apoptosis (programmed cell death), and inflammation.[6][7]

The specific chemical structure of each HAN dictates its reactivity and, consequently, its toxicity. Mechanistic studies have revealed two distinct pathways for thiol interaction:

  • Monohaloacetonitriles (e.g., Bromoacetonitrile, Chloroacetonitrile): These compounds primarily react with thiols via a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2]

  • Polyhaloacetonitriles (e.g., Dichloroacetonitrile, Trichloroacetonitrile): These engage in ultrafast addition reactions.[1][2]

  • Dibromoacetonitrile (DBAN): DBAN stands out with a unique, radical-mediated reaction mechanism that leads to the generation of glutathione disulfide (GSSG), indicating a potent disruption of the cellular redox state.[1][2]

This structure-dependent reactivity is the key to understanding the wide variance in toxicity observed across the HAN class.

Caption: Proposed mechanism of Haloacetonitrile (HAN) toxicity.

Comparative Cytotoxicity: A Hierarchy of Potency

In vitro cytotoxicity assays, which measure cell death or inhibition of cell growth, provide a rapid and quantitative way to compare the potency of different chemicals. Studies using Chinese Hamster Ovary (CHO) cells have been particularly informative for establishing a rank order of toxicity for HANs.

Generally, the cytotoxicity of HANs follows a clear structure-activity relationship: Iodo- > Bromo- > Chloro- . The number and type of halogen substitutions are critical. Dibromoacetonitrile (DBAN) is consistently identified as one of the most cytotoxic HANs.[8] While specific data for Dibromochloroacetonitrile is not available in the reviewed literature, data for other tri-halogenated HANs like Tribromoacetonitrile (TBAN) and Bromodichloroacetonitrile (BDCAN) show them to be highly toxic.[9] This suggests that Dibromochloroacetonitrile, as a tri-halogenated HAN containing two bromine atoms, would likely exhibit high cytotoxicity, potentially comparable to or greater than DBAN and BCAN.

Table 1: Comparative Chronic Cytotoxicity of Haloacetonitriles in CHO Cells

Compound Abbreviation Cytotoxicity (%C1/2 in µM)¹
Dibromoacetonitrile DBAN 2.8
Iodoacetonitrile IAN ~4.0²
Bromoacetonitrile BAN ~4.0²
Bromochloroacetonitrile BCAN 16
Dichloroacetonitrile DCAN 66
Chloroacetonitrile CAN 110
Trichloroacetonitrile TCAN 160

¹ %C1/2 is the concentration that inhibits cell growth to 50% of the control. A lower value indicates higher cytotoxicity. Data sourced from Plewa et al. (2007).[8] ² Values for IAN and BAN are approximately equal.

Comparative Genotoxicity: The Potential for DNA Damage

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. This is a critical endpoint because DNA damage can lead to mutations and potentially cancer. The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks.

The genotoxicity of HANs also follows a structure-activity relationship that aligns with their cytotoxicity, with iodinated and brominated compounds generally being the most potent DNA-damaging agents.[8] Again, DBAN and IAN are among the most genotoxic.[8] Studies using the Comet assay in HeLa S3 cells have shown that brominated acetonitriles are more genotoxic than their chlorinated counterparts, and genotoxicity increases with the number of halogen substitutions. This strongly implies that Dibromochloroacetonitrile would be a potent genotoxic agent.

It is noteworthy that results can differ between assays. For instance, DBAN was found to be negative in some bacterial mutagenicity assays (Ames test) but clearly induces DNA damage in mammalian cells.[9] This highlights the importance of using a battery of tests, particularly those employing mammalian cells, to fully characterize genotoxic potential.

Table 2: Comparative Genotoxicity of Haloacetonitriles in CHO Cells (Comet Assay)

Compound Abbreviation Genotoxicity (SCGE Score in µM)¹
Iodoacetonitrile IAN 37
Bromoacetonitrile BAN ~50²
Dibromoacetonitrile DBAN ~50²
Bromochloroacetonitrile BCAN 140
Chloroacetonitrile CAN 1,200
Trichloroacetonitrile TCAN 2,400
Dichloroacetonitrile DCAN 2,700

¹ SCGE score is the concentration that induces a specific level of DNA damage. A lower value indicates higher genotoxicity. Data sourced from Plewa et al. (2007).[8] ² Values for BAN and DBAN are approximately equal.

In Vivo Toxicity and Carcinogenicity

Animal studies provide essential data on how a substance affects a whole organism. Acute toxicity studies establish lethal doses (LD50), while longer-term studies identify target organs and carcinogenic potential.

For HANs, the gastrointestinal tract is a primary target for toxicity following oral administration, which is consistent with the main route of human exposure via drinking water.[4][5] Studies on DBAN and DCAN in rats and mice have established their acute toxicity and identified potential target organs in subchronic studies, including the spleen, thymus, and liver.[9]

Most concerning are the results from two-year carcinogenicity bioassays. A National Toxicology Program (NTP) study concluded that DBAN in drinking water caused cancer of the oral cavity in male and female rats and cancer of the forestomach in male and female mice.[8] While carcinogenicity data for Dibromochloroacetonitrile is absent, its structural similarity to the known carcinogen DBAN is a significant cause for concern.

Table 3: Summary of In Vivo Toxicity Data for Select Haloacetonitriles

Compound Species Endpoint Value (mg/kg or mg/L) Key Finding
Dibromoacetonitrile (DBAN) Rat (oral) Acute LD50 245 (M), 361 (F) Acute Lethality[9]
Mouse (oral) Acute LD50 289 (M), 303 (F) Acute Lethality[9]
Rat (gavage) 90-day NOAEL¹ 23 mg/kg/day Systemic Toxicity[9]
Rat (drinking water) 2-year study 50, 100, 200 mg/L Cancer of the oral cavity
Mouse (drinking water) 2-year study 50, 100, 200 mg/L Cancer of the forestomach
Dichloroacetonitrile (DCAN) Rat (oral) Acute LD50 339 (M), 330 (F) Acute Lethality[9]
Mouse (oral) Acute LD50 270 (M), 279 (F) Acute Lethality[9]
Rat (gavage) 90-day NOAEL¹ 8 mg/kg/day Systemic Toxicity[9]

¹ No-Observed-Adverse-Effect Level

Experimental Protocols: A Guide to Best Practices

To ensure data integrity and reproducibility, standardized protocols are essential. Below are detailed methodologies for assessing cytotoxicity and genotoxicity, reflecting best practices in the field.

Protocol 1: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., CHO, HeLa, HepG2) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Exposure: Prepare serial dilutions of the test haloacetonitriles in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Protocol 2: Genotoxicity Assessment via Alkaline Comet Assay

The Comet assay (Single-Cell Gel Electrophoresis) is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.

Step-by-Step Methodology:

  • Cell Preparation: Expose cells in suspension or monolayer to the test haloacetonitriles for a short period (e.g., 2-4 hours). Harvest the cells and adjust the concentration to ~1x10⁵ cells/mL in ice-cold PBS.

  • Slide Preparation: Mix a small aliquot of the cell suspension (~10 µL) with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

  • Embedding: Quickly pipette the cell/agarose mixture onto a pre-coated microscope slide (e.g., Trevigen CometSlide™). Cover with a coverslip and allow the agarose to solidify at 4°C for 10-15 minutes.

  • Lysis: Remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.

  • DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization & Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

  • Visualization & Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them with specialized software to quantify the extent of DNA damage (e.g., % DNA in tail, tail moment).

Conclusion and Future Directions

The weight of evidence clearly indicates that haloacetonitriles are a toxicologically significant class of disinfection byproducts. There is a consistent structure-activity relationship where cytotoxicity and genotoxicity are driven by the type and number of halogen substituents, with the general rank order being Iodo- > Bromo- > Chloro-containing HANs.

Dibromoacetonitrile (DBAN) stands out as a particularly potent member of this class, exhibiting high cytotoxicity, high genotoxicity in mammalian cells, and proven carcinogenicity in long-term animal studies.[8]

While direct experimental data for Dibromochloroacetonitrile is lacking, its chemical structure provides a strong basis for a scientifically grounded assessment. As a tri-halogenated acetonitrile containing two bromine atoms, it is predicted to be:

  • Highly Cytotoxic: Likely more potent than di-halogenated HANs like Bromochloroacetonitrile (BCAN) and potentially comparable to other highly toxic tri-halo HANs.[8][9]

  • Potently Genotoxic: The presence of two bromine atoms suggests a strong capacity to induce DNA damage, likely greater than chlorinated and mixed bromo-chloro analogues.[8]

  • A Carcinogenic Concern: Its structural similarity to the known animal carcinogen DBAN makes it a substance of high concern that warrants further investigation.

Future research must prioritize closing the data gaps for mixed tri-haloacetonitriles like Dibromochloroacetonitrile. Standardized toxicological testing is crucial to fully characterize its risk profile and inform the regulation of drinking water to better protect public health.

References

  • Gu, C., et al. (2024). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au. Available from: [Link]

  • National Toxicology Program. (2010). Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies). National Toxicology Program technical report series, (544), 1–193. Available from: [Link]

  • Hayes, J. R., Condie, L. W., Jr, & Borzelleca, J. F. (1986). Toxicology of Haloacetonitriles. Environmental Health Perspectives, 69, 183–202. Available from: [Link]

  • Muellner, M. G., et al. (2007). Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic?. Environmental Science & Technology, 41(2), 645–651. Available from: [Link]

  • Lipscomb, J. C., & Bruce, R. M. (2009). Haloacetonitriles: metabolism and toxicity. In Toxicology of disinfection by-products. Springer, New York, NY. Available from: [Link]

  • Ahmed, A. E., et al. (2003). Toxicity of dibromoacetonitrile in isolated rat colonocytes. Pharmacological Research, 48(4), 359-366. Available from: [Link]

  • Muller-Pillet, V., et al. (2000). Genotoxic activity of five haloacetonitriles: comparative investigations in the single cell gel electrophoresis (comet) assay and the Ames-fluctuation test. Environmental and Molecular Mutagenesis, 36(1), 52–58. Available from: [Link]

  • Plewa, M. J., et al. (2007). Haloacetonitriles vs. regulated haloacetic acids: Are nitrogen-containing DBFs more toxic?. Environmental Science & Technology, 41(2), 645-651. Available from: [Link]

  • World Health Organization. (2017). Halogenated acetonitriles in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality. Available from: [Link]

  • PubChem. (n.d.). Dibromochloroacetonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • Plewa, M. J., & Wagner, E. D. (2020). Comparative Quantitative Toxicology and QSAR Modeling of the Haloacetonitriles: Forcing Agents of Water Disinfection Byproduct Toxicity. Environmental Science & Technology, 54(13), 7811–7823. Available from: [Link]

  • Gleason, J. M., et al. (2023). Reduction of haloacetonitrile-associated risk by adjustment of distribution system pH. Environmental Science: Water Research & Technology, 9(10), 2656-2666. Available from: [Link]

  • Zhang, L., et al. (2017). Dichloroacetonitrile induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells. Toxicology Mechanisms and Methods, 27(8), 575–581. Available from: [Link]

  • Ahmad, F., et al. (2008). The Water Disinfectant Byproduct Dibromoacetonitrile Induces Apoptosis in Rat Intestinal Epithelial Cells: Possible Role of Redox Imbalance. Toxicological Sciences, 105(1), 44–56. Available from: [Link]

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A Comprehensive Guide to the Accuracy and Precision of Dibromochloroacetonitrile (DBCA) Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and drug development professionals, the quantification of disinfection byproducts (DBPs) is a critical task where accuracy is not just a goal, but a regulatory and safety imperative. Dibromochloroacetonitrile (DBCA), a regulated nitrogenous DBP, is frequently monitored in drinking water due to its potential health risks. The foundation of any accurate and precise quantification of DBCA lies in the quality of the analytical standard used for instrument calibration.

This guide provides an in-depth, technical framework for evaluating and comparing DBCA analytical standards. We will move beyond simple product descriptions to explore the core scientific principles that define a high-quality standard: purity, certified value with its associated uncertainty, and metrological traceability. This document is designed to empower you with the expertise to critically assess and select the most appropriate standard for your application, ensuring the integrity and defensibility of your analytical results.

Pillar 1: The Foundation of Accuracy - Purity and Characterization

The accuracy of your analytical measurements can never exceed the accuracy of your calibrant. Therefore, the purity of an analytical standard is its most critical attribute.[1] An understated impurity profile can introduce a significant systematic error (bias) into all subsequent measurements. A high-purity standard ensures that the instrumental signal used for calibration corresponds exclusively to the target analyte, DBCA, and not to co-eluting impurities.[1]

Causality in Purity Assessment: Reputable manufacturers of Certified Reference Materials (CRMs) employ multiple, independent analytical techniques to assign a purity value. This orthogonal approach is crucial because a single method may not be capable of detecting all potential impurities.

  • Chromatographic Methods (GC, HPLC): Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and quantify organic impurities. For a volatile compound like DBCA, GC with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) is particularly effective.[2][3]

  • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) is a powerful primary ratio method for determining purity without the need for a specific reference standard of the analyte itself. It provides structural confirmation and quantification in a single experiment.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight and can help identify impurities with high sensitivity.[3]

A comprehensive Certificate of Analysis (CoA) is the primary document that communicates the quality of the standard. It should transparently detail the methods used for purity assessment and list the identified impurities.[1][4]

Purity_Assessment_Workflow cluster_0 Purity Determination Raw_Material Neat DBCA Material GC_MS GC-MS Analysis (Organic Impurities) Raw_Material->GC_MS qNMR qNMR Analysis (Structural Confirmation & Purity) Raw_Material->qNMR Karl_Fischer Karl Fischer Titration (Water Content) Raw_Material->Karl_Fischer Residue_Analysis Residue on Ignition (Inorganic Impurities) Raw_Material->Residue_Analysis Purity_Calculation Calculate Final Purity Value GC_MS->Purity_Calculation qNMR->Purity_Calculation Karl_Fischer->Purity_Calculation Residue_Analysis->Purity_Calculation

Caption: Workflow for comprehensive purity assessment of a DBCA standard.

Pillar 2: Ensuring Consistency - Precision and Uncertainty

While purity relates to accuracy (closeness to the true value), the concept of uncertainty is fundamentally linked to precision (the reproducibility of measurements). A Certified Reference Material (CRM) is accompanied by a certificate that provides the certified value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5]

The certified concentration is not a single, absolute number but a range defined by the expanded uncertainty . This value, calculated according to guidelines like ISO Guide 35, quantifies the doubt associated with the certified value and is critical for understanding the standard's precision.[6][7] A smaller expanded uncertainty indicates a higher level of confidence in the certified value and will contribute less variability to your overall analytical method.

The total uncertainty of a standard is a composite of several contributing factors:

  • Characterization Uncertainty (u_char): Uncertainty arising from the analytical methods used to determine purity.

  • Homogeneity Uncertainty (u_hom): Uncertainty associated with variations between different units (e.g., ampoules) of the same batch.

  • Stability Uncertainty (u_stab): Uncertainty related to the potential degradation of the material over its shelf life.

  • Gravimetric and Volumetric Uncertainty: For standards supplied in solution, the uncertainty associated with weighing the neat material and the volume of the solvent are critical contributors.[8]

Uncertainty_Components cluster_1 Uncertainty Contribution Total_Uncertainty Combined Standard Uncertainty (uc) Purity Purity Characterization Purity->Total_Uncertainty Weighing Gravimetric Measurement Weighing->Total_Uncertainty Solvent Solvent Volume /Density Solvent->Total_Uncertainty Stability Long-Term Stability Stability->Total_Uncertainty Homogeneity Between-Unit Homogeneity Homogeneity->Total_Uncertainty

Caption: Key components contributing to the combined uncertainty of a DBCA standard.

Pillar 3: The Assurance of Quality - Certification and Traceability

In the world of analytical standards, terminology matters. A Reference Material (RM) is sufficiently homogeneous and stable for its intended use, whereas a Certified Reference Material (CRM) has been characterized by a metrologically valid procedure and is accompanied by a certificate stating its property value, uncertainty, and traceability.[5] For quantitative applications like calibrating instruments for regulatory analysis, the use of a CRM is paramount.

This certification is underpinned by two key international standards:

  • ISO 17034: Specifies the general requirements for the competence of reference material producers.[5] Accreditation to this standard ensures the manufacturer has a robust quality management system for producing CRMs.

  • ISO/IEC 17025: Outlines the general requirements for the competence of testing and calibration laboratories.[9] Characterization of a CRM must be performed under an ISO/IEC 17025 accredited scope.

Metrological traceability is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard (e.g., from NIST), through an unbroken chain of comparisons, all having stated uncertainties.[5][10] This unbroken chain ensures that measurements made in different laboratories at different times are comparable, which is the cornerstone of global regulatory acceptance and scientific consistency.

Comparative Analysis: How to Select a DBCA Standard

When selecting a DBCA standard, a thorough review of the Certificate of Analysis and supporting documentation is essential. Below is an illustrative comparison of hypothetical DBCA standards. This table highlights the key parameters you should evaluate to make an informed decision based on your specific analytical needs.

ParameterSupplier ASupplier BSupplier CWhy It Matters (Senior Scientist Insight)
Product Type Certified Reference Material (CRM)Analytical StandardReagent GradeCRM is essential for quantitative analysis. "Analytical Standard" may lack full uncertainty and traceability documentation. "Reagent Grade" is unsuitable for calibration.
Format 1000 µg/mL in Methanol1000 µg/mL in AcetoneNeat (Solid)Solution standards are convenient but check solvent compatibility with your method (e.g., EPA 551.1 uses MTBE).[11] Neat standards offer flexibility but require precise in-house preparation, introducing weighing uncertainty.
Certified Value 1000.4 µg/mL1000 µg/mLN/A (Purity only)The certified value is the anchor for your calibration curve.
Expanded Uncertainty (k=2) ± 5.1 µg/mL (0.51%)± 10.0 µg/mL (1.0%)N/ALower uncertainty is superior. Supplier A provides a tighter confidence interval, which translates to lower propagated error in your final sample results.[8]
Purity (by mass) 99.8% ± 0.2%>99.5%99%A specified purity with an uncertainty budget (Supplier A) is metrologically superior to a minimum specification.
Traceability Stated to NIST SRMTraceable to in-house primary standardNot StatedTraceability to a National Metrology Institute (NMI) like NIST is the gold standard. It provides the highest level of confidence and comparability.
Accreditation ISO 17034 & ISO/IEC 17025ISO 9001ISO 9001ISO 17034/17025 accreditation is specific to reference material production and testing. ISO 9001 is a general quality management system and does not guarantee metrological competence.[5]
Documentation Detailed CoA with uncertainty budgetCoA with typical valuesBasic CoAA detailed CoA is a mark of a high-quality supplier. It provides the transparency needed to defend your data.

Recommendation Logic:

  • For stringent regulatory methods (e.g., EPA compliance): Supplier A is the unequivocal choice. Its status as a CRM produced under ISO 17034, low expanded uncertainty, and clear traceability to NIST provide the highest degree of metrological assurance.

  • For method development or less stringent research: Supplier B could be a viable option, but the higher uncertainty should be factored into any error budget calculations.

  • For qualitative identification only: Supplier C might be sufficient for confirming retention times, but it is not suitable for accurate quantification.

Experimental Protocol: Verifying Standard Performance via EPA Method 551.1

Even with a high-quality CRM, it is prudent to verify its performance in your own laboratory environment. This protocol outlines the preparation of a calibration curve for DBCA based on the principles of U.S. EPA Method 551.1 .[12][13]

Objective: To prepare a 5-point calibration curve for Dibromochloroacetonitrile and verify its accuracy with a Quality Control Sample (QCS).

Materials:

  • DBCA Certified Reference Material (e.g., 1000 µg/mL in Methanol)

  • Quality Control Sample (QCS) - A DBCA standard from a different manufacturer or lot.[12]

  • Reagent-grade water (analyte-free)

  • Methyl-tert-butyl ether (MTBE), high purity

  • Internal Standard (IS) solution (e.g., 1,2-Dibromopropane)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined caps

Protocol Steps:

  • Prepare a Primary Dilution Standard (PDS):

    • Allow the CRM ampoule to equilibrate to room temperature (~20-25°C) before opening to prevent condensation.

    • Using a Class A volumetric pipette, transfer 1.00 mL of the 1000 µg/mL CRM stock into a 10.00 mL Class A volumetric flask.

    • Dilute to the mark with Methanol. This creates a 100 µg/mL PDS.

    • Causality: Using Class A glassware is critical to minimize volumetric errors, a key contributor to the uncertainty of prepared standards.[8]

  • Prepare Calibration Standards (CAL 1-5):

    • Label five 50.0 mL volumetric flasks.

    • Add the appropriate volume of the 100 µg/mL PDS to each flask to create a concentration range relevant to your expected sample concentrations (e.g., 0.5 to 20 µg/L).

    • Spike each flask with a consistent amount of Internal Standard (IS). The IS corrects for variations in extraction efficiency and injection volume.

    • Fill each flask to the mark with reagent water.

  • Extraction Procedure (per EPA 551.1):

    • For each CAL standard, transfer a 50 mL aliquot to a separatory funnel.

    • Add 3 mL of MTBE.

    • Shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the MTBE layer (top layer) containing the extracted DBCA.

    • Transfer an aliquot of the extract to an autosampler vial for GC-ECD analysis.

    • Self-Validation: The consistent response of the internal standard across all calibration points provides an internal check on the consistency of the extraction process.

  • Instrument Calibration and QCS Verification:

    • Analyze the five extracted CAL standards by GC-ECD.

    • Generate a calibration curve by plotting the response factor (analyte peak area / IS peak area) against the concentration. The curve should have a coefficient of determination (r²) ≥ 0.995.

    • Analyze the extracted QCS. The calculated concentration should be within the acceptance limits specified by your laboratory's quality system (e.g., ±20% of the true value).

    • Trustworthiness: A successful QCS analysis, using a standard from an independent source, provides objective evidence that your calibration, based on the primary CRM, is accurate.[12]

Calibration_Workflow CRM DBCA CRM Stock (1000 µg/mL) PDS Prepare Primary Dilution Standard (PDS) (100 µg/mL) CRM->PDS CAL Prepare 5 Calibration Standards from PDS PDS->CAL Extract Liquid-Liquid Extraction (EPA 551.1) CAL->Extract QCS_Prep Prepare QCS (Independent Source) QCS_Prep->Extract Analyze GC-ECD Analysis Extract->Analyze Curve Generate Calibration Curve (r² ≥ 0.995) Analyze->Curve Verify Verify QCS Accuracy (e.g., within ±20%) Analyze->Verify

Caption: Experimental workflow for calibration curve generation and verification.

Practical Insights: Stability and Handling of Haloacetonitriles

Haloacetonitriles (HANs), including DBCA, are known to be reactive and can degrade over time, especially in solution and at non-neutral pH.[14][15][16] Hydrolysis is a primary degradation pathway.[17] Therefore, proper storage and handling are not merely suggestions but are essential for maintaining the integrity and accuracy of the standard.

  • Storage: Always store DBCA standards as recommended on the CoA. For solutions, this typically means refrigeration or freezing (e.g., <-10°C) and protection from light.[18]

  • Handling: Before use, allow standards to equilibrate to ambient temperature to ensure accurate volumetric transfers and prevent solvent evaporation. Minimize the time the ampoule or vial is open.

  • Working Solutions: Prepare fresh dilutions of your working calibration standards regularly from your primary dilution stock. Do not store low-concentration aqueous standards for extended periods, as degradation is more rapid at lower concentrations.

Conclusion

The selection of a Dibromochloroacetonitrile analytical standard is a foundational decision that directly impacts the accuracy, precision, and legal defensibility of environmental and safety testing data. A meticulous evaluation of a standard's Certificate of Analysis, focusing on its certified value, expanded uncertainty, metrological traceability, and the accreditations of the manufacturer (ISO 17034 and ISO/IEC 17025), is not just best practice—it is a scientific necessity. By understanding the principles of purity, uncertainty, and traceability, and by implementing robust verification protocols in the laboratory, researchers can ensure that their analytical measurements are built upon a solid and reliable foundation.

References
  • ISO Guide 35:2017, Reference materials — Guidance for characterization and assessment of homogeneity and stability. International Organization for Standardization. [Link]

  • A Guide to Using Analytical Standards. [Link]

  • U.S. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. [Link]

  • 7 Steps to Calculate Measurement Uncertainty. ISOBudgets. [Link]

  • Choosing the Right Analytical Standards: Purity, Stability & Certification. [Link]

  • Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters. Environmental Science & Technology. [Link]

  • EPA 551.1 Dibromochloromethane Determination Test in Water. [Link]

  • Haloacetonitrile stability in cell culture media used in in vitro toxicological studies. [Link]

  • Chlorinated Solvents and Disinfection By-Product Analysis Using Agilent J&W HP-1ms Ultra Inert and DB-1301 Capillary GC Columns. Agilent Technologies. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]

  • ANALYTICAL METHOD ASSESSMENT. In Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. National Academies Press. [Link]

  • EPA-OGWDW/TSC: 551.1: Chlorinated Compounds in Water Using GC-ECD. National Environmental Methods Index. [Link]

  • Haloacetonitrile stability in cell culture media used in in vitro toxicological studies. ResearchGate. [Link]

  • The Uncertainty of Reference Standards—A Guide to Understanding Factors Impacting Uncertainty, Uncertainty Calculations, and Vendor. Journal of Analytical Toxicology. [Link]

  • Haloacetonitrile stability in cell culture media used in in vitro toxicological studies. PubMed. [Link]

  • Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters. ResearchGate. [Link]

  • Outline for the revision of ISO Guide 35. ResearchGate. [Link]

  • PD ISO Guide 35:2017 Reference Materials. Scribd. [Link]

  • Dibromochloroacetonitrile. PubChem. [Link]

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  • Certified Reference Material. Briti Scientific. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Dibromochloroacetonitrile Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibromochloroacetonitrile (DBCAN) is a nitrogenous disinfection byproduct (N-DBP) formed when disinfectants like chlorine react with natural organic matter in source water.[1] Concerns over the potential health risks of N-DBPs, which can be more cytotoxic and genotoxic than regulated carbonaceous DBPs like trihalomethanes (THMs), necessitate their accurate and reliable quantification in drinking water.[2][3] This guide provides a comprehensive framework for the cross-validation of two predominant analytical techniques for DBCAN quantification: the established U.S. Environmental Protection Agency (EPA) Method 551.1 using Gas Chromatography with an Electron Capture Detector (GC-ECD) and the increasingly adopted modern approach of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

As researchers and water quality professionals, our confidence in analytical data is paramount. Cross-validation, the process of comparing results from two distinct analytical methods, serves as the ultimate arbiter of data integrity.[4] It ensures that reported concentrations are not an artifact of a single method's potential biases or interferences. This guide is structured to provide not just the procedural steps, but the underlying scientific rationale for each choice, empowering laboratories to establish robust, trustworthy, and defensible DBCAN monitoring programs.

Methodologies: A Tale of Two Techniques

The choice between GC-ECD and LC-MS/MS for DBCAN analysis often involves a trade-off between established regulatory acceptance, capital cost, specificity, and sample throughput. Understanding the core principles of each is fundamental to designing a logical cross-validation study.

Method A: The Workhorse - GC-ECD (EPA Method 551.1)

Gas Chromatography with an Electron Capture Detector has been the cornerstone of halogenated DBP analysis for decades.[5] EPA Method 551.1 is a widely used protocol for this purpose.[6][7][8]

  • Principle of Operation: The method relies on a liquid-liquid extraction (LLE) to transfer DBCAN from the aqueous sample into an organic solvent, typically methyl tert-butyl ether (MTBE).[6][9] The extract is then injected into a gas chromatograph. Volatilized analytes are separated based on their boiling points and interaction with a capillary column. The highly electronegative halogen atoms on DBCAN make it exceptionally sensitive to the Electron Capture Detector (ECD), which measures a decrease in a constant electron current as the analyte passes through.

  • Causality Behind Experimental Choices:

    • Liquid-Liquid Extraction (LLE): DBCAN is a semi-volatile organic compound. LLE is a cost-effective and efficient technique to pre-concentrate it from a large water sample volume into a small solvent volume, thereby increasing analytical sensitivity.

    • Electron Capture Detector (ECD): The ECD is highly selective for electrophilic compounds, particularly halogenated molecules. This provides excellent sensitivity for DBCAN, often reaching sub-microgram-per-liter levels, without responding strongly to non-halogenated background compounds.[10]

Method B: The Specialist - LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry offers unparalleled specificity and is increasingly accessible for routine environmental analysis.[11][12]

  • Principle of Operation: LC-MS/MS often allows for direct injection of the water sample, minimizing preparation steps.[13] The analytes are separated in the liquid phase based on their polarity. Upon entering the mass spectrometer, molecules are ionized (e.g., via atmospheric pressure chemical ionization - APCI), and a specific precursor ion for DBCAN is selected.[13] This ion is fragmented, and specific product ions are monitored. This precursor-to-product ion transition is a unique chemical signature, providing extremely high confidence in identification and quantification.

  • Causality Behind Experimental Choices:

    • Direct Injection: The high sensitivity of modern MS detectors can often eliminate the need for pre-concentration, reducing sample handling, solvent usage, and potential for error.[13]

    • Tandem Mass Spectrometry (MS/MS): This is the key to the method's specificity. While other compounds might co-elute from the LC column and even have the same mass as DBCAN (isobars), it is statistically improbable that they will also fragment to produce the exact same product ions. This effectively eliminates matrix interferences that can sometimes affect GC-ECD.[10][14]

The Cross-Validation Workflow: A Step-by-Step Protocol

A successful cross-validation study is built on a foundation of meticulous planning and execution. The goal is to compare the methods under identical conditions to isolate any performance differences.

CrossValidationWorkflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Parallel Analysis cluster_data Phase 3: Data Evaluation A Prepare Master Stock Solution of DBCAN B Create Unified Set of Calibration Standards A->B C Prepare Spiked Matrix Samples (Reagent Water & Drinking Water) B->C D Analyze Samples via GC-ECD (EPA 551.1) C->D E Analyze Samples via LC-MS/MS C->E F Quantify Concentrations from Both Methods D->F E->F G Perform Statistical Comparison (Regression, t-test) F->G H Assess Method Agreement & Bias G->H

Caption: Workflow for DBCAN quantification method cross-validation.

Experimental Protocol: Cross-Validation Study
  • Preparation of Unified Standards and Samples:

    • Prepare a single, high-concentration primary stock solution of DBCAN in a suitable solvent (e.g., methanol).

    • From this single stock, prepare a serial dilution to create a unified set of aqueous calibration standards covering the expected concentration range (e.g., 0.5 µg/L to 20 µg/L).

    • Prepare two sets of Quality Control (QC) samples by spiking a known amount of the DBCAN stock into two different water matrices:

      • Matrix 1: Reagent Water: To assess baseline method performance.

      • Matrix 2: Representative Drinking Water: To evaluate the impact of the sample matrix on each method. Prepare low, medium, and high concentration QCs.

    • Crucial Step: Ensure all samples are properly preserved. For haloacetonitriles, this typically involves using ammonium chloride as a dechlorinating agent.[7]

  • Parallel Analysis:

    • Divide each calibration standard and QC sample into two aliquots.

    • Aliquot Set A (GC-ECD): Process and analyze according to the full EPA Method 551.1 protocol, including the liquid-liquid extraction step.[6]

    • Aliquot Set B (LC-MS/MS): Analyze using the established LC-MS/MS method, which may involve direct injection or a simplified sample preparation.[13]

  • Data Processing and Statistical Comparison:

    • Independently calculate the DBCAN concentrations from both sets of analyses using their respective calibration curves.

    • Tabulate the results for a direct comparison.

    • Perform statistical analysis to objectively assess the agreement between the two methods.[15][16] Key statistical tools include:

      • Linear Regression: Plot the results of the LC-MS/MS method (y-axis) against the GC-ECD method (x-axis). An ideal correlation would yield a slope close to 1, a y-intercept near 0, and a coefficient of determination (R²) > 0.99.

      • Student's t-test: Use a paired t-test to determine if there is a statistically significant difference between the mean concentrations reported by the two methods.[16]

Performance Data Comparison

The true measure of a method's utility lies in its performance characteristics. The following table summarizes typical performance data for the two methods, synthesized from various analytical studies.

Parameter GC-ECD (EPA Method 551.1) LC-MS/MS Rationale & Insights
Specificity GoodExcellentGC-ECD relies on chromatographic retention time for identification, which can be susceptible to co-eluting interferences.[7] LC-MS/MS uses specific precursor/product ion transitions, providing much higher confidence in identification.[10][17]
Method Detection Limit (MDL) ~0.03 µg/L[1]0.003 - 0.04 µg/L (Analyte Dependent)Both methods offer excellent sensitivity, capable of detecting DBCAN well below typical regulatory levels of concern. The specific MDL for LC-MS/MS is highly instrument-dependent.
Practical Quantitation Level (PQL) ~0.5 µg/L[1]Typically 0.1 - 0.5 µg/LThe PQL represents the lowest concentration that can be reliably quantified. LC-MS/MS can sometimes offer lower PQLs due to cleaner baselines.
Linearity (R²) > 0.99[5]> 0.995[13]Both methods demonstrate excellent linearity over typical concentration ranges.
Precision (%RSD) < 15%< 10%LC-MS/MS often shows better precision due to reduced sample preparation steps and automation.
Sample Preparation Liquid-Liquid Extraction (LLE)[6]Often Direct Injection[13]The LLE for GC-ECD is manual, time-consuming, and requires significant solvent usage. Direct injection for LC-MS/MS significantly improves throughput.
Matrix Effects Low to ModerateModerate to High (Ion Suppression)Co-extracted organic matter can sometimes interfere with GC-ECD. In LC-MS/MS, matrix components can co-elute and interfere with the ionization process (ion suppression or enhancement), potentially biasing results if not properly addressed with internal standards.

Expert Insights & Troubleshooting

A cross-validation study may reveal discrepancies between the two methods. Understanding the potential causes is key to resolving them.

Troubleshooting A Discrepancy Observed GC-ECD ≠ LC-MS/MS B Potential Cause 1: Extraction Inefficiency (GC-ECD) Check recovery of LLE surrogates. Ensure proper pH and solvent volumes. A->B C Potential Cause 2: Matrix Interference (GC-ECD) Confirm peak identity with GC-MS or a second, dissimilar GC column. A->C D Potential Cause 3: Ion Suppression (LC-MS/MS) Implement isotope-labeled internal standards. Evaluate sample dilution. A->D E Potential Cause 4: Analyte Degradation DBCAN can be unstable. Ensure proper quenching and analyze samples promptly. A->E

Caption: Decision tree for troubleshooting method discrepancies.

  • If GC-ECD results are consistently lower than LC-MS/MS: This could indicate incomplete extraction during the LLE step. Review the pH of the sample, the solvent-to-sample ratio, and shaking time. The performance of surrogate standards included in EPA 551.1 provides a critical diagnostic for this issue.[6]

  • If GC-ECD results are higher than LC-MS/MS, especially in complex matrices: This may point to a co-eluting interference that the ECD is detecting but the highly specific MS/MS is not. EPA Method 551.1 suggests confirmation on a second GC column with a different stationary phase to verify peak identity.[6]

  • If LC-MS/MS results are inconsistent or lower than expected: This is often a sign of ion suppression. The use of a stable isotope-labeled internal standard that co-elutes with DBCAN is the most effective way to compensate for this effect.

Conclusion

Both GC-ECD, following protocols like EPA Method 551.1, and LC-MS/MS are powerful and reliable techniques for the quantification of Dibromochloroacetonitrile in drinking water. GC-ECD offers a cost-effective, sensitive, and regulatorily accepted method, while LC-MS/MS provides superior specificity, higher throughput, and often better precision.

A rigorous cross-validation is not merely a procedural hurdle; it is a fundamental scientific practice that builds confidence in analytical results. By analyzing a unified set of samples on both platforms and statistically comparing the outcomes, laboratories can verify the accuracy of their data, understand the limitations of each technique, and ensure that public health decisions are based on the most reliable and defensible science.

References

  • World Health Organization (WHO). (n.d.). Halogenated Acetonitriles in Drinking-water. Retrieved from [Link]

  • Ye, B., Wang, X., et al. (2018). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry. Chemosphere. Retrieved from [Link]

  • DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. Retrieved from [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. Retrieved from [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. Retrieved from [Link]

  • Medikamenter Quality Services. (2023). Statistical Tools in Analytical Method Validation. Retrieved from [Link]

  • Ebrahimi, S., et al. (2023). Reduction of haloacetonitrile-associated risk by adjustment of distribution system pH. Environmental Science: Water Research & Technology. Retrieved from [Link]

  • Ren, A., et al. (2023). Trends of Pretreatment and Analysis Methods for Haloacetonitriles in Environment. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Analytical method validation: A brief review. PharmaTutor. Retrieved from [Link]

  • Joll, C., et al. (n.d.). Inclusion of haloacetonitriles in HS SPME/GC–MS analysis of halonitriles. ElectronicsAndBooks. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. Retrieved from [Link]

  • Hoffman, H., et al. (2021). Use of trihalomethanes as a surrogate for haloacetonitrile exposure introduces misclassification bias. Environmental Health Perspectives. Retrieved from [Link]

  • Agilent Technologies. (2009). Chlorinated Solvents and Disinfection By-Product Analysis Using Agilent J&W HP-1ms Ultra Inert and DB-1301 Capillary GC Columns. Retrieved from [Link]

  • Krasner, S.W., et al. (2013). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2021). Simultaneous determination of six haloacetonitriles in finished water for drinking by purge and trap-gas chromatography-triple quadrupole mass spectrometry. PubMed. Retrieved from [Link]

  • Richardson, S.D., et al. (2020). Current methods for analyzing drinking water disinfection byproducts. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-OGWDW/TSC: 551.1: Chlorinated Compounds in Water Using GC-ECD. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]

  • Asare, N., et al. (2019). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Nihemaiti, M., et al. (2023). Advanced analytical procedures for the characterization of disinfection by-products and methodology for remote sensing of natural organic matter. SafeCREW. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). EPA 551.1 Dibromochloromethane Determination Test in Water. Retrieved from [Link]

  • Ebrahimi, S., et al. (2023). Reduction of Haloacetonitrile-associated Risk by Adjustment of Distribution System pH. ResearchGate. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, this essential process has an unintended consequence: the formation of disinfection byproducts (DBPs).[1] These compounds arise from the reaction of disinfectants like chlorine with natural organic matter in the source water.[1] Among the hundreds of DBPs identified, nitrogen-containing DBPs (N-DBPs) are often more genotoxic and cytotoxic than their carbonaceous counterparts.[2]

This guide focuses on a specific class of N-DBPs: the haloacetonitriles (HANs).[3] These compounds, including dibromochloroacetonitrile (DBCAN), are frequently detected in treated water and have raised health concerns due to their potential to damage genetic material.[4][5] As researchers, scientists, and drug development professionals, understanding the relative genotoxic potential of these compounds is critical for accurate risk assessment and the development of safer water treatment strategies. This document provides an in-depth, objective comparison of the genotoxicity of dibromochloroacetonitrile and its structural analogues, supported by experimental data and detailed methodologies.

The Molecular Underpinnings: Mechanisms of Haloacetonitrile Genotoxicity

The genotoxicity of haloacetonitriles is not a random occurrence but a result of their specific chemical reactivity with cellular macromolecules. The primary mechanisms are understood to be DNA alkylation and the induction of oxidative stress.[1][6]

DNA Alkylation: HANs are electrophilic compounds capable of reacting directly with nucleophilic sites on DNA bases. Studies have shown that HANs can alkylate the guanine moiety in DNA, forming a 7-(cyanomethyl)guanine adduct.[6] This adduct distorts the DNA helix, potentially leading to errors during DNA replication and transcription, which can result in mutations. The reactivity of HANs with DNA follows a general order, with brominated compounds being more reactive than chlorinated ones.[6]

Oxidative Stress: Some HANs, particularly potent ones like dibromoacetonitrile (DBAN), can induce oxidative stress within cells.[4] This process involves the generation of reactive oxygen species (ROS) that can damage DNA indirectly by causing single- and double-strand breaks or by oxidizing DNA bases (e.g., forming 8-oxo-guanine). This oxidative damage triggers cellular DNA damage and repair pathways.[1][7]

The following diagram illustrates the proposed genotoxic mechanisms of haloacetonitriles.

Genotoxicity_Mechanism cluster_cell Cellular Environment cluster_outcomes Genotoxic Outcomes HAN Haloacetonitrile (HAN) DNA Nuclear DNA HAN->DNA Direct Alkylation (e.g., Guanine Adducts) ROS Reactive Oxygen Species (ROS) HAN->ROS Induces Mutation Gene Mutations DNA->Mutation ChromosomeDamage Chromosomal Aberrations DNA->ChromosomeDamage ROS->DNA Oxidative Damage (Strand Breaks, Base Oxidation) caption Proposed Genotoxic Mechanisms of HANs.

Caption: Proposed Genotoxic Mechanisms of HANs.

Key Methodologies for Assessing Genotoxicity

To quantify and compare the genotoxic potential of compounds like dibromochloroacetonitrile, a battery of standardized assays is employed. Each assay detects a different type of genetic damage, providing a comprehensive profile of a compound's activity. Here, we detail three of the most relevant and widely used methods.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a foundational, rapid screening assay that uses several strains of the bacterium Salmonella typhimurium to detect a chemical's potential to cause gene mutations.[8][9] The bacterial strains are auxotrophic for the amino acid histidine, meaning they cannot produce it and require it in their growth medium to survive.[10] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium.[10]

Expertise & Causality: The inclusion of a rat liver extract, known as the S9 fraction, is a critical experimental choice.[9] Bacteria lack the metabolic enzymes found in mammals that can transform a non-mutagenic compound (a pro-mutagen) into an active mutagen. The S9 fraction simulates this metabolic activation, making the assay more relevant for predicting effects in humans.[10]

  • Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100) at 37°C in a nutrient broth.[9]

  • Metabolic Activation (S9 Mix): Prepare the S9 mix containing the liver S9 fraction and necessary cofactors (e.g., NADP, G6P). Keep on ice.[10]

  • Exposure: In separate tubes, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix (for metabolic activation) or a phosphate buffer (without S9).[9] Include a negative (vehicle) control and a known mutagen as a positive control.

  • Plating: Add molten top agar containing a trace amount of histidine and biotin to each exposure tube, vortex gently, and pour the mixture onto minimal glucose agar plates. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[8]

Ames_Test_Workflow start Start: Prepare His- S. typhimurium Cultures mix Combine Bacteria, Test Compound, and S9 Mix or Buffer start->mix prep_s9 Prepare S9 Mix (for +S9 plates) prep_s9->mix prep_test Prepare Test Compound Dilutions & Controls prep_test->mix plate Add Top Agar & Pour onto Minimal Glucose Plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count end End: Analyze Data (Compare to Control) count->end caption Ames Test Experimental Workflow.

Caption: Ames Test Experimental Workflow.

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive and visually intuitive method for detecting DNA strand breaks in individual eukaryotic cells.[11][12] The name derives from the appearance of the damaged cells' DNA, which resembles a "comet" with a head and a tail when subjected to electrophoresis.[13] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[14]

Trustworthiness: This protocol is a self-validating system because each cell acts as its own data point. By analyzing hundreds of cells per sample, a robust statistical measure of DNA damage can be obtained. The inclusion of controls ensures that the observed DNA damage is a direct result of the test compound.

  • Cell Culture and Exposure: Culture appropriate cells (e.g., human HepG2 or Chinese Hamster Ovary cells) and expose them to various concentrations of the HAN compound for a defined period (e.g., 24 hours).[1][15]

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution to dissolve cell membranes and nuclear proteins, leaving behind the DNA as a "nucleoid".[13]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.[13]

  • Electrophoresis: Subject the slides to a low-voltage electric field. Broken DNA fragments, being negatively charged, migrate from the nucleoid (the comet head) towards the anode, forming the comet tail.[13]

  • Neutralization and Staining: Neutralize the slides in a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the DNA damage, typically by measuring the "% Tail DNA" (the fraction of DNA in the tail).[11]

Comet_Assay_Workflow start Start: Expose Cells to Test Compound embed Embed Cells in Agarose on Slide start->embed lyse Lyse Cells to Remove Membranes & Proteins embed->lyse unwind Unwind DNA in Alkaline Buffer lyse->unwind electrophoresis Perform Electrophoresis (Damaged DNA Migrates) unwind->electrophoresis stain Neutralize and Stain DNA electrophoresis->stain visualize Visualize & Score 'Comets' via Microscopy stain->visualize end End: Quantify DNA Damage visualize->end caption Comet Assay Experimental Workflow.

Caption: Comet Assay Experimental Workflow.

The Micronucleus Assay

The micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[16] A micronucleus is a small, separate nucleus that forms in the cytoplasm of a cell after cell division when a chromosome fragment or a whole chromosome fails to be incorporated into one of the daughter nuclei.[17] This assay can be performed in vitro using cultured cells or in vivo using organisms like fish or rodents.[18][19]

Expertise & Causality: The in vivo piscine (fish) micronucleus test is particularly relevant for aquatic pollutants like DBPs.[19] Using fish erythrocytes (red blood cells) provides an integrated measure of genetic damage in a whole organism exposed to contaminants in their environment.[18] This approach offers higher ecological relevance than in vitro tests alone.

  • Acclimation and Exposure: Acclimate fish (e.g., Nile tilapia, Oreochromis niloticus) to laboratory conditions. Expose groups of fish to water containing different concentrations of the test compound for a set period (e.g., 2, 4, and 6 days).[19] Include a control group in clean water and a positive control group exposed to a known clastogen.

  • Blood Sampling: Collect a small sample of peripheral blood from the caudal vein of each fish.

  • Smear Preparation: Prepare a thin blood smear on a clean microscope slide and allow it to air dry.

  • Fixation and Staining: Fix the smear with methanol and stain with a DNA-specific stain, such as Giemsa or ethidium bromide.

  • Microscopic Analysis: Under a light or fluorescence microscope, score a large number of erythrocytes (e.g., 2000 cells per fish) for the presence of micronuclei. Micronuclei appear as small, round, non-refractile bodies in the cytoplasm with the same color and intensity as the main nucleus.

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group. A statistically significant increase in micronucleus frequency compared to the control group indicates genotoxic activity.[19]

Micronucleus_Assay_Workflow start Start: Expose Fish to Test Compound in Water sample Collect Peripheral Blood Sample start->sample smear Prepare Blood Smear on Microscope Slide sample->smear fix_stain Fix and Stain the Smear smear->fix_stain analyze Microscopic Analysis: Score Erythrocytes for Micronuclei (MN) fix_stain->analyze end End: Calculate Frequency of MN Cells analyze->end caption In Vivo Micronucleus Assay Workflow.

Caption: In Vivo Micronucleus Assay Workflow.

Comparative Genotoxicity Analysis

Decades of research have generated a wealth of data on the genotoxicity of various haloacetonitriles. By comparing results across multiple assays, a clear structure-activity relationship emerges.

Quantitative Comparison of Genotoxic Potency

The following table summarizes the comparative genotoxicity of dibromochloroacetonitrile and related HANs from studies using Chinese Hamster Ovary (CHO) cells and human-derived hepatoma (HepG2) cells. The genotoxic potency is often expressed as the minimal effective concentration (MEC) that induces a significant effect or as a potency value derived from the dose-response curve. Lower values indicate higher genotoxicity.

CompoundChemical AbbreviationGenotoxicity Rank Order (CHO Cells)[3][20]DNA Damage Potency Rank Order (HepG2 Cells)[15]Ames Test Result (S. typhimurium TA100)[21]
IodoacetonitrileIAN1 (Most Genotoxic)N/AN/A
BromoacetonitrileBAN2N/ANot Mutagenic[21]
Dibromoacetonitrile DBAN ~2 1 (Most Potent of the 3 tested HANs) Not Mutagenic [21]
BromochloroacetonitrileBCAN3N/AMutagenic[22]
ChloroacetonitrileCAN4N/AMutagenic[21]
TrichloroacetonitrileTCAN53Mutagenic[21]
DichloroacetonitrileDCAN6 (Least Genotoxic)2Mutagenic[21]

Note: Rank orders are compiled from multiple studies and represent a consensus. Absolute potency can vary with experimental conditions.

Structure-Activity Relationship Insights

The data consistently reveal key relationships between the chemical structure of HANs and their genotoxic activity:

  • Influence of the Halogen: The type of halogen atom is a primary determinant of genotoxicity. The general trend for both cytotoxicity and genotoxicity is: Iodinated > Brominated >> Chlorinated .[2][15] This is attributed to the leaving group ability of the halogen; iodide is a better leaving group than bromide, which is better than chloride. This facilitates the alkylation reactions with DNA and other cellular nucleophiles.[2]

  • Degree of Halogenation: The number of halogen substituents also plays a complex role. For chlorinated acetonitriles, genotoxicity in some assays decreases with more chlorine atoms (CAN > DCAN > TCAN).[21] However, for brominated compounds, dibromoacetonitrile (DBAN) is consistently shown to be one of the most potent HANs, often more so than monobromoacetonitrile (BAN).[3][5] This highlights that DBAN is a significant driver of DBP toxicity in drinking water.[4][5]

  • Assay-Dependent Results: It is crucial to note that genotoxicity results can differ between assays. For instance, DBAN and BAN are highly potent in the Comet assay, which measures DNA strand breaks, but are not mutagenic in the Ames test, which measures specific types of gene mutations in bacteria.[21] This discrepancy underscores why a battery of tests is necessary. It suggests that while DBAN is a potent DNA-damaging agent, the type of damage it causes may be efficiently repaired in bacteria or may not lead to the specific base-pair substitutions or frameshift mutations that the Ames test strains are designed to detect.

Conclusion

The comparative analysis of dibromochloroacetonitrile and its analogues demonstrates a clear and predictable structure-activity relationship for genotoxicity. Dibromochloroacetonitrile consistently ranks as one of the most potent genotoxic agents among the haloacetonitriles, surpassed only by its iodinated counterparts.[3][20] Its activity is primarily driven by the presence of two bromine atoms, which makes it a highly reactive DNA alkylating agent.

While the Ames test may not flag dibromochloroacetonitrile as a mutagen, more sensitive assays like the Comet assay conclusively identify it as a significant DNA-damaging agent.[21] This highlights the importance of using a comprehensive testing strategy to fully characterize the genotoxic risk of DBPs. For researchers and public health professionals, these findings emphasize that nitrogenous DBPs, and particularly brominated HANs like dibromochloroacetonitrile, are key drivers of the overall genotoxicity of disinfected water and warrant continued monitoring and mitigation efforts.[2][5]

References

  • Bolognesi, C., & Hayashi, M. (2011). Micronucleus assay in aquatic animals. Mutagenesis, 26(1), 205-213. [Link]

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  • Le Curieux, F., et al. (2000). Genotoxic activity of five haloacetonitriles: comparative investigations in the single cell gel electrophoresis (comet) assay and the ames-fluctuation test. Environmental and Molecular Mutagenesis, 36(1), 52-58. [Link]

  • Al-Sabti, K., & Metcalfe, C. D. (1995). Fish micronuclei for assessing genotoxicity in water. Mutation Research, 343(2-3), 121-135. [Link]

  • Muellner, M. G., et al. (2007). Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic?. Environmental Science & Technology, 41(2), 645-651. [Link]

  • Jeong, C. H., et al. (2012). Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 46(21), 11716-11723. [Link]

  • Arslan, O. C., & Parlak, H. (2017). Micronucleus Test Good Biomarker for Determination of Genetic Changes in Aquatic Organism. Journal of Aquatic Pollution and Toxicology, 1(3), 18. [Link]

  • Zhang, S. H., et al. (2016). Comparative cytotoxic and genotoxic potential of 13 drinking water disinfection by-products using a microplate-based cytotoxicity assay and a developed SOS/umu assay. Mutagenesis, 31(1), 35-42. [Link]

  • Ono, Y., Somiya, I., & Kawamura, M. (1997). Application of micronucleus in vitro assay to micropollutants in river water. Water Science and Technology, 35(11-12), 33-38. [Link]

  • Pan, Y., et al. (2023). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au, 3(1), 3-13. [Link]

  • Zeng, T., et al. (2023). Is Genotoxicity Associated with Disinfection Byproducts in Potable Reuse and Conventional Drinking Water Additive?. Environmental Science & Technology Letters, 10(11), 1014-1020. [Link]

  • Cavas, T., & Ergene-Gozukara, S. (2005). Evaluation of river water genotoxicity using the piscine micronucleus test. Environmental and Molecular Mutagenesis, 46(2), 134-139. [Link]

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  • Wei, X., et al. (2020). Comparative Quantitative Toxicology and QSAR Modeling of the Haloacetonitriles: Forcing Agents of Water Disinfection Byproduct Toxicity. Environmental Science & Technology, 54(14), 8909-8918. [Link]

  • Volz, C. D., et al. (2021). Toxicity of Haloacetonitrile Mixtures to a Normal Tissue-Derived Human Cell Line: Are They Additive, Synergistic, or Antagonistic?. Environmental Science & Technology Letters, 8(3), 229-234. [Link]

  • International Agency for Research on Cancer. (1991). Halogenated Acetonitriles. In Chlorinated Drinking-water; Chlorination By-products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 52. [Link]

  • Muellner, M. G., et al. (2007). Haloacetonitriles vs. regulated haloacetic acids: Are nitrogen-containing DBFs more toxic?. Environmental Science & Technology, 41(2), 645-651. [Link]

  • Yang, M., et al. (2012). Comparison of DNA damage in human-derived hepatoma line (HepG2) exposed to the fifteen drinking water disinfection byproducts using the single cell gel electrophoresis assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 741(1-2), 40-45. [Link]

  • Buschini, A., et al. (2009). Comet assay and micronucleus test in circulation erythrocytes of Cyprinus carpio specimes exposed in situ to lake waters treated with desinfectants for potabilization. Mutagenesis, 24(1), 75-81. [Link]

  • Liu, Y., et al. (2014). Genotoxic evaluation of chloroacetonitrile in murine marrow cells and effects on DNA damage repair gene expressions. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 760, 27-33. [Link]

  • Anbumani, S., & Mohankumar, M. N. (2015). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Journal of Environmental & Analytical Toxicology, 5(5), 1-8. [Link]

  • Ahmad, S., & Ali, S. (1998). Studies on the mechanisms of haloacentronitrile-induced genotoxicity IV: In vitro interaction of haloacetonitriles with DNA. Toxicology Letters, 99(2), 101-110. [Link]

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Sources

A Comparative Guide to Dibromochloroacetonitrile (DBCAN) Formation from Common Water Disinfectants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Dibromochloroacetonitrile (DBCAN) formation, a toxicologically significant nitrogenous disinfection byproduct (N-DBP), resulting from the application of various common water disinfectants. This document is intended for researchers, scientists, and water quality professionals, offering insights into the underlying chemical mechanisms, influencing factors, and analytical methodologies for DBCAN assessment.

Introduction: The Significance of Dibromochloroacetonitrile

The disinfection of drinking water is a cornerstone of public health, effectively mitigating the spread of waterborne pathogens. However, the chemical disinfectants used can react with naturally occurring organic and inorganic matter in the water to form a suite of unintended disinfection byproducts (DBPs).[1][2] Among these, nitrogenous DBPs (N-DBPs) are of increasing concern due to their often greater cytotoxicity and genotoxicity compared to regulated carbonaceous DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs).[3][4][5]

Dibromochloroacetonitrile (DBCAN), a member of the haloacetonitrile (HAN) class of N-DBPs, is of particular interest due to its potential health risks.[5] Its formation is intricately linked to the type of disinfectant used, the source water quality—especially the presence of organic nitrogen precursors and bromide—and various operational parameters.[6][7][8] This guide will dissect the formation of DBCAN from four widely used disinfectants: chlorine, chloramines, chlorine dioxide, and ozone.

Precursors to Dibromochloroacetonitrile Formation

The formation of DBCAN is contingent on the presence of specific precursor compounds in the source water. These precursors are primarily organic nitrogen compounds that react with disinfectants. Key precursors include:

  • Amino Acids: Aspartic acid and tryptophan, among others, have been identified as significant precursors to HAN formation.[3][9][10]

  • Humic and Fulvic Acids: These complex organic molecules, abundant in many water sources, contain nitrogenous functional groups that can serve as reaction sites.[6][10]

  • Algal Organic Matter: Proteins, peptides, and amino acids released by algae are potent precursors for N-DBPs.[6][10][11]

  • The Indole Moiety: Recent research has highlighted the indole moiety, present in the amino acid tryptophan, as a potent precursor for HANs, including DBCAN.

The presence of bromide ions (Br⁻) in the source water is a critical factor in the formation of brominated DBPs like DBCAN.[7][8][9] Disinfectants can oxidize bromide to hypobromous acid (HOBr), a powerful halogenating agent that readily incorporates into organic precursors, leading to the formation of brominated and mixed halogenated DBPs.[9][12]

Comparative Analysis of DBCAN Formation by Disinfectant

The choice of disinfectant profoundly impacts the potential for DBCAN formation. The following sections detail the mechanisms and influencing factors for each disinfectant.

Chlorine (Free Chlorine)

Free chlorine (HOCl/OCl⁻) is a widely used primary disinfectant. While effective, it is also a potent oxidant and halogenating agent, readily forming a variety of DBPs.

Mechanism of DBCAN Formation: The reaction of free chlorine with organic nitrogen precursors is a primary pathway for HAN formation. In the presence of bromide, chlorine oxidizes Br⁻ to HOBr. Both HOCl and HOBr then compete to react with the organic precursors. Due to the higher reactivity of bromine as a halogenating agent, the presence of bromide significantly enhances the formation of brominated HANs, including DBCAN.[9][13] The formation of DBCAN during chlorination generally increases with higher concentrations of bromide in the raw water.[8]

Influencing Factors:

  • Bromide Concentration: Higher bromide levels lead to a shift from chlorinated to brominated HANs, increasing DBCAN formation potential.[7][8]

  • pH: Lower pH generally favors the formation of HANs.[14][15]

  • Temperature: Increased temperature can lead to higher concentrations of halogenated acetonitriles.[6][14]

  • Contact Time: HANs can form rapidly but also degrade over time through hydrolysis, particularly at higher pH.[10][14]

Chloramines (Monochloramine)

Chloramines, particularly monochloramine (NH₂Cl), are often used as a secondary disinfectant to maintain a residual in the distribution system. They are generally associated with lower formation of THMs and HAAs compared to free chlorine.

Mechanism of DBCAN Formation: While chloramination typically produces lower levels of regulated DBPs, it can lead to the formation of N-DBPs, including HANs.[3][16] The nitrogen in the chloramine molecule itself can be incorporated into the DBP structure.[3] The reaction of monochloramine with aldehydes has been identified as a significant pathway for the formation of HANs.[17][18] The presence of bromide can also lead to the formation of brominated HANs during chloramination, although the speciation may differ from that of free chlorine.[19]

Influencing Factors:

  • Bromide Concentration: Similar to chlorination, bromide can enhance the formation of brominated HANs during chloramination.[19][20]

  • pH: The stability of chloramines and the reaction pathways are pH-dependent.

  • Precursor Type: The type of organic nitrogen precursor significantly influences the yield of HANs.

Chlorine Dioxide

Chlorine dioxide (ClO₂) is a strong oxidant used for both primary disinfection and control of taste and odor.

Mechanism of DBCAN Formation: Treatment with chlorine dioxide alone generally does not produce significant amounts of THMs, HAAs, or HANs.[21][22][23][24] However, it is a strong oxidant and can alter the structure of organic matter, potentially influencing DBP formation during subsequent disinfection with chlorine or chloramines.[21] Pre-oxidation with chlorine dioxide can reduce the formation of most DBPs in subsequent chlorination, but its effect on DBP formation during subsequent chloramination is less consistent.[21]

Influencing Factors:

  • Sequential Disinfection: The primary concern with chlorine dioxide is its impact on subsequent disinfection steps.

  • Bromide: Chlorine dioxide can oxidize bromide, but the subsequent reactions leading to DBCAN are less direct than with chlorine.

Ozone

Ozone (O₃) is a very powerful oxidant used for primary disinfection and the removal of a wide range of organic micropollutants.

Mechanism of DBCAN Formation: Ozonation of bromide-containing waters can lead to the formation of bromate, a regulated inorganic DBP.[25][26] Ozone can also oxidize bromide to hypobromous acid, which can then react with organic nitrogen precursors to form brominated organic DBPs, including dibromoacetonitrile.[6][25] The formation of DBCAN during ozonation is highly dependent on the water quality characteristics.[25]

Influencing Factors:

  • Bromide Concentration: High initial bromide concentrations are a prerequisite for significant brominated DBP formation during ozonation.[25]

  • pH: Higher pH can favor the formation of bromate, while lower pH may favor the formation of organic byproducts.[25]

  • Ozone Dose: The concentration of bromoform and aldehydes can initially increase with the ozone dose and then decrease.[25]

  • Natural Organic Matter (NOM) Characteristics: The type of NOM present significantly influences the formation of brominated organic byproducts. For example, humic acids and hydrophilic neutral fractions of NOM can lead to different DBP profiles.[25]

Summary of Comparative DBCAN Formation Potential

The following table summarizes the relative potential for DBCAN formation from the discussed disinfectants based on available literature.

DisinfectantRelative DBCAN Formation PotentialKey Considerations
Chlorine HighHighly dependent on bromide concentration and pH.[7][8][14]
Chloramines Moderate to HighCan form significant N-DBPs; influenced by precursor type and bromide.[3][19]
Chlorine Dioxide Low (as a primary disinfectant)Primarily a concern in sequential disinfection scenarios.[21]
Ozone Moderate to HighSignificant formation in bromide-rich waters; influenced by pH and ozone dose.[6][25]

Visualizing DBCAN Formation and Analysis

Generalized DBCAN Formation Pathway

The following diagram illustrates a simplified, generalized pathway for the formation of Dibromochloroacetonitrile from organic nitrogen precursors in the presence of a disinfectant and bromide.

DBCAN_Formation cluster_precursors Precursors cluster_disinfection Disinfection Process cluster_intermediates Reactive Intermediates cluster_product Final Product Organic Nitrogen Organic Nitrogen (e.g., Amino Acids, Humic Substances) Halogenated Intermediates Halogenated Organic Intermediates Organic Nitrogen->Halogenated Intermediates Bromide (Br⁻) Bromide (Br⁻) Disinfectant Disinfectant (e.g., Chlorine, Ozone) HOBr/HOCl Hypobromous Acid (HOBr) & Hypochlorous Acid (HOCl) Disinfectant->HOBr/HOCl Oxidizes Br⁻ HOBr/HOCl->Halogenated Intermediates Reacts with DBCAN Dibromochloroacetonitrile (DBCAN) Halogenated Intermediates->DBCAN

Caption: Generalized pathway of Dibromochloroacetonitrile (DBCAN) formation.

Experimental Workflow for DBCAN Analysis

Accurate quantification of DBCAN in water samples is crucial for research and monitoring. The following diagram outlines a typical experimental workflow.

DBCAN_Analysis_Workflow Sample_Collection 1. Water Sample Collection (with dechlorinating agent) Extraction 2. Liquid-Liquid Extraction (e.g., with MTBE) Sample_Collection->Extraction Concentration 3. Extract Concentration (if necessary) Extraction->Concentration Analysis 4. Instrumental Analysis (GC-ECD or LC-MS/MS) Concentration->Analysis Quantification 5. Data Processing & Quantification Analysis->Quantification

Caption: Standard experimental workflow for DBCAN analysis in water samples.

Experimental Protocol: Quantification of DBCAN in Water Samples

This protocol is based on common methodologies such as EPA Method 551.1 for the determination of chlorinated disinfection byproducts, including haloacetonitriles.

6.1 Materials and Reagents

  • Dibromochloroacetonitrile (DBCAN) standard

  • Methyl-tert-butyl ether (MTBE), pesticide grade or equivalent

  • Sodium sulfate, anhydrous

  • Reagent water (free of interferences)

  • Sample vials with PTFE-lined septa

  • Microsyringes

  • Gas chromatograph with an electron capture detector (GC-ECD) or a liquid chromatograph with tandem mass spectrometry (LC-MS/MS)

6.2 Sample Collection and Preservation

  • Collect water samples in clean, amber glass vials.

  • Immediately after collection, add a dechlorinating agent (e.g., sodium thiosulfate or ascorbic acid) to quench any residual disinfectant and prevent further DBP formation.

  • Store samples at 4°C until extraction.

6.3 Extraction Procedure

  • Allow samples to come to room temperature.

  • In a separatory funnel or appropriate vial, add a known volume of the water sample (e.g., 35 mL).

  • Add an internal standard if required.

  • Add a small volume of MTBE (e.g., 2 mL).

  • Shake vigorously for 1-2 minutes.

  • Allow the layers to separate.

  • Collect the MTBE layer (top layer).

  • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

  • Transfer the dried extract to a vial for analysis.

6.4 Instrumental Analysis

  • For GC-ECD: Inject a small volume (e.g., 2 µL) of the extract into the GC-ECD system. Use a capillary column suitable for separating haloacetonitriles.[27]

  • For LC-MS/MS: Direct injection of the aqueous sample may be possible, or the extract can be analyzed. This method offers high selectivity and sensitivity.[28]

6.5 Quality Control

  • Analyze laboratory fortified blanks (LFBs) to assess method performance.[27]

  • Run calibration standards to generate a calibration curve for quantification.

  • Analyze laboratory duplicates to assess precision.

Conclusion and Future Perspectives

The formation of Dibromochloroacetonitrile is a complex process influenced by a multitude of factors, most notably the choice of disinfectant and the source water chemistry. While chlorine and ozone in the presence of bromide show a significant potential for DBCAN formation, chloramines and chlorine dioxide present their own unique sets of considerations regarding N-DBP formation.

Future research should continue to focus on:

  • Identifying a broader range of organic nitrogen precursors and their reaction kinetics.

  • Developing advanced treatment technologies to remove these precursors before disinfection.

  • Optimizing disinfection strategies to minimize the formation of DBCAN and other toxicologically relevant DBPs while ensuring effective pathogen inactivation.

By understanding the intricate interplay of these factors, the scientific community can better inform water treatment practices to provide safe and healthy drinking water for the public.

References

  • Comparison of disinfection byproduct formation from chlorine and alternative disinfectants. (n.d.). PubMed. Retrieved from [Link]

  • Formation of nitrogenous disinfection by-products (N-DBPs) in drinking water: emerging concerns and current issue. (2021). ProQuest. Retrieved from [Link]

  • DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (2012). NCBI. Retrieved from [Link]

  • Precursors of nitrogenous disinfection by-products in drinking water--a critical review and analysis. (2012). PubMed. Retrieved from [Link]

  • Precursors of typical nitrogenous disinfection byproducts: Characteristics, removal, and toxicity formation potential. (2020). PubMed. Retrieved from [Link]

  • Halonitroalkanes, Halonitriles, Haloamides, and N-Nitrosamines: A Critical Review of Nitrogenous Disinfection Byproduct Formation Pathways. (2011). ACS Publications. Retrieved from [Link]

  • Comparison of formation of disinfection by-products by chlorination and ozonation of wastewater effluents and their toxicity to Daphnia magna. (2016). ResearchGate. Retrieved from [Link]

  • Release of nitrogenous disinfection by-product precursors in algae-laden water under UV radiation. (2018). ProQuest. Retrieved from [Link]

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  • Comparison of Disinfection By-Product Formation and Distribution during Breakpoint Chlorination and Chlorine-Based Disinfection in Drinking Water. (2022). MDPI. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Dibromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Dibromochloroacetonitrile, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Dibromochloroacetonitrile is a halogenated acetonitrile that demands respect. It is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer and causes serious eye and skin irritation.[1] Understanding these hazards is the first step in mitigating the risks associated with its use. This guide will provide you with the procedural, step-by-step guidance necessary for its safe handling, from initial preparation to final disposal.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, a thorough hazard assessment must be conducted, and appropriate engineering controls must be in place. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect laboratory workers.[2][3] Your primary objective is to minimize exposure to Dibromochloroacetonitrile.

Engineering Controls:

  • Chemical Fume Hood: All work with Dibromochloroacetonitrile, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[4] This is non-negotiable. A fume hood provides the necessary ventilation to capture and remove airborne emissions, protecting you from inhalation hazards.[2]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] In the event of accidental exposure, immediate irrigation is critical.

II. Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is essential to protect you from any potential breach. The selection and use of PPE should be based on a risk assessment of the specific tasks you will be performing.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[5] Given the severe eye irritation potential of Dibromochloroacetonitrile, a face shield worn over safety goggles is required when there is a risk of splashing, such as during solution preparation or transfers.[5][6]

  • Hand Protection: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[5] However, for prolonged handling or in situations with a higher risk of direct contact, it is crucial to consult the glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time for halogenated compounds.[5] Always inspect gloves for any signs of degradation before use and change them immediately if you suspect contamination.

  • Body Protection: A laboratory coat, preferably a Nomex® or similar flame-resistant material, should be worn and fully buttoned to protect your skin.[5] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[5]

  • Respiratory Protection: If there is a potential for exposure to exceed permissible limits, or if engineering controls are not sufficient, a respirator is required.[2][5] The use of a respirator necessitates a written Respiratory Protection Program, including medical evaluation and fit testing.[2][5] For Dibromochloroacetonitrile, a NIOSH-approved respirator with organic vapor cartridges is recommended.[4]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow PPE Selection Workflow for Dibromochloroacetonitrile cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 PPE Selection start Identify Task weighing Weighing Solid/Liquid start->weighing solution_prep Solution Preparation start->solution_prep reaction Running Reaction start->reaction waste Waste Disposal start->waste low_risk Low Splash/Aerosol Potential weighing->low_risk high_risk High Splash/Aerosol Potential solution_prep->high_risk reaction->high_risk waste->high_risk standard_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Splash Goggles low_risk->standard_ppe enhanced_ppe Enhanced PPE: - Chemical Resistant Gloves - Lab Coat - Goggles & Face Shield high_risk->enhanced_ppe full_protection Full Protection: - Chemical Resistant Gloves - Lab Coat - Goggles & Face Shield - Respirator (if required) enhanced_ppe->full_protection If ventilation is inadequate

Caption: PPE selection workflow based on task-specific risks.

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Dibromochloroacetonitrile.[7]

  • Assemble all necessary materials: Have all required equipment, reagents, and waste containers ready and within the chemical fume hood before handling the compound.

  • Don appropriate PPE: Based on your task assessment, put on the required PPE.

Handling:

  • Work within a fume hood: All manipulations of Dibromochloroacetonitrile must be performed in a certified chemical fume hood.[4]

  • Avoid inhalation, ingestion, and skin contact: Handle the compound with care to prevent any direct contact.[4] Do not eat, drink, or smoke in the laboratory.

  • Use appropriate tools: Utilize spatulas, syringes, and other tools to handle the compound, minimizing the risk of direct contact.

In Case of a Spill:

  • Evacuate and alert: Immediately evacuate the area and alert your colleagues and the laboratory supervisor.

  • Isolate the spill: If it is safe to do so, isolate the spill area.

  • Consult the SDS: Refer to the SDS for specific spill cleanup procedures.[8] Generally, spills should be absorbed with an inert material like sand or vermiculite and placed in a sealed container for disposal.[8]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of Dibromochloroacetonitrile waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling:

  • All waste contaminated with Dibromochloroacetonitrile, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety department.

Disposal Procedures:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

  • Never dispose of Dibromochloroacetonitrile down the drain or in the regular trash.

V. Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

By integrating these principles and procedures into your laboratory workflow, you can handle Dibromochloroacetonitrile with the confidence that comes from a deep understanding of its hazards and the measures necessary to mitigate them. This proactive approach to safety is the hallmark of a responsible and successful researcher.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. (1991). Defense Technical Information Center. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Assistant Secretary for Preparedness and Response (ASPR). Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Personal Protection Equipment. (n.d.). University of South Carolina. Retrieved from [Link]

  • SAFETY DATA SHEET - Dibromoacetonitrile. (2025, September 9). Thermo Fisher Scientific. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.